Dipropyl maleate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dipropyl (Z)-but-2-enedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-3-7-13-9(11)5-6-10(12)14-8-4-2/h5-6H,3-4,7-8H2,1-2H3/b6-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTWFRCNXMNXTR-WAYWQWQTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C=CC(=O)OCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)/C=C\C(=O)OCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101014584 | |
| Record name | Dipropyl maleate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2432-63-5 | |
| Record name | 1,4-Dipropyl (2Z)-2-butenedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2432-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dipropyl maleate | |
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| Record name | Dipropyl maleate | |
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| Record name | 2-Butenedioic acid (2Z)-, 1,4-dipropyl ester | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dipropyl maleate | |
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| Record name | Dipropyl maleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.644 | |
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| Record name | DIPROPYL MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GCA0VMG16 | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Dipropyl Maleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipropyl maleate (B1232345), with the chemical formula C10H16O4, is the dipropyl ester of maleic acid.[1] It is a compound of interest in various chemical syntheses and has potential applications in the pharmaceutical industry, particularly in drug delivery systems. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its characterization and synthesis, and a discussion of its relevance in drug development.
Physicochemical Properties
A summary of the key physicochemical properties of dipropyl maleate is presented below. This data is essential for understanding its behavior in various experimental and industrial settings.
| Property | Value | Reference |
| Molecular Formula | C10H16O4 | [1][2][3][4][5][6] |
| Molecular Weight | 200.23 g/mol | [1][2][3][5][6][7] |
| IUPAC Name | dipropyl (Z)-but-2-enedioate | [1] |
| CAS Number | 2432-63-5 | [1][3] |
| Density | 1.0245 - 1.031 g/cm³ | [2][4][8] |
| Boiling Point | 257.96 - 258.4 °C at 760 mmHg | [2][4] |
| Flash Point | 119.6 °C | [2][4] |
| Refractive Index | 1.443 - 1.448 | [2][4][8] |
| Vapor Pressure | 0.0138 mmHg at 25 °C | [2][4] |
| Water Solubility | Slightly soluble | [9] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | |||
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.1 | Singlet | 2H | Olefinic Protons (-CH=CH-) |
| ~5.0 | Septet | 2H | Methine Protons (-CH(CH₃)₂) |
| ~1.2 | Doublet | 12H | Methyl Protons (-CH(CH₃)₂) |
| ¹³C NMR | |||
| Chemical Shift (δ) ppm | Assignment | ||
| ~165 | Carbonyl Carbon (-C=O) | ||
| ~130 | Olefinic Carbon (-CH=CH-) | ||
| ~68 | Methine Carbon (-CH(CH₃)₂) | ||
| ~22 | Methyl Carbon (-CH(CH₃)₂) |
Note: The exact chemical shifts can vary slightly depending on the solvent and instrument used.[10]
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~2970 | C-H stretch (alkyl) |
| ~1730 | C=O stretch (ester) |
| ~1645 | C=C stretch (alkene) |
| ~1160 | C-O stretch (ester) |
Chemical Reactivity and Synthesis
This compound undergoes reactions typical of esters and alkenes. Its reactivity makes it a versatile intermediate in organic synthesis.
Hydrolysis
As an ester, this compound can be hydrolyzed under acidic or basic conditions to yield maleic acid and propanol. The hydrolysis of dialkyl maleates can be mediated by reagents such as a t-BuNH2/LiBr/alcohol/H2O system.[11]
Polymerization
The carbon-carbon double bond in this compound allows it to participate in polymerization reactions. It can be copolymerized with other monomers, such as vinyl acetate, to create polymers with tailored properties for applications like adhesives and coatings.[12] These copolymers are also being explored for biomedical applications, including drug delivery.[12]
Diels-Alder Reaction
This compound can act as a dienophile in Diels-Alder reactions, a powerful tool in organic synthesis for the formation of cyclic compounds.[13]
Experimental Protocols
Synthesis of this compound
Objective: To synthesize this compound via the esterification of maleic anhydride (B1165640) with isopropanol (B130326).
Methodology: This protocol is adapted from a patented method for the catalytic synthesis of diisopropyl maleate.[14]
Materials:
-
Maleic anhydride
-
Isopropanol
-
Dual-nuclear functionalized ionic liquid catalyst
Procedure:
-
Mix maleic anhydride and isopropanol in a mass ratio of 1:3 to 1:8.
-
Add the dual-nuclear functionalized ionic liquid catalyst, with a mass equivalent to 10% to 20% of the maleic anhydride.
-
Heat the reaction mixture to a temperature between 70 °C and 110 °C.
-
Stir the mixture under condensation and reflux for 3 to 8 hours.
-
After the reaction is complete, allow the mixture to stand at room temperature to separate into layers.
-
The lower ionic liquid layer can be recycled after removing water by rotary evaporation.
-
The upper product layer is purified by vacuum distillation to obtain pure diisopropyl maleate.
Spectroscopic Analysis
Objective: To obtain ¹H NMR, ¹³C NMR, and IR spectra of this compound.
5.2.1. NMR Spectroscopy Protocol [15]
Sample Preparation:
-
Dissolve 5-10 mg of the liquid this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Instrument Setup and Data Acquisition:
-
Place the NMR tube in the spectrometer's probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.
5.2.2. FTIR Spectroscopy Protocol (Attenuated Total Reflectance - ATR) [15]
Sample Preparation: Ensure the liquid sample is free of any solid impurities or water.
Instrument Setup and Data Acquisition:
-
Use a clean, dry ATR crystal (e.g., diamond or zinc selenide).
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of the liquid sample onto the center of the ATR crystal.
-
Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Solubility Determination[9]
Objective: To quantitatively determine the solubility of this compound in a given solvent.
Methodology:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium.
-
Allow the undissolved solute to settle.
-
Carefully extract a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent.
-
Analyze the concentration of this compound in the diluted sample using a suitable analytical technique, such as gas chromatography (GC) with a pre-established calibration curve.
-
Calculate the original concentration in the saturated solution to determine the solubility.
Applications in Drug Development
While direct pharmacological activity of this compound is not extensively documented, its properties as a monomer and plasticizer are of significant interest in drug delivery research.[12][16] Copolymers containing this compound can be synthesized to form nanoparticles, micelles, or hydrogels for controlled drug release.[12] The ester linkages in the polymer backbone can be designed to be biodegradable, allowing for the release of the encapsulated drug and subsequent clearance of the polymer from the body.
Visualizations
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Conceptual Drug Delivery System Development
Caption: Development of a drug delivery system from a this compound copolymer.
Safety and Handling
This compound may cause skin and eye irritation, as well as respiratory irritation.[17] It is recommended to handle this chemical in a well-ventilated area and to use appropriate personal protective equipment, including gloves and safety glasses.[7][17] In case of contact, wash the affected area with plenty of water.[7] For firefighting, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]
Conclusion
This compound is a versatile chemical with well-defined physicochemical and spectroscopic properties. The detailed protocols provided in this guide for its synthesis and characterization will be valuable for researchers. Furthermore, its potential application in the development of novel drug delivery systems highlights its importance for the pharmaceutical industry. Further research into the biocompatibility and degradation products of this compound-based copolymers is warranted to fully realize its potential in drug development.
References
- 1. This compound | C10H16O4 | CID 5271567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. This compound | 2432-63-5 [chemicalbook.com]
- 4. This compound | 2432-63-5 [chemnet.com]
- 5. GSRS [precision.fda.gov]
- 6. GSRS [precision.fda.gov]
- 7. capotchem.cn [capotchem.cn]
- 8. di-n-propyl maleate [stenutz.eu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 12. benchchem.com [benchchem.com]
- 13. celanese.com [celanese.com]
- 14. CN103288634A - A method for catalytic synthesis of diisopropyl maleate - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
- 16. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 17. assets.thermofisher.com [assets.thermofisher.com]
Dipropyl maleate CAS number and synonyms.
An In-depth Technical Guide to Dipropyl Maleate (B1232345)
Abstract
This technical guide provides a comprehensive overview of dipropyl maleate, a significant chemical intermediate. It is tailored for researchers, scientists, and professionals in drug development. This document details the chemical identity of this compound, including its CAS number and a list of synonyms. It also presents a summary of its physicochemical properties in a tabular format for easy reference. Furthermore, this guide offers detailed experimental protocols for the synthesis of this compound via Fischer esterification. The applications of this compound, particularly in polymer chemistry and organic synthesis, are also discussed. Finally, this guide includes diagrams generated using Graphviz to illustrate the synthesis workflow and reaction pathway, adhering to specified formatting guidelines.
Chemical Identity
-
Synonyms: Di-n-propyl maleate, dipropyl (2Z)-but-2-enedioate, Maleic acid dipropyl ester, Dipropyl cis-butenedioic acid, 2-Butenedioic acid (2Z)-, 1,4-dipropyl ester, Dipropyl cis-ethylene-1,2-dicarboxylate.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆O₄ | [1][2][3] |
| Molecular Weight | 200.23 g/mol | [2][3] |
| Density | 1.031 g/cm³ | [1] |
| Boiling Point | 258.4 °C at 760 mmHg | [1] |
| Flash Point | 119.6 °C | [1] |
| Refractive Index | 1.448 | [1] |
| Vapor Pressure | 0.0138 mmHg at 25°C | [1] |
| InChI | InChI=1/C10H16O4/c1-3-7-13-9(11)5-6-10(12)14-8-4-2/h5-6H,3-4,7-8H2,1-2H3/b6-5+ | [1] |
| SMILES | CCCOC(=O)/C=C\C(=O)OCCC | [3] |
Synthesis of this compound
This compound is typically synthesized via the esterification of maleic anhydride (B1165640) with n-propanol.[2] The reaction is generally catalyzed by a strong acid.
Fischer Esterification Protocol
This protocol describes the laboratory-scale synthesis of this compound using an acid catalyst.
Materials:
-
Maleic anhydride
-
n-Propanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve maleic anhydride in an excess of n-propanol (a molar ratio of at least 1:2, anhydride to alcohol, is recommended).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain it for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter to remove the drying agent. Remove the excess n-propanol under reduced pressure using a rotary evaporator. The crude this compound can then be purified by vacuum distillation to obtain the final product.
Applications
This compound and its analogs are utilized in a variety of industrial applications:
-
Polymer Modification: It can be used as a comonomer in the synthesis of polymers. The incorporation of this compound can modify the physicochemical properties of the resulting copolymers, which have applications as adhesives and coatings.
-
Organic Synthesis: The double bond in this compound allows it to participate in addition reactions, making it a useful intermediate in organic synthesis. For instance, it can act as a dienophile in Diels-Alder reactions.[4]
-
Plasticizers: Related maleate esters are used as plasticizers. Diisopropyl maleate, for example, is used as a plasticizer in cosmetic formulations.[5]
Visualizations
Synthesis Reaction Pathway
The following diagram illustrates the chemical reaction for the synthesis of this compound.
Caption: Synthesis of this compound from Maleic Anhydride and n-Propanol.
Experimental Workflow for Synthesis
The flowchart below outlines the general experimental workflow for the laboratory synthesis and purification of this compound.
References
An In-depth Technical Guide to Dipropyl Maleate for Researchers and Drug Development Professionals
Introduction: Dipropyl maleate (B1232345), a dialkyl ester of maleic acid, is a chemical compound with growing interest in various scientific and industrial fields, including pharmaceuticals and polymer chemistry. This technical guide provides a comprehensive overview of its molecular properties, synthesis, and potential applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.
Core Molecular and Physical Properties
Dipropyl maleate is recognized by its molecular formula C₁₀H₁₆O₄ and a molecular weight of approximately 200.23 g/mol .[1][2][3][4][5][6][7] It is chemically identified by the CAS Number 2432-63-5.[1][3][5][8] This ester is a liquid at room temperature and possesses a range of physicochemical properties pertinent to its application in various formulations.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, providing a quick reference for its physical and chemical characteristics.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₆O₄ | [1][2][8] |
| Molecular Weight | 200.23 g/mol | [1][2][6] |
| CAS Number | 2432-63-5 | [1][8] |
| Density | 1.025 g/cm³ | [8][9] |
| Boiling Point | 257.96 °C (rough estimate) | [1] |
| Flash Point | 119.6 °C | [1] |
| Refractive Index | 1.443 | [8][9] |
| Vapor Pressure | 0.0138 mmHg at 25°C | [1] |
| Water Solubility | Limited | [10] |
| Solubility | Soluble in most organic solvents (e.g., ethanol, acetone) | [10] |
Synthesis of this compound: Experimental Protocols
The synthesis of this compound is typically achieved through the esterification of maleic anhydride (B1165640) with propanol. Below are two detailed protocols for its laboratory-scale synthesis.
Protocol 1: Fischer Esterification with Acid Catalyst
This traditional method employs a strong acid catalyst to drive the esterification reaction.
Materials:
-
Maleic anhydride
-
n-propanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine maleic anhydride and an excess of n-propanol (a molar ratio of at least 1:2.2 is recommended).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture.
-
Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected, indicating the reaction is complete. This typically takes several hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the mixture to remove the drying agent.
-
Remove the excess n-propanol under reduced pressure using a rotary evaporator.
-
Purify the crude this compound by vacuum distillation to obtain the final product.[2]
-
Protocol 2: Synthesis using a Dual-Nuclear Functionalized Ionic Liquid Catalyst
This method offers a more contemporary approach with a recyclable catalyst.
Materials:
-
Maleic anhydride
-
Dual-nuclear functionalized ionic liquid catalyst
-
6% Sodium hydroxide (B78521) (NaOH) solution
Procedure:
-
Reaction Setup: In a four-necked flask, mix maleic anhydride and isopropanol at a mass ratio between 1:3 and 1:8.[4]
-
Catalyst Addition: Add the dual-nuclear functionalized ionic liquid catalyst, with a mass corresponding to 10% to 20% of the mass of maleic anhydride.[4]
-
Reaction: Heat the mixture to a temperature between 70°C and 110°C with stirring under reflux for 3 to 8 hours.[4]
-
Work-up and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature and stand for phase separation. The denser ionic liquid layer at the bottom can be separated and recycled after removing water by rotary evaporation.[4]
-
The upper layer containing the crude product is separated.
-
Excess isopropanol is removed by distillation.[2]
-
The crude ester is neutralized to a pH of approximately 7 using a 6% NaOH solution and then separated.[4]
-
Applications in Drug Development
While direct applications of this compound in drug formulations are not as extensively documented as its analogs like dibutyl maleate, its properties suggest potential utility in several areas of pharmaceutical sciences.
1. Plasticizer in Drug Delivery Systems: Plasticizers are crucial additives in polymer-based drug delivery systems, such as transdermal patches and film coatings for tablets, as they increase the flexibility and prevent cracking of the polymer matrix.[11] Esters like this compound can be used as plasticizers to modify the mechanical properties of pharmaceutical coatings.[10] The inclusion of a plasticizer can also control the release rate of the therapeutic compound from the formulation.[11]
2. Solvent and Co-solvent: this compound's solubility in organic solvents and its ability to dissolve certain hydrophobic compounds make it a potential candidate as a solvent or co-solvent in pharmaceutical preparations.[10] For lipophilic drugs, it could be used to improve the solubility of the active pharmaceutical ingredient (API), potentially enhancing its bioavailability.[10]
Visualizations: Workflows and Logical Relationships
To better illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for the synthesis and purification of this compound.
Caption: Logical relationship of this compound as a plasticizer in a polymer matrix.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. benchchem.com [benchchem.com]
- 3. ajast.net [ajast.net]
- 4. CN103288634A - A method for catalytic synthesis of diisopropyl maleate - Google Patents [patents.google.com]
- 5. mlrip.ac.in [mlrip.ac.in]
- 6. This compound | C10H16O4 | CID 5271567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [precision.fda.gov]
- 8. chembk.com [chembk.com]
- 9. di-n-propyl maleate [stenutz.eu]
- 10. pvcplast.net [pvcplast.net]
- 11. researchgate.net [researchgate.net]
Synthesis of dipropyl maleate from maleic anhydride.
An In-depth Technical Guide to the Synthesis of Dipropyl Maleate (B1232345) from Maleic Anhydride (B1165640)
Introduction
Dipropyl maleate, also known as maleic acid dipropyl ester, is an organic compound with the chemical formula C10H16O4.[1][2] It serves as a valuable intermediate in organic synthesis, finding applications in the production of pharmaceuticals, plasticizers, polymers, and synthetic resins.[3][4] The primary and most common industrial method for synthesizing this compound is through the direct acid-catalyzed esterification of maleic anhydride with propanol (B110389).[5][6] This guide provides a comprehensive overview of the synthesis, including the reaction mechanism, detailed experimental protocols, and relevant quantitative data.
Reaction Mechanism and Principles
The esterification of maleic anhydride with an alcohol, such as propanol, is a two-stage process.[7][8]
-
Monoesterification: The first step involves a rapid, non-catalytic, ring-opening reaction where one molecule of propanol attacks the anhydride to form monopropyl maleate. This reaction is typically fast and proceeds nearly to completion.[7][8][9]
-
Diesterification: The second step is the esterification of the carboxylic acid group in the monoester with a second molecule of propanol to form this compound and water.[7][9] This stage is slower and reversible, necessitating the use of an acid catalyst and often the removal of water to drive the reaction equilibrium towards the product side.[6][7][8]
The overall reaction is influenced by factors such as reaction temperature, the molar ratio of reactants, and the type and concentration of the catalyst.[5][6] Higher temperatures generally accelerate the reaction rate.[5] An excess of alcohol is often used to shift the equilibrium towards the formation of the diester.[10]
Experimental Protocol: Acid-Catalyzed Esterification
This section details a generalized laboratory procedure for the synthesis of this compound via the esterification of maleic anhydride with propanol using a strong acid catalyst.
3.1. Materials and Equipment
-
Reactants: Maleic Anhydride (C4H2O3), 1-Propanol (C3H8O)
-
Catalyst: Sulfuric acid (H2SO4) or p-Toluenesulfonic acid (p-TsOH)
-
Neutralizing Agent: Saturated sodium bicarbonate solution (NaHCO3)
-
Drying Agent: Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate
-
Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer with heating mantle, separatory funnel, rotary evaporator, vacuum distillation setup.
3.2. Reaction Procedure
-
Charging the Reactor: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine maleic anhydride and an excess of 1-propanol. A typical molar ratio of propanol to maleic anhydride ranges from 3:1 to 8:1.[11]
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as sulfuric acid. The catalyst concentration is typically 1-2% by weight of the maleic anhydride.[12]
-
Reaction: Heat the mixture to reflux with continuous stirring. The reaction temperature is generally controlled between 70°C and 110°C.[11] Maintain reflux for a period of 3 to 8 hours.[11][12] The progress of the reaction can be monitored using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[12]
3.3. Work-up and Purification
-
Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: If a large excess of propanol was used, it can be partially removed using a rotary evaporator.[12]
-
Neutralization: Transfer the reaction mixture to a separatory funnel. Wash the mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst.[12] Repeat the washing until CO2 evolution ceases.
-
Extraction: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.[12]
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate or sodium sulfate.[12]
-
Purification: Filter off the drying agent. The crude this compound can then be purified by vacuum distillation to obtain the final, high-purity product.[11][12]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | dipropyl (Z)-but-2-enedioate | [1] |
| Molecular Formula | C10H16O4 | [1][2] |
| Molecular Weight | 200.23 g/mol | [1][2] |
| CAS Number | 2432-63-5 | [13] |
| Physical State | Liquid | [12] |
| Density | ~1.025 g/cm³ | [3][14] |
| Boiling Point | ~258°C (rough estimate) | [13] |
| Refractive Index | ~1.443 | [13][14] |
| Flash Point | 119.6°C | [3] |
Table 2: Summary of Reaction Conditions for Dialkyl Maleate Synthesis
| Alcohol | Catalyst | Molar Ratio (Alcohol:Anhydride) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Isopropanol | Dual-core functionalized ionic liquid | 3:1 to 8:1 | 70 - 110 | 3 - 8 | 96 - 97.9 | [11] |
| n-Butanol | Sulfuric Acid | 1.5:1 to 2.5:1 | 80 - 130 | 3 - 4 | >99 (esterification rate) | [4] |
| n-Butanol | Ionic Liquid | 6:1 | 120 | 1 | 84.1 - 84.4 | [15] |
| Ethanol | Ionic Liquid | 6:1 | 120 | 1 | 84.7 - 88.4 | [15] |
Note: Data for various alcohols are presented to provide a comparative context for the esterification reaction, as specific yield data for this compound under traditional acid catalysis is not extensively detailed in the provided search results.
Visualizations
Reaction Scheme
Caption: Reaction scheme for the two-step synthesis of this compound.
Experimental Workflow
Caption: General workflow for the synthesis and purification of this compound.
Safety and Handling
This compound is classified as toxic to aquatic life with long-lasting effects.[1] When handling the reactants and product, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All procedures should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).[16]
Conclusion
The synthesis of this compound from maleic anhydride is a well-established esterification reaction critical for producing a versatile chemical intermediate. The process relies on a two-step mechanism that is effectively controlled by acid catalysis and reaction conditions designed to maximize yield. By following detailed experimental protocols for both the reaction and subsequent purification, high-purity this compound can be reliably obtained for its various applications in the chemical and pharmaceutical industries.
References
- 1. This compound | C10H16O4 | CID 5271567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. chembk.com [chembk.com]
- 4. Synthesis method of dibutyl maleate - Eureka | Patsnap [eureka.patsnap.com]
- 5. Esterification involves the reaction of maleic anhydride with an alcohol to form an ester - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 6. There are several factors that can affect the esterification of Maleic Anhydride - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]
- 7. journals.pan.pl [journals.pan.pl]
- 8. bip.iich.gliwice.pl [bip.iich.gliwice.pl]
- 9. CN87105388A - Process for preparing dialkyl maleates - Google Patents [patents.google.com]
- 10. koyonchem.com [koyonchem.com]
- 11. CN103288634A - A method for catalytic synthesis of diisopropyl maleate - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. This compound CAS#: 2432-63-5 [m.chemicalbook.com]
- 14. di-n-propyl maleate [stenutz.eu]
- 15. CN110776418A - Method for preparing maleic acid ester by catalyzing maleic anhydride with ionic liquid - Google Patents [patents.google.com]
- 16. capotchem.cn [capotchem.cn]
Physical properties like boiling point and density of dipropyl maleate.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of dipropyl maleate (B1232345), specifically its boiling point and density. The document outlines detailed experimental protocols for the determination of these properties and includes a summary of relevant data. Furthermore, a schematic for the synthesis of dipropyl maleate via Fischer esterification and a general workflow for the experimental determination of its physical properties are provided.
Quantitative Data Summary
The physical properties of this compound are summarized in the table below. These values are compiled from various chemical databases and literature sources.
| Physical Property | Value | Units |
| Boiling Point | 258.4[1] | °C at 760 mmHg |
| 257.96[2] | °C (rough estimate) | |
| Density | 1.031[1] | g/cm³ |
| 1.025[3] | g/cm³ | |
| 1.0245[2] | g/cm³ |
Experimental Protocols
The following sections detail the standard laboratory procedures for determining the boiling point and density of a liquid organic compound such as this compound.
2.1. Determination of Boiling Point via Thiele Tube Method
This method is a common and accurate procedure for determining the boiling point of a small sample of a liquid.
Apparatus:
-
Thiele tube
-
Thermometer (calibrated)
-
Small test tube (e.g., 75 x 10 mm)
-
Capillary tube (sealed at one end)
-
Bunsen burner or other heat source
-
Mineral oil or other suitable heating bath fluid
-
Stand and clamps
Procedure:
-
A small volume (approximately 0.5 mL) of this compound is placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample, with the open end submerged in the liquid.
-
The test tube is securely attached to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.
-
The Thiele tube is filled with mineral oil to a level just above the side-arm junction.
-
The thermometer and test tube assembly is clamped so that it is immersed in the mineral oil in the Thiele tube, with the test tube positioned in the main body of the tube.
-
The side arm of the Thiele tube is gently heated with a small flame from a Bunsen burner. The shape of the Thiele tube allows for convection currents to ensure uniform heating of the oil bath.
-
As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is continued until a rapid and continuous stream of bubbles is observed. At this point, the heat source is removed.
-
The apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point of this compound.[2][3][4]
2.2. Determination of Density via Pycnometer (Specific Gravity Bottle) Method
This method provides a precise measurement of the density of a liquid by determining the mass of a known volume.
Apparatus:
-
Pycnometer (specific gravity bottle) of a known volume (e.g., 25 mL)
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature water bath
-
Thermometer
-
Pasteur pipette
Procedure:
-
The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance (mass 'm1').
-
The pycnometer is then filled with distilled water of a known temperature and density. The stopper is carefully inserted, ensuring any excess water is expelled through the capillary. The exterior of the pycnometer is wiped dry.
-
The mass of the pycnometer filled with water is measured (mass 'm2').
-
The volume of the pycnometer (V) can be calculated using the density of water (ρ_water) at the recorded temperature: V = (m2 - m1) / ρ_water.
-
The pycnometer is emptied, thoroughly dried, and then filled with this compound. The stopper is inserted, and any excess liquid is carefully removed.
-
The mass of the pycnometer filled with this compound is determined (mass 'm3').
-
The density of this compound (ρ_sample) is calculated using the following formula: ρ_sample = (m3 - m1) / V.[5]
Mandatory Visualizations
3.1. Synthesis of this compound via Fischer Esterification
The following diagram illustrates the Fischer esterification reaction for the synthesis of this compound from maleic acid and propanol, catalyzed by an acid.
Caption: Fischer Esterification of this compound.
3.2. Experimental Workflow for Physical Property Determination
This diagram outlines the logical steps involved in the experimental determination of a physical property, such as the boiling point or density of this compound.
Caption: Workflow for Physical Property Determination.
References
Dipropyl Maleate: A Technical Overview of Chemical Structure and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and reactivity of dipropyl maleate (B1232345). The information is intended to support research, development, and application activities where this compound is of interest. All quantitative data is presented in structured tables for ease of reference, and key processes are visualized through diagrams.
Chemical Structure and Identification
Dipropyl maleate is the diester of maleic acid and propanol. Its structure is characterized by a central carbon-carbon double bond in the cis or (Z) configuration, flanked by two carboxylate groups, each esterified with a propyl group.
dot
Caption: Chemical structure of dipropyl (Z)-but-2-enedioate.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | dipropyl (Z)-but-2-enedioate[1] |
| Synonyms | This compound, Maleic acid dipropyl ester[1] |
| CAS Number | 2432-63-5[1] |
| Molecular Formula | C₁₀H₁₆O₄[2] |
| Molecular Weight | 200.23 g/mol [2] |
| SMILES | CCCOC(=O)/C=C\C(=O)OCCC[2][3] |
| InChI | InChI=1S/C10H16O4/c1-3-7-13-9(11)5-6-10(12)14-8-4-2/h5-6H,3-4,7-8H2,1-2H3/b6-5-[1] |
| InChIKey | DSTWFRCNXMNXTR-WAYWQWQTSA-N[1][2] |
Physical and Chemical Properties
This compound is a liquid under normal conditions.[4] Its key physical and chemical properties are summarized below.
Table 2: Physical and Chemical Properties
| Property | Value |
| Density | 1.031 g/cm³[5] |
| Boiling Point | 258.4°C at 760 mmHg[5] |
| Flash Point | 119.6°C[5] |
| Refractive Index | 1.448[5] |
| Vapor Pressure | 0.0138 mmHg at 25°C[5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the confirmation of this compound's structure and purity. The following tables provide characteristic spectral data.
Table 3: ¹H NMR Spectroscopic Data for Diisopropyl Maleate
Note: Data is for the closely related diisopropyl maleate, which is expected to have very similar shifts for the olefinic protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~6.1 - 6.27 | Singlet | 2H | Olefinic Protons (-CH=CH-)[6][7] |
| ~5.0 - 5.10 | Septet | 2H | Methine Protons (-CH(CH₃)₂)[6][7] |
| ~1.2 - 1.29 | Doublet | 12H | Methyl Protons (-CH(CH₃)₂)[6][7] |
Table 4: ¹³C NMR Spectroscopic Data for Diisopropyl Maleate
Note: Data is for the closely related diisopropyl maleate.
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~165 | Carbonyl Carbon (-C=O)[6] |
| ~130 | Olefinic Carbon (-CH=CH-)[6] |
| ~68 | Methine Carbon (-CH(CH₃)₂)[6] |
| ~22 | Methyl Carbon (-CH(CH₃)₂)[6] |
Table 5: Infrared (IR) Spectroscopy Data for Diisopropyl Maleate
| Wavenumber (cm⁻¹) | Assignment |
| ~1720 | C=O (Ester) Stretch |
| ~1640 | C=C (Olefin) Stretch |
| ~1150 | C-O (Ester) Stretch |
Chemical Reactivity and Synthesis
The reactivity of this compound is primarily dictated by its carbon-carbon double bond and the two ester functional groups. It can undergo a variety of chemical transformations, making it a versatile intermediate.
dot
Caption: Key reaction pathways for this compound.
Polymerization
This compound can be used as a monomer or comonomer in polymerization reactions.[8] For instance, it can undergo free-radical copolymerization with other monomers like vinyl acetate (B1210297) to produce copolymers with modified properties for applications in adhesives and coatings.[8]
Diels-Alder Reaction
The electron-deficient double bond in this compound makes it an effective dienophile in Diels-Alder reactions, a powerful tool in organic synthesis for forming six-membered rings.[6]
Hydrolysis
The ester groups are susceptible to hydrolysis under acidic or basic conditions, yielding maleic acid and propanol. This reactivity is an important consideration for its stability and compatibility with aqueous systems.[9]
Synthesis
A common method for synthesizing this compound is through the esterification of maleic anhydride (B1165640) with isopropanol (B130326).[10] This reaction is typically catalyzed by an acid. A patented method describes the use of a dual-nuclear functionalized ionic liquid as a recyclable catalyst.[10]
dot
Caption: Workflow for the synthesis of this compound.
Experimental Protocols
Protocol: Synthesis of this compound via Esterification[10]
This protocol is adapted from the general method described in patent CN103288634A.
-
Mixing: In a suitable reaction flask equipped with a condenser and stirrer, mix maleic anhydride and isopropanol. The mass ratio of maleic anhydride to isopropanol should be between 1:3 and 1:8.
-
Catalyst Addition: Add a dual-nuclear functionalized ionic liquid catalyst, corresponding to 10% to 20% of the mass of the maleic anhydride.
-
Reaction: Heat the mixture to a temperature between 70°C and 110°C. Stir and maintain reflux for 3 to 8 hours.
-
Separation: After the reaction is complete, cool the mixture to room temperature and allow it to stand for phase separation. The lower layer containing the ionic liquid can be separated for recycling.
-
Purification: The upper product layer is subjected to vacuum distillation to obtain pure this compound.
Protocol: ¹H and ¹³C NMR Spectroscopy[7]
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Place the NMR tube into the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to optimize homogeneity.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.
Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy[7]
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis: Place a small drop of the liquid this compound sample onto the center of the ATR crystal.
-
Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The instrument software will automatically ratio the sample spectrum against the background.
Applications and Safety
Applications
This compound serves as an important intermediate in chemical synthesis.[10] It finds applications as a plasticizer and is used in the formulation of various polymers and copolymers for coatings, adhesives, and other materials.[6][8][9]
Safety Considerations
This compound may cause skin and eye irritation, as well as respiratory irritation.[4] It is also classified as toxic to aquatic life with long-lasting effects.[1] Appropriate personal protective equipment should be used when handling this chemical, and it should be disposed of responsibly.[11] It is stable under normal conditions.[4] Incompatible materials include acids, acid chlorides, acid anhydrides, and oxidizing agents.[11]
References
- 1. This compound | C10H16O4 | CID 5271567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. PubChemLite - this compound (C10H16O4) [pubchemlite.lcsb.uni.lu]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. This compound | 2432-63-5 [chemnet.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. CN103288634A - A method for catalytic synthesis of diisopropyl maleate - Google Patents [patents.google.com]
- 11. capotchem.cn [capotchem.cn]
Unlocking Potential: A Technical Guide to the Research Applications of Dipropyl Maleate
For Researchers, Scientists, and Drug Development Professionals
Dipropyl maleate (B1232345), a diester of maleic acid, is a versatile organic compound with emerging potential across various scientific disciplines. While its structural analogs, such as diethyl and diisopropyl maleate, have been more extensively studied, dipropyl maleate presents unique physicochemical properties that warrant dedicated investigation. This technical guide provides an in-depth exploration of its core research applications, from polymer science and biomaterials to its role as a precursor in the synthesis of bioactive molecules. By presenting detailed experimental protocols, quantitative data, and illustrating key chemical transformations, this document aims to equip researchers with the foundational knowledge to harness the potential of this compound in their work.
Core Chemical Reactivity and Properties
This compound [C₁₀H₁₆O₄, CAS No: 2432-63-5] is a colorless liquid characterized by a carbon-carbon double bond conjugated with two carbonyl groups. This electron-deficient double bond is the primary site of its chemical reactivity, making it an excellent substrate for a variety of addition reactions.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 200.23 g/mol | [1] |
| Molecular Formula | C₁₀H₁₆O₄ | [1] |
| Density | 1.024-1.031 g/cm³ | [2] |
| Boiling Point | 258.4°C at 760 mmHg | [2] |
| Flash Point | 119.6°C | [2] |
| IUPAC Name | dipropyl (Z)-but-2-enedioate | [1] |
Applications in Polymer Science and Biomaterials
The double bond in this compound allows it to act as a monomer in polymerization reactions, leading to the formation of polymers with tunable properties. Furthermore, its ability to act as a plasticizer makes it a candidate for modifying the mechanical properties of existing polymers, including those for biomedical use.
Monomer in Copolymer Synthesis
This compound can be incorporated into polymer chains via radical polymerization techniques to modify the physicochemical properties of the resulting materials.[3] Copolymers containing maleate esters have been explored for applications such as adhesives and coatings. The presence of the ester groups also offers a route for post-polymerization modification, which is particularly attractive for biomedical applications like drug delivery.[3]
Experimental Protocol: Free-Radical Solution Copolymerization of Vinyl Acetate (B1210297) and this compound
This protocol is adapted from established methods for analogous dialkyl maleates.[3]
Materials:
-
Vinyl acetate (VAc), purified
-
This compound (DPM)
-
Azobisisobutyronitrile (AIBN) as initiator
-
Chloroform as solvent
-
n-Hexane for precipitation
Procedure:
-
Monomer and Initiator Preparation: In a reaction flask, dissolve the desired molar ratio of vinyl acetate and this compound in chloroform. Add the AIBN initiator to the solution.
-
Degassing: To remove dissolved oxygen which can inhibit the reaction, purge the mixture with nitrogen gas for 20-30 minutes.
-
Polymerization: Under a nitrogen atmosphere, heat the reaction mixture to 60-70°C with continuous stirring. The reaction time will vary depending on the desired monomer conversion.
-
Termination and Purification: Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air. Precipitate the resulting copolymer by pouring the reaction mixture into n-hexane.
-
Collection: Collect the precipitated polymer by filtration and dry it under a vacuum until a constant weight is achieved.[3]
Reactive Plasticizer in Biomedical Polymers
Plasticizers are added to polymers to increase their flexibility and workability.[4] Maleate esters are known to be effective plasticizers for polymers like polyvinyl chloride (PVC).[4] In the context of medical-grade polymers, there is a significant interest in "reactive plasticizers" that can be covalently bound to the polymer matrix to prevent leaching, a critical issue for patient safety.[5] The double bond in this compound presents an opportunity for it to be integrated into the polymer backbone, potentially serving as a non-migrating plasticizer.
Table 2: Expected Effects of this compound as a Plasticizer in PVC (Extrapolated from Analogous Maleate Esters)
| Polymer Property | Expected Effect | Rationale | Reference |
| Glass Transition Temperature (Tg) | Significant Decrease | Increased free volume between polymer chains | [4] |
| Tensile Strength | Decrease | Reduced intermolecular forces | [4] |
| Elongation at Break | Significant Increase | Enhanced polymer chain mobility | [4] |
| Modulus of Elasticity | Decrease | Increased flexibility | [4] |
Experimental Protocol: Evaluation of Plasticizer Efficacy in PVC
This protocol provides a general workflow for characterizing the effect of a plasticizer on a polymer.
Materials:
-
Polyvinyl chloride (PVC) resin
-
This compound
-
Thermal stabilizer
-
Two-roll mill or similar melt-blending equipment
-
Compression molder
-
Tensile testing machine
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Formulation: Prepare different formulations of PVC with varying concentrations of this compound (e.g., 10, 20, 30 parts per hundred of resin). Include a control formulation with no plasticizer. Add a thermal stabilizer to all formulations.
-
Melt Blending: Process each formulation on a two-roll mill at a temperature suitable for PVC (e.g., 160-180°C) to ensure homogeneous mixing.
-
Sheet Preparation: Use a compression molder to press the blended material into sheets of uniform thickness.
-
Mechanical Testing: Cut dumbbell-shaped specimens from the sheets and perform tensile testing to determine tensile strength, elongation at break, and modulus of elasticity.
-
Thermal Analysis: Use DSC to determine the glass transition temperature (Tg) of each formulation.
Diagram: Experimental Workflow for Polymer Characterization
Caption: Workflow for evaluating the properties of plasticized polymers.
Synthetic Chemistry and Drug Development
The electrophilic nature of the double bond in this compound makes it a valuable building block in organic synthesis for the construction of more complex molecules, including pharmaceutical intermediates.
Michael Addition Reactions
This compound is an excellent Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles (Michael donors).[1] This reaction is fundamental for forming carbon-carbon and carbon-heteroatom bonds.
Diagram: Michael Addition of a Thiol to this compound
Caption: Thia-Michael addition to this compound.
This reactivity is particularly relevant in bioconjugation, where maleimide (B117702) derivatives (which share the same reactive Michael acceptor moiety) are used to link drugs to antibodies or other biomolecules.[6] While less reactive than maleimides, the maleate double bond can react with biological nucleophiles such as the thiol group of cysteine residues in proteins.
Experimental Protocol: Aza-Michael Addition of Propylamine (B44156) to a Maleate Ester
This protocol is for the analogous diethyl maleate and is expected to be similar for this compound.
Materials:
-
Diethyl maleate (or this compound)
-
Propylamine
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, mix the maleate ester (1.0 equivalent) and propylamine (1.0-1.2 equivalents) at room temperature.
-
Reaction: Stir the neat mixture for 45 minutes to 1 hour. The reaction is typically exothermic.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, remove any excess propylamine under reduced pressure. The resulting succinate (B1194679) product is often obtained in high purity. If necessary, purification can be achieved by silica (B1680970) gel column chromatography.[7]
Diels-Alder Reactions
As a dienophile, this compound can participate in [4+2] cycloaddition reactions with conjugated dienes to form six-membered rings.[8] This is a powerful tool in organic synthesis for building molecular complexity. The cis-geometry of the double bond in this compound is retained in the product, leading to a cis-substitution pattern in the newly formed cyclohexene (B86901) ring.[8]
Diagram: Diels-Alder Reaction of this compound with Cyclopentadiene (B3395910)
Caption: Diels-Alder cycloaddition with this compound.
Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene
This protocol is for the analogous diethyl maleate and is expected to be similar for this compound.
Materials:
-
Diethyl maleate (or this compound)
-
Freshly distilled cyclopentadiene
-
Solvent (e.g., toluene)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the maleate ester (1.0 equivalent) in the chosen solvent.
-
Addition of Diene: Slowly add the cyclopentadiene (1.1 equivalents) to the solution at room temperature with stirring.
-
Reaction: Stir the reaction mixture at room temperature or under gentle reflux until TLC analysis indicates the consumption of the limiting reagent.
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by vacuum filtration. Otherwise, the solvent can be removed under reduced pressure, and the product purified by chromatography or distillation.[8]
Biological Activity and Toxicological Considerations
The biological effects of this compound are not as well-documented as those of other phthalates and maleates. However, based on its chemical structure and the known activities of related compounds, several potential biological interactions can be inferred.
Glutathione (B108866) Depletion
Maleate esters, such as diethyl maleate, are known to be glutathione (GSH) depleting agents.[1][9] GSH is a critical intracellular antioxidant, and its depletion can lead to oxidative stress. This property makes maleate esters useful tools in toxicological research to study the effects of oxidative stress and the role of GSH in cellular defense mechanisms.[10] The mechanism of GSH depletion involves the Michael addition of the thiol group of GSH to the electron-deficient double bond of the maleate.
Diagram: Glutathione Depletion Signaling Pathway
Caption: Proposed pathway of this compound-induced oxidative stress.
Toxicological Profile
While specific toxicological data for this compound is limited, information on related short-chain maleic esters suggests they are generally of low acute toxicity.[11] However, they are considered to be skin sensitizers.[11] The GHS classification for this compound indicates that it is toxic to aquatic life with long-lasting effects.[12] As with other phthalate (B1215562) and maleate esters, there is ongoing research into their potential as endocrine disruptors and their effects on metabolic pathways. For example, dibutyl phthalate (a related compound) has been shown to affect lipid metabolism through the PPARα/SREBP-1c/FAS/GPAT/AMPK signaling pathway.[13] Further research is needed to determine if this compound has similar effects.
Conclusion
This compound is a reactive and versatile chemical with significant potential for research applications. Its utility as a monomer and a reactive plasticizer in polymer and biomaterial science, coupled with its role as a Michael acceptor and dienophile in the synthesis of complex organic molecules, provides a broad scope for future investigations. While much of the detailed experimental data is currently derived from its close analogs, the principles of its reactivity are well-established. This guide serves as a foundational resource to encourage and facilitate further exploration of this compound's unique properties and applications in academic and industrial research, particularly in the fields of drug development, materials science, and toxicology. Further direct studies on this compound are warranted to fully elucidate its specific characteristics and unlock its full potential.
References
- 1. Effect of diethylmaleate and other glutathione depletors on protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of glutathione depletion by diamide, diethyl maleate or buthione sulfoximine on the surface structure of mouse L-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Diethyl maleate, an in vivo chemical depletor of glutathione, affects the response of male and female rats to arsenic deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Toxic consequence of the abrupt depletion of glutathione in cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glutathione Depletion and Stalwart Anticancer Activity of Metallotherapeutics Inducing Programmed Cell Death: Opening a New Window for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | C10H16O4 | CID 5271567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Effects of dibutyl phthalate on lipid metabolism in liver and hepatocytes based on PPARα/SREBP-1c/FAS/GPAT/AMPK signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Dipropyl Maleate: A Versatile Intermediate in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Dipropyl maleate (B1232345), the diester of maleic acid and propanol, is a multifaceted intermediate in organic synthesis. Its chemical structure, characterized by a reactive carbon-carbon double bond activated by two flanking electron-withdrawing ester groups, makes it a valuable precursor for a variety of chemical transformations. This guide provides a comprehensive overview of the synthesis, properties, and key applications of dipropyl maleate, with a focus on its utility in constructing complex molecular architectures relevant to the fine chemical and pharmaceutical industries.
Physicochemical and Spectroscopic Properties
This compound is a colorless liquid with a molecular formula of C₁₀H₁₆O₄ and a molecular weight of 200.23 g/mol .[1][2] A summary of its key physical and spectroscopic properties is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₆O₄[1] |
| Molecular Weight | 200.23 g/mol [1] |
| CAS Number | 2432-63-5[1] |
| Appearance | Colorless liquid |
| Boiling Point | 258.4°C at 760 mmHg[3] |
| Density | ~1.031 g/cm³[3] |
| Refractive Index | ~1.448[3] |
Table 2: Spectroscopic Data for this compound
| ¹H NMR (CDCl₃) | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.2 | Singlet | 2H | Olefinic Protons (-CH=CH-) | |
| ~4.1 | Triplet | 4H | Methylene Protons (-O-CH₂-) | |
| ~1.7 | Sextet | 4H | Methylene Protons (-CH₂-CH₃) | |
| ~0.9 | Triplet | 6H | Methyl Protons (-CH₃) | |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ) ppm | Assignment | ||
| ~165 | Carbonyl Carbon (-C=O) | |||
| ~130 | Olefinic Carbon (-CH=CH-) | |||
| ~66 | Methylene Carbon (-O-CH₂-) | |||
| ~22 | Methylene Carbon (-CH₂-CH₃) | |||
| ~10 | Methyl Carbon (-CH₃) | |||
| IR (Liquid Film) | Wavenumber (cm⁻¹) | Assignment | ||
| ~2970 | C-H stretch (alkane) | |||
| ~1730 | C=O stretch (ester) | |||
| ~1645 | C=C stretch (alkene) | |||
| ~1160 | C-O stretch (ester) |
Synthesis of this compound
This compound is typically synthesized via the Fischer esterification of maleic anhydride (B1165640) or maleic acid with n-propanol, catalyzed by a strong acid.
Experimental Protocol: Synthesis of this compound
Materials:
-
Maleic anhydride
-
n-Propanol
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add maleic anhydride and an excess of n-propanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove excess n-propanol.
-
The crude this compound is then purified by vacuum distillation to yield the final product.
Applications in Organic Synthesis
Diels-Alder Reactions
This compound, as an electron-deficient alkene, serves as a competent dienophile in [4+2] cycloaddition reactions, providing access to a variety of substituted cyclohexene (B86901) derivatives. These cyclic structures are valuable scaffolds in the synthesis of natural products and pharmaceuticals. While specific quantitative data for this compound in Diels-Alder reactions is not extensively reported, general protocols can be adapted from reactions with analogous maleate esters.
Experimental Protocol: General Diels-Alder Reaction with this compound
Materials:
-
This compound
-
Diene (e.g., furan, cyclopentadiene)
-
Solvent (e.g., toluene, xylene)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in an appropriate solvent.
-
Add the diene to the solution. For highly reactive dienes like cyclopentadiene, the reaction may proceed at room temperature. For less reactive dienes, heating is required.
-
Monitor the reaction by TLC. The reaction time can vary from a few hours to several days depending on the reactivity of the diene.
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting crude product can be purified by column chromatography or recrystallization to yield the Diels-Alder adduct.
Michael Addition Reactions
The electron-deficient double bond of this compound makes it an excellent Michael acceptor for the 1,4-conjugate addition of a wide range of nucleophiles. This reaction is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, leading to functionalized succinate (B1194679) derivatives.
Experimental Protocol: Thiol-Michael Addition to this compound
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl (B1604629) thiol)
-
Base catalyst (e.g., triethylamine, DBU)
-
Solvent (e.g., THF, acetonitrile)
Procedure:
-
To a solution of this compound in a suitable solvent, add the thiol.
-
Add a catalytic amount of a base to the stirred solution at room temperature.
-
The reaction is typically rapid and can be monitored by TLC.
-
After completion, the reaction mixture is worked up by washing with water and brine.
-
The organic layer is dried, and the solvent is evaporated to give the crude product, which can be purified by column chromatography.
Polymerization
This compound can be used as a comonomer in polymerization reactions to modify the properties of the resulting polymers. While it has a low tendency for homopolymerization, it readily copolymerizes with electron-rich monomers such as vinyl acetate (B1210297) and styrene. The resulting copolymers have applications as adhesives, coatings, and plasticizers.
Experimental Protocol: Free-Radical Solution Copolymerization of Vinyl Acetate and this compound
Materials:
-
Vinyl acetate (VAc), purified
-
This compound (DPM)
-
2,2'-Azobisisobutyronitrile (AIBN), recrystallized
-
Solvent (e.g., chloroform)
-
Nitrogen gas
Procedure:
-
In a reaction flask, dissolve the desired molar ratio of vinyl acetate and this compound in the chosen solvent.
-
Add the initiator, AIBN, to the monomer solution.
-
Purge the reaction mixture with nitrogen gas for 20-30 minutes to remove dissolved oxygen.
-
Heat the reaction mixture to 60-70°C under a nitrogen atmosphere with continuous stirring.
-
After the desired reaction time, terminate the polymerization by cooling the flask and exposing the solution to air.
-
Precipitate the copolymer by pouring the reaction mixture into a non-solvent (e.g., n-hexane).
-
Collect the precipitated polymer by filtration and dry it under vacuum.
Applications in Fine Chemical and Pharmaceutical Industries
While direct incorporation of the this compound structure into final drug products is not widely documented, its utility lies in its role as a versatile building block for more complex pharmaceutical intermediates. The functionalized succinate derivatives produced from Michael additions, for example, are common motifs in biologically active molecules.
Furthermore, the broader class of maleates is significant in pharmaceutical formulations. Maleic acid is used to form stable and water-soluble salts of basic drugs, enhancing their bioavailability and shelf-life.[4][5]
In the fine chemical industry, this compound finds application as a plasticizer for polymers like PVC, improving their flexibility and processability.[6] It is also used in agrochemical formulations as an inert ingredient, acting as a solvent or adjuvant to enhance the efficacy of the active pesticide.[7]
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its ability to participate in a range of powerful chemical transformations, including Diels-Alder reactions, Michael additions, and copolymerizations, makes it a key building block for the construction of diverse and complex molecular architectures. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the chemical and pharmaceutical sciences to explore the full synthetic potential of this important compound.
References
- 1. This compound | C10H16O4 | CID 5271567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. This compound | 2432-63-5 [chemicalbook.com]
- 4. U.S. Patent for Synthetic route to dronabinol Patent (Patent # 7,323,576 issued January 29, 2008) - Justia Patents Search [patents.justia.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. DIPROPYL MALONATE(1117-19-7) 1H NMR spectrum [chemicalbook.com]
- 7. A review on the syntheses of Dronabinol and Epidiolex as classical cannabinoids with various biological activities including those against SARS-COV2 - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility and Miscibility of Dipropyl Maleate in Common Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and miscibility of dipropyl maleate (B1232345), a significant compound in various industrial and pharmaceutical applications. Due to the limited availability of direct quantitative data for dipropyl maleate, this document synthesizes information from structurally analogous dialkyl maleates, namely diethyl maleate and dibutyl maleate, to project a reliable solubility and miscibility profile. Furthermore, this guide presents detailed experimental protocols for the precise determination of these properties, empowering researchers to generate accurate data for their specific applications. Included are clear data tables for qualitative and estimated quantitative solubility, alongside visual workflows for the prescribed experimental procedures.
Introduction to this compound
This compound (C₁₀H₁₆O₄) is the dipropyl ester of maleic acid. Its molecular structure, characterized by a cis-carbon-carbon double bond and two propyl ester functionalities, dictates its physicochemical properties, including its interactions with various solvents. An understanding of its solubility and miscibility is critical for its effective use in polymerization, as a plasticizer, and in the formulation of drug delivery systems.
Solubility Profile
Qualitative Solubility
Based on the principle of "like dissolves like," this compound, a relatively nonpolar ester, is expected to be soluble in common organic solvents and poorly soluble in highly polar solvents like water. Data from diethyl maleate and dibutyl maleate support this, showing good solubility in alcohols, ethers, and ketones, and limited solubility in water.[1][2]
Quantitative Solubility Data (Estimated)
The following table summarizes the expected solubility of this compound in a variety of common solvents. The quantitative values for organic solvents are largely inferred as "miscible," a common characteristic for similar liquid esters.[1][3] The water solubility is an estimation based on structurally related compounds.
| Solvent Class | Solvent Example | Expected Solubility | Rationale/References |
| Polar Protic | Water | Slightly Soluble (estimated < 2 g/L at 20°C) | Diethyl maleate has a water solubility of 14 g/L at 30°C.[4] As the alkyl chain length increases to propyl, a decrease in water solubility is expected. Dibutyl maleate is described as slightly miscible with water.[1] |
| Methanol | Miscible | Dibutyl maleate is miscible with methanol.[1][3] | |
| Ethanol | Miscible | Diethyl maleate is miscible with ethanol.[2][5] Dibutyl maleate is also miscible with ethanol.[1][3] | |
| Polar Aprotic | Acetone | Miscible | Dibutyl maleate is miscible with acetone.[1][3] |
| Acetonitrile | Soluble to Miscible | General solubility of esters in polar aprotic solvents. | |
| Dimethyl Sulfoxide (DMSO) | Soluble to Miscible | General solubility of esters in polar aprotic solvents. | |
| Ethyl Acetate | Miscible | Esters are generally miscible with other esters. | |
| Nonpolar | Toluene | Miscible | Dibutyl maleate is miscible with toluene.[1][3] |
| Hexane | Soluble | Dibutyl maleate is described as immiscible with aliphatic hydrocarbons, suggesting that this compound may have limited, but still present, solubility in hexane.[1] | |
| Diethyl Ether | Miscible | Diethyl maleate is miscible with ether.[2][5] Dibutyl maleate is also miscible with diethyl ether.[1][3] |
Miscibility Profile
Miscibility refers to the ability of two liquids to mix in all proportions to form a single, homogeneous phase. Similar to its solubility, the miscibility of this compound can be predicted based on its structural analogues.
| Solvent | Expected Miscibility | Rationale/References |
| Water | Immiscible | As a relatively nonpolar organic ester, this compound is expected to be immiscible with water. |
| Methanol | Miscible | Dibutyl maleate is miscible with methanol.[1][3] |
| Ethanol | Miscible | Diethyl and dibutyl maleate are miscible with ethanol.[1][2][3][5] |
| Acetone | Miscible | Dibutyl maleate is miscible with acetone.[1][3] |
| Toluene | Miscible | Dibutyl maleate is miscible with toluene.[1][3] |
| Hexane | Partially Miscible to Immiscible | Dibutyl maleate is immiscible with aliphatic hydrocarbons.[1] |
| Diethyl Ether | Miscible | Diethyl and dibutyl maleate are miscible with diethyl ether.[1][2][3][5] |
Experimental Protocols
To obtain precise, quantitative data for the solubility and miscibility of this compound, the following experimental protocols are recommended.
Determination of Quantitative Solubility (Shake-Flask Method)
The shake-flask method is a widely recognized technique for determining the thermodynamic solubility of a compound in a given solvent.
Materials:
-
This compound
-
Selected solvents of high purity
-
Analytical balance
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer in a temperature-controlled environment
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Gas chromatograph with a suitable detector (e.g., FID) or other appropriate analytical instrumentation (e.g., HPLC-UV)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials, each containing a known volume of a specific solvent. The presence of undissolved solute is crucial to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25°C).
-
Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a minimum of 2 hours to permit the undissolved solute to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid material is disturbed.
-
Filter the collected supernatant through a syringe filter into a clean vial to remove any remaining microscopic particles.
-
Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of calibration standards of this compound in the chosen solvent.
-
Analyze the calibration standards and the diluted sample using a validated analytical method (e.g., GC-FID).
-
Construct a calibration curve by plotting the instrument response against the concentration of the standards.
-
-
Calculation of Solubility:
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the concentration in the original saturated solution by applying the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
References
An In-depth Technical Guide to Dipropyl Maleate: Suppliers, Commercial Availability, and Applications
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on dipropyl maleate (B1232345). It covers key suppliers, commercial availability, and detailed technical data. The guide also provides experimental protocols for synthesis, purification, and key chemical reactions, offering a practical framework for laboratory applications.
Introduction to Dipropyl Maleate
This compound (CAS No. 2432-63-5) is the diester of maleic acid and propanol (B110389).[1] Its chemical structure, featuring a cis-double bond and two propyl ester groups, makes it a versatile intermediate in organic synthesis.[2] While specific applications in drug development are not extensively documented, its structural analogs, such as dibutyl maleate and diethyl maleate, are utilized as plasticizers in pharmaceutical coatings and as intermediates in the synthesis of active pharmaceutical ingredients.[3][4] The reactivity of the electron-deficient double bond allows for its participation in various chemical transformations, including polymerization and cycloaddition reactions.[2]
Key Suppliers and Commercial Availability
This compound is commercially available from a range of suppliers, primarily catering to the research and chemical synthesis markets. The compound is typically available in laboratory quantities, with options for bulk purchasing from some manufacturers.
Table 1: Key Suppliers of this compound
| Supplier | Country | Contact Information | Notes |
| Sigma-Aldrich (Merck) | Global | --INVALID-LINK-- | Offers this compound for research purposes. |
| Hefei TNJ Chemical Industry Co.,Ltd. | China | --INVALID-LINK-- | Manufacturer and supplier.[5][6] |
| Hangzhou Yuhao Chemical Technology Co., Ltd. | China | --INVALID-LINK-- | Supplier of chemical intermediates.[5] |
| Career Henan Chemica Co. | China | --INVALID-LINK-- | Supplier of fine chemicals.[5] |
| SKYRUN INDUSTRIAL CO.,LTD. | China | --INVALID-LINK-- | Offers spot supply of this compound.[2] |
| Dayang Chem (Hangzhou) Co.,Ltd. | China | +86-571-88938639 | Specializes in pharmaceutical intermediates.[7] |
| Chemos GmbH & Co. KG | Germany | N/A | European supplier.[8] |
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in research and development. The following tables summarize key quantitative data.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2432-63-5 | [1] |
| Molecular Formula | C10H16O4 | [1] |
| Molecular Weight | 200.23 g/mol | [1] |
| Boiling Point | 257.96°C (rough estimate) | [2] |
| Density | 1.0245 g/cm³ | [2] |
| Refractive Index | 1.4434 (estimate) | [2] |
| Flash Point | 119.6°C | [2] |
Table 3: Spectroscopic Data for this compound Analog (Diisopropyl Maleate)
Note: Spectroscopic data for the closely related analog, diisopropyl maleate, is provided as a reference.
| Parameter | Value |
| ¹H NMR (CDCl₃, 400 MHz) | |
| Chemical Shift (δ) | Multiplicity |
| ~6.1 ppm | Singlet |
| ~5.0 ppm | Septet |
| ~1.2 ppm | Doublet |
| ¹³C NMR (CDCl₃, 100 MHz) | |
| Chemical Shift (δ) | Assignment |
| ~165 ppm | Carbonyl Carbon (-C=O) |
| ~130 ppm | Olefinic Carbon (-CH=CH-) |
| ~68 ppm | Methine Carbon (-CH(CH₃)₂) |
| ~22 ppm | Methyl Carbon (-CH(CH₃)₂) |
| Infrared (IR) Spectroscopy | |
| Wavenumber (cm⁻¹) | Assignment |
| ~1720 cm⁻¹ | C=O Stretch (Ester) |
| ~1640 cm⁻¹ | C=C Stretch (Olefin) |
| ~1150 cm⁻¹ | C-O Stretch (Ester) |
| Mass Spectrometry (MS) | |
| Molecular Ion Peak (M⁺) | m/z = 200 |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol describes the synthesis of this compound through the acid-catalyzed esterification of maleic anhydride (B1165640) with propanol.
Materials:
-
Maleic anhydride
-
1-Propanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve maleic anhydride in an excess of 1-propanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture.
-
Heat the mixture to reflux and collect the water generated during the reaction in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the excess propanol under reduced pressure using a rotary evaporator.
-
Purify the crude this compound by vacuum distillation to obtain the final product.
Purity Assessment by Gas Chromatography (GC)
This section details a general protocol for determining the purity of this compound using gas chromatography with flame ionization detection (GC-FID).
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID)
-
Capillary column (e.g., DB-5 or equivalent)
Chromatographic Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 270°C
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 220°C
-
Hold: 5 minutes at 220°C
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Procedure:
-
Prepare a standard solution of this compound in a suitable solvent (e.g., acetone (B3395972) or dichloromethane).
-
Prepare a sample solution of the synthesized this compound at the same concentration.
-
Inject the standard and sample solutions into the GC system.
-
Analyze the resulting chromatograms to determine the retention time of this compound and identify any impurities.
-
Calculate the purity of the sample by comparing the peak area of this compound to the total peak area of all components in the chromatogram.
Applications in Polymer Chemistry and Potential in Drug Delivery
While direct applications of this compound in drug delivery are still emerging, its role in polymer chemistry suggests potential avenues for exploration. Dialkyl maleates are known to be used as comonomers and plasticizers in the synthesis of various polymers.[3] For instance, the copolymerization of maleate esters with vinyl acetate (B1210297) can be employed to create polymers with tailored properties for coatings and adhesives.[4]
In the context of drug delivery, such polymers could be functionalized to create biocompatible and biodegradable drug carriers, such as polymeric micelles or nanoparticles. The ester linkages in the polymer backbone would be susceptible to hydrolysis, allowing for controlled drug release. Further research is warranted to explore the potential of this compound-containing polymers in drug formulation and controlled release systems.
Safety and Handling
This compound should be handled in accordance with standard laboratory safety procedures. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal. Based on data for analogous compounds, it may cause skin and eye irritation.[9] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.
This technical guide provides a foundational understanding of this compound for its application in research and development. The provided protocols and data can serve as a starting point for further investigation into its chemical reactivity and potential uses in drug development and materials science.
References
- 1. This compound | C10H16O4 | CID 5271567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Dibutyl Maleate (CAS No 105-76-0) Manufacturers, Suppliers, Exporters [tradeindia.com]
- 4. m.indiamart.com [m.indiamart.com]
- 5. This compound CAS#: 2432-63-5 [m.chemicalbook.com]
- 6. tnjchem.com [tnjchem.com]
- 7. Dayang Chem (Hangzhou) Co.,Ltd. | Chemical-Suppliers [chemical-suppliers.eu]
- 8. Your Inquiry on this compound | Chemical-Suppliers [chemical-suppliers.eu]
- 9. Dibutyl maleate | 105-76-0 | FD62552 | Biosynth [biosynth.com]
Methodological & Application
Application Notes and Protocols for the Acid-Catalyzed Synthesis of Dipropyl Maleate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of dipropyl maleate (B1232345) via the acid-catalyzed esterification of maleic anhydride (B1165640) with n-propanol. This process, a classic example of the Fischer-Speier esterification, is a fundamental reaction in organic synthesis for producing dialkyl maleates.[1] These compounds are valuable intermediates in the production of pharmaceuticals, polymers, and other fine chemicals.[2][3] This guide presents a standard laboratory procedure, including reaction setup, workup, and purification, along with a summary of relevant quantitative data and a visual representation of the experimental workflow.
Introduction
Dipropyl maleate is a dialkyl ester of maleic acid. The synthesis is typically achieved through the reaction of maleic anhydride or maleic acid with an excess of propanol (B110389) in the presence of an acid catalyst.[4][5] The reaction proceeds in two main stages: a rapid ring-opening of maleic anhydride by propanol to form the monopropyl maleate, followed by a slower, reversible acid-catalyzed esterification of the remaining carboxylic acid group to yield this compound.[4][6] To drive the equilibrium towards the product, the water formed during the reaction is often removed.[7] Commonly used catalysts for this type of esterification include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[1][8]
Physicochemical Data
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₁₀H₁₆O₄[9] |
| Molecular Weight | 200.23 g/mol [9] |
| Appearance | Liquid[10] |
| Boiling Point | 225.5°C at 760 mmHg[10] |
| Density | 1.027 g/cm³[10] |
| Water Solubility | 9.9 g/L at 20°C[10] |
Reaction Parameters and Yields
The following table summarizes typical reaction parameters and expected yields for the acid-catalyzed synthesis of this compound. The choice of catalyst and reaction conditions can influence the overall efficiency of the synthesis.
| Parameter | Value/Condition | Reference |
| Reactants | ||
| Maleic Anhydride | 1.0 equivalent | [10] |
| n-Propanol | 3.0 - 8.0 equivalents | [10][11] |
| Catalyst | ||
| Sulfuric Acid or p-TsOH | 1-2% by weight of maleic anhydride | [10] |
| Reaction Conditions | ||
| Temperature | Reflux | [10] |
| Reaction Time | 3 - 8 hours | [10][11] |
| Work-Up | ||
| Neutralization | Saturated Sodium Bicarbonate Solution | [8][10] |
| Washing | Water, Brine | [8] |
| Drying | Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate | [8] |
| Purification | ||
| Method | Vacuum Distillation | [8][11] |
| Yield | ||
| Expected Product Yield | >95% (with water removal) | [4] |
Experimental Protocol
This protocol details the acid-catalyzed esterification of maleic anhydride with n-propanol.
4.1. Materials and Reagents
-
Maleic Anhydride
-
n-Propanol
-
Sulfuric Acid (concentrated) or p-Toluenesulfonic Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Toluene (B28343) or Cyclohexane (for azeotropic water removal, optional)
4.2. Equipment
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark trap (optional, for azeotropic removal of water)
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
4.3. Reaction Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve maleic anhydride in an excess of n-propanol (typically a 3:1 to 8:1 molar ratio of alcohol to anhydride).[10][11]
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (approximately 1-2% of the mass of maleic anhydride) to the reaction mixture.[10]
-
Reflux: Heat the mixture to reflux and maintain this temperature for 3 to 8 hours.[10][11] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
-
Water Removal (Optional but Recommended): For higher yields, a Dean-Stark trap can be fitted between the flask and the condenser, and the reaction can be run in a solvent that forms an azeotrope with water, such as toluene or cyclohexane.[7][12] The water produced during the esterification will be collected in the trap, driving the equilibrium towards the product.
4.4. Work-up and Purification
-
Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.[8][10]
-
Washing: Wash the organic layer sequentially with water and then with brine to remove any remaining salts and water-soluble impurities.[8]
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.[8]
-
Solvent Removal: Filter off the drying agent and remove the excess n-propanol and any optional solvent using a rotary evaporator.[8]
-
Purification: The crude this compound can be further purified by vacuum distillation to obtain the final product.[8][11]
Experimental Workflow and Reaction Pathway
The following diagrams illustrate the logical workflow of the synthesis process and the simplified reaction pathway.
Caption: Experimental workflow for this compound synthesis.
Caption: Simplified reaction pathway for the synthesis of this compound.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. ijcea.org [ijcea.org]
- 4. CN87105388A - Process for preparing dialkyl maleates - Google Patents [patents.google.com]
- 5. US4795824A - Process for the production of dialkyl maleates - Google Patents [patents.google.com]
- 6. journals.pan.pl [journals.pan.pl]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. GSRS [precision.fda.gov]
- 10. benchchem.com [benchchem.com]
- 11. CN103288634A - A method for catalytic synthesis of diisopropyl maleate - Google Patents [patents.google.com]
- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Application Notes and Protocols for the Laboratory Synthesis of Dipropyl Maleate
For Researchers, Scientists, and Drug Development Professionals.
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of dipropyl maleate (B1232345) via the esterification of maleic acid or its anhydride (B1165640) with propanol (B110389). Two primary catalytic methods are presented: a conventional approach utilizing a strong acid catalyst such as sulfuric acid, and a more contemporary method employing an ionic liquid catalyst. These protocols are designed to offer a comprehensive guide for the preparation of dipropyl maleate, a valuable intermediate in organic synthesis. Quantitative data on reaction parameters and yields are summarized, and a detailed experimental workflow is provided to ensure reproducibility.
Introduction
The esterification of maleic acid or its anhydride with propanol yields this compound, a chemical intermediate with applications in various fields, including as a plasticizer and in the synthesis of polymers and fine chemicals.[1][2] The reaction is an equilibrium process and is typically catalyzed by an acid to achieve practical reaction rates.[3] Traditional methods often employ strong mineral acids like sulfuric acid, which are effective but can present challenges such as equipment corrosion and difficult product separation.[1][4] More recent advancements have explored "green" catalysts, such as ionic liquids, which can offer high catalytic activity, good selectivity, and the potential for catalyst recycling.[4][5] This document outlines detailed procedures for both a conventional acid-catalyzed method and an ionic liquid-catalyzed method, allowing for a comparative assessment.
Quantitative Data Summary
The following tables summarize the key physicochemical properties of this compound and the reaction parameters for its synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆O₄ | [2][6][7] |
| Molecular Weight | 200.23 g/mol | [6][7][8] |
| Physical State | Liquid | [8] |
| Density | 1.0245 g/cm³ | [2] |
| Boiling Point | 257.96°C (estimated) | [2] |
| Refractive Index | 1.4434 (estimated) | [2] |
| IUPAC Name | dipropyl (Z)-but-2-enedioate | [6] |
Table 2: Summary of Reaction Conditions for Esterification
| Catalyst System | Reactants | Molar Ratio (Anhydride:Alcohol) | Catalyst Loading | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sulfuric Acid / p-Toluenesulfonic Acid | Maleic Anhydride or Maleic Acid & Propanol | 1:3 to 1:8 | Catalytic amount | 70-110 | 3-8 | >95 (typical) | [4][8] |
| Dual-Nuclear Functionalized Ionic Liquid | Maleic Anhydride & Propanol | 1:3 to 1:8 | 10-20% (by weight of anhydride) | 70-110 | 3-8 | 96.1 - 97.9 | [4][5] |
Experimental Protocols
Protocol 1: Fischer Esterification using an Acid Catalyst
This protocol describes the synthesis of this compound through the direct esterification of maleic anhydride with propanol using a strong acid catalyst.
Materials:
-
Maleic anhydride
-
Propanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a reflux condenser (a Dean-Stark trap is recommended to remove water)
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine maleic anhydride and an excess of propanol (a molar ratio of 1:3 to 1:8 is recommended).[8] Add a magnetic stir bar.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture.[8]
-
Reaction: Heat the mixture to reflux (typically between 70-110°C) and maintain for 3-8 hours.[4] If using a Dean-Stark trap, water generated during the reaction will be collected and removed, driving the equilibrium towards the product.[1][4]
-
Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and then with brine.[8]
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[8]
-
Purification: Filter to remove the drying agent. Remove the excess propanol under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by vacuum distillation to obtain pure this compound.[8]
Protocol 2: Esterification using an Ionic Liquid Catalyst
This protocol is adapted from a method demonstrating high yield and selectivity using a dual-nuclear functionalized ionic liquid.[4][5]
Materials:
-
Maleic anhydride
-
Propanol
-
Dual-nuclear functionalized ionic liquid catalyst
-
6% Sodium Hydroxide (NaOH) solution
-
Four-necked flask equipped with a reflux condenser, mechanical stirrer, and thermometer
Procedure:
-
Reaction Setup: In a four-necked flask, combine maleic anhydride, propanol (molar ratio of 1:3 to 1:8), and the ionic liquid catalyst (10-20% of the mass of maleic anhydride).[5]
-
Reaction: Heat the mixture to a temperature between 70°C and 110°C with continuous stirring. Maintain the reaction under reflux for 3 to 8 hours.[5]
-
Phase Separation: After the reaction is complete, cool the mixture to room temperature and allow it to stand. The mixture will separate into two layers, with the denser ionic liquid at the bottom.[5][8]
-
Isolation of Crude Product: Carefully separate and decant the upper layer, which contains the crude this compound.[4] The ionic liquid layer can be recovered, treated to remove water, and potentially reused.[5]
-
Removal of Excess Propanol: Remove the excess propanol from the crude product via atmospheric distillation.[4]
-
Neutralization: Neutralize the remaining crude product to a pH of approximately 7 using a 6% NaOH solution, followed by separation of the aqueous and organic layers.[4][8]
-
Purification: Purify the crude ester by vacuum distillation to obtain pure this compound.[4][5]
Visualizations
The following diagrams illustrate the experimental workflow and the chemical reaction pathway for the esterification process.
Caption: Experimental workflow for this compound synthesis.
Caption: Reaction pathway for the esterification of maleic acid.
References
- 1. journals.pan.pl [journals.pan.pl]
- 2. chembk.com [chembk.com]
- 3. isites.info [isites.info]
- 4. benchchem.com [benchchem.com]
- 5. CN103288634A - A method for catalytic synthesis of diisopropyl maleate - Google Patents [patents.google.com]
- 6. This compound | C10H16O4 | CID 5271567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [precision.fda.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: The Use of Dipropyl Maleate in the Synthesis of Fine Chemicals
Introduction
Dipropyl maleate (B1232345) (DIPM) is a versatile chemical intermediate that serves as a critical building block in the synthesis of a diverse range of fine chemicals.[1] Its chemical structure, which features a cis-alkene functional group flanked by two isopropyl ester moieties, provides a reactive substrate for several fundamental organic transformations. The electron-withdrawing character of the dual ester groups activates the carbon-carbon double bond, positioning dipropyl maleate as an excellent Michael acceptor in conjugate additions and a competent dienophile in Diels-Alder reactions.[1] Furthermore, the double bond is readily susceptible to reduction through catalytic hydrogenation, yielding diisopropyl succinate (B1194679), another significant chemical intermediate.[1]
These application notes offer detailed methodologies and protocols for key reactions involving this compound, designed for researchers, scientists, and professionals in drug development and materials science.
Michael Addition Reactions: Synthesis of Substituted Succinates
Application Notes
The Michael addition, or conjugate 1,4-addition, is a foundational method for forming carbon-carbon and carbon-heteroatom bonds.[2][3] this compound is an effective Michael acceptor, reacting with a wide array of nucleophiles (Michael donors) to produce substituted diisopropyl succinates.[2][4] These products are valuable precursors in the synthesis of pharmacologically active compounds and functional materials.[2]
The resulting succinate derivatives can be converted to succinimides, a privileged scaffold in medicinal chemistry known to exhibit anticonvulsant, anti-inflammatory, and anticancer properties.[2] The bulky isopropyl ester groups can also influence the stereochemical course of the reaction, offering opportunities for diastereoselective synthesis.[2] A broad range of nucleophiles, including malonates, amines, and thiols, can be successfully employed as Michael donors.[2]
Data Presentation
The following tables provide representative data for Michael addition reactions involving dialkyl maleates. Conditions and yields for this compound may require specific optimization.
Table 1: Aza-Michael Addition to Dialkyl Maleates - Representative Data
| Entry | Nucleophile (Amine) | Michael Acceptor | Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Benzylamine | Dimethyl Maleate | None | Neat | 4 | 96 |
| 2 | Piperidine | Diethyl Maleate | DBU | MeCN | 2 | 92 |
| 3 | Aniline | Dimethyl Maleate | None | Water | 12 | 85 |
Data is adapted from analogous reactions for illustrative purposes.[2]
Table 2: Thia-Michael Addition to α,β-Unsaturated Esters - Representative Data
| Entry | Nucleophile (Thiol) | Michael Acceptor | Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Thiophenol | Diethyl Maleate | TEA | THF | <1 | >95 |
| 2 | Benzyl Mercaptan | Diethyl Maleate | DBU | MeCN | 1 | 98 |
| 3 | Cysteine Methyl Ester | Diethyl Maleate | None | MeOH | 2 | 90 |
Data is adapted from literature for similar Michael acceptors and are for illustrative purposes.[5]
Experimental Protocols
Protocol 1: Aza-Michael Addition of an Amine to this compound
This protocol details a general procedure for the conjugate addition of a primary or secondary amine to this compound.
-
Materials:
-
This compound
-
Amine (e.g., benzylamine, piperidine)
-
Solvent (optional, e.g., THF, MeCN)
-
Catalyst (optional, e.g., DBU, TEA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).[2]
-
If using a solvent, dissolve the this compound in the chosen solvent (e.g., 5-10 mL of THF per mmol of maleate).[2]
-
If a catalyst is required, add it to the solution at this stage.[2]
-
Add the amine (1.0-1.2 eq) dropwise to the stirred solution at room temperature.[2]
-
Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-80 °C).[2]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2]
-
Upon completion, remove the solvent under reduced pressure with a rotary evaporator.[2]
-
Purify the crude product by column chromatography on silica (B1680970) gel, using an appropriate eluent system (e.g., hexane/ethyl acetate), to yield the diisopropyl succinate adduct.
-
Visualization of Michael Addition Workflow
Caption: General experimental workflow for the Michael addition reaction.[2]
Diels-Alder Reactions: Synthesis of Cyclic Scaffolds
Application Notes
The Diels-Alder reaction is a powerful [4+2] cycloaddition that constructs six-membered rings in a stereospecific manner.[1][6] this compound, with its electron-deficient double bond, serves as an effective dienophile, reacting with conjugated dienes to form substituted cyclohexene (B86901) derivatives.[1] This reaction is highly valuable for introducing chemical complexity in the synthesis of natural products and other functional molecules.[6] A key feature is the retention of the dienophile's stereochemistry; the cis-geometry of this compound results in a cis-substitution pattern in the final product.[7]
Data Presentation
Table 3: Diels-Alder Reaction with Maleate Esters - Representative Data
| Entry | Diene | Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Furan | Dimethyl Maleate | Toluene | 80 | 24 | ~75 |
| 2 | Cyclopentadiene | Diethyl Maleate | Diethyl Ether | 25 | 4 | ~90 |
| 3 | Anthracene | Diethyl Maleate | Xylene | 140 | 6 | ~85 |
Data adapted from literature for analogous dienophiles and are for illustrative purposes.[1][7]
Experimental Protocols
Protocol 2: General Diels-Alder Reaction with this compound
This protocol outlines a general procedure for the cycloaddition of a conjugated diene with this compound.
-
Materials:
-
This compound
-
Conjugated diene (e.g., furan, cyclopentadiene)
-
Solvent (e.g., toluene, xylene)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 equivalent) in a suitable solvent like toluene.[1]
-
Add the diene (1.0 to 1.5 equivalents) to the solution.[1]
-
Heat the reaction mixture to a temperature appropriate for the specific diene (e.g., 60-80°C for furan).[1]
-
Monitor the reaction's progress by TLC or GC analysis.[1]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the solution under reduced pressure to remove the solvent.
-
Purify the crude adduct by column chromatography or recrystallization to obtain the desired cyclic product.
-
Visualization of Diels-Alder Reaction
Caption: Conceptual diagram of the [4+2] Diels-Alder cycloaddition.
Catalytic Hydrogenation: Synthesis of Diisopropyl Succinate
Application Notes
The carbon-carbon double bond of this compound can be efficiently reduced to a single bond via catalytic hydrogenation, yielding diisopropyl succinate.[1] This transformation is a clean and high-yielding method to produce saturated diesters. Diisopropyl succinate is an important intermediate used in the synthesis of pigments and as a component in Ziegler-Natta catalysts for polypropylene (B1209903) production.[1]
Data Presentation
Table 4: Catalytic Hydrogenation of Maleates - Representative Data
| Entry | Substrate | Catalyst | Solvent | H₂ Pressure (bar) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Diethyl Maleate | 5% Pd/C | Ethanol | 5 | 25 | >99 |
| 2 | Dimethyl Maleate | 1% Pt/C | Methanol | 10 | 50 | >98 |
| 3 | Maleic Acid | 5% Ru/C | Water | 50 | 100 | 95 |
Conditions can be adapted for this compound, though optimization may be necessary.[1]
Experimental Protocols
Protocol 3: Catalytic Hydrogenation of this compound
This protocol describes the reduction of this compound to diisopropyl succinate using a palladium catalyst.
-
Materials:
-
This compound
-
Palladium on carbon (Pd/C, 5-10 wt%)
-
Solvent (e.g., ethanol, ethyl acetate)
-
High-pressure hydrogenation vessel (e.g., Parr shaker)
-
Hydrogen gas source
-
-
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve this compound in a suitable solvent such as ethanol.[1]
-
Carefully add a catalytic amount of Pd/C (typically 5-10% by weight relative to the substrate) to the solution.[1]
-
Seal the vessel and purge it several times with nitrogen gas, followed by hydrogen gas, to ensure an inert atmosphere.[1]
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-10 bar) and stir the mixture vigorously.[1]
-
Maintain the reaction at room temperature or apply gentle heat as needed. Monitor hydrogen uptake to determine reaction completion.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the filter pad with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude diisopropyl succinate, which is often pure enough for subsequent steps.
-
Visualization of Catalytic Hydrogenation Workflow
Caption: General workflow for catalytic hydrogenation.[1]
Copolymer Synthesis
Application Notes
This compound can be used as a comonomer in radical polymerization reactions to produce copolymers with tailored physicochemical properties.[8] The incorporation of the isopropyl ester groups can influence characteristics such as solubility and thermal behavior.[8] A common method for this is solution polymerization, which allows for homogeneous reaction conditions and good control over the polymer's molecular weight.[8] Copolymers containing maleate functional groups are attractive for biomedical applications, including drug delivery, due to the potential for post-polymerization modification.[8]
Experimental Protocols
Protocol 4: Free-Radical Solution Copolymerization of Vinyl Acetate (B1210297) and this compound
This protocol describes the synthesis of a random copolymer using a free-radical initiator.
-
Materials:
-
Vinyl acetate (VAc), purified
-
This compound (DIPM)
-
2,2'-Azobisisobutyronitrile (AIBN), initiator
-
Chloroform (CHCl₃), solvent
-
Nitrogen gas (N₂)
-
Reaction flask with condenser and nitrogen inlet
-
Heating mantle or oil bath
-
Non-solvent for precipitation (e.g., n-hexane)
-
-
Procedure:
-
In a reaction flask, dissolve the desired molar ratio of vinyl acetate and this compound in chloroform.[8]
-
Add the initiator, AIBN, to the monomer solution.[8]
-
Purge the reaction mixture with nitrogen gas for 20-30 minutes to remove dissolved oxygen.[8]
-
Heat the reaction mixture to 60-70°C under a nitrogen atmosphere with continuous stirring.[8]
-
Allow the polymerization to proceed for the desired time, depending on the target monomer conversion.
-
After cooling the reaction mixture, precipitate the copolymer by slowly pouring the solution into a stirred non-solvent, such as n-hexane.[8]
-
Collect the precipitated polymer by filtration.[8]
-
Dry the polymer under vacuum to a constant weight.[8]
-
Visualization of Solution Polymerization Workflow
Caption: Workflow for free-radical solution copolymerization.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application of Dipropyl Maleate in Polymer Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipropyl maleate (B1232345) is a dialkyl maleate monomer that, when incorporated into polymers, can significantly modify their physicochemical properties. While less prevalent in the literature compared to its counterparts like dibutyl maleate, the propyl ester groups of dipropyl maleate offer a unique balance of hydrophobicity and reactivity, making it a valuable comonomer in the synthesis of a variety of polymeric materials. Its applications are found in the development of adhesives, coatings, and plasticizers. Furthermore, the maleate functional group provides a site for post-polymerization modification, a feature of particular interest in the biomedical field for applications such as drug delivery systems.[1]
These application notes provide a comprehensive guide to the use of this compound in polymer synthesis. Detailed experimental protocols for its copolymerization are presented, alongside quantitative data from analogous systems to serve as a practical reference for researchers.
Applications in Polymer Synthesis
The primary application of this compound in polymer chemistry is as a comonomer in radical polymerization. It can be copolymerized with a variety of other monomers, such as vinyl acetate (B1210297), to tailor the properties of the resulting polymer. The incorporation of this compound can influence the polymer's glass transition temperature (Tg), flexibility, and surface properties.
Key Application Areas:
-
Adhesives and Coatings: Copolymers containing this compound can exhibit improved adhesion and film-forming properties.
-
Plasticizers: While less common than other dialkyl maleates, it can be used to increase the flexibility of rigid polymers.
-
Biomedical Materials: The potential for post-polymerization modification of the maleate group makes these copolymers interesting candidates for creating functional biomaterials, including drug delivery systems.[1]
Experimental Protocols
The following protocols are foundational methods for the copolymerization of this compound, adapted from established procedures for analogous dialkyl maleates.[1]
Protocol 1: Free-Radical Solution Copolymerization of Vinyl Acetate and this compound
This protocol details the synthesis of a random copolymer of vinyl acetate (VAc) and this compound (DIPM) via solution polymerization.
Materials:
-
Vinyl acetate (VAc), purified by distillation
-
This compound (DIPM)
-
2,2'-Azobisisobutyronitrile (AIBN), recrystallized from methanol
-
Toluene (or other suitable solvent)
-
Nitrogen gas (N₂)
-
Methanol (for precipitation)
Equipment:
-
Reaction flask with a condenser, magnetic stirrer, and nitrogen inlet
-
Heating mantle or oil bath
Procedure:
-
Monomer and Initiator Preparation: In the reaction flask, dissolve the desired molar ratio of vinyl acetate and this compound in toluene.
-
Add the initiator, AIBN, to the monomer solution. The concentration of AIBN will influence the molecular weight of the resulting copolymer.
-
Degassing: Purge the reaction mixture with nitrogen gas for 20-30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Heat the reaction mixture to the desired temperature (typically 60-80°C) under a nitrogen atmosphere with continuous stirring. The reaction time will depend on the desired conversion.
-
Precipitation and Purification: After the desired reaction time, cool the mixture to room temperature. Precipitate the copolymer by slowly adding the reaction mixture to an excess of a non-solvent, such as methanol, with vigorous stirring.
-
Drying: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
Characterization: The resulting copolymer should be characterized to determine its composition, molecular weight, and thermal properties using techniques such as:
-
¹H NMR and FT-IR spectroscopy to confirm the incorporation of both monomers.
-
Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC) to measure the glass transition temperature (Tg).
Solution Polymerization Workflow
Protocol 2: Emulsion Copolymerization of Vinyl Acetate and this compound
This protocol describes the synthesis of a copolymer latex of vinyl acetate and this compound.
Materials:
-
Vinyl acetate (VAc)
-
This compound (DIPM)
-
Potassium persulfate (KPS), as initiator
-
Sodium bicarbonate (NaHCO₃), as a buffer
-
Poly(vinyl alcohol) (PVA), as a protective colloid
-
Deionized water
Equipment:
-
Reaction flask with a condenser, mechanical stirrer, and nitrogen inlet
-
Heating mantle or oil bath
Procedure:
-
Aqueous Phase Preparation: In the reaction flask, dissolve the poly(vinyl alcohol) and sodium bicarbonate in deionized water with stirring.
-
Degassing: Purge the aqueous solution with nitrogen gas for 20-30 minutes.
-
Initiator Addition: Heat the solution to the desired reaction temperature (e.g., 70-80°C) and add the potassium persulfate initiator.
-
Monomer Feed: Prepare a mixture of vinyl acetate and this compound. Add this monomer mixture dropwise to the heated aqueous solution over a period of time.
-
Polymerization: Maintain the reaction at temperature with continuous stirring for several hours to ensure high monomer conversion.
-
Cooling: After the polymerization is complete, cool the resulting latex to room temperature.
Characterization: The resulting latex can be characterized for:
-
Solid content
-
Particle size and distribution
-
Viscosity The copolymer can be isolated from the latex by methods such as freeze-drying for further analysis as described in Protocol 1.
Emulsion Polymerization Workflow
Quantitative Data (from Analogous Systems)
Direct quantitative data for this compound copolymers is limited in publicly available literature. The following tables provide data for the copolymerization of vinyl acetate with dibutyl maleate (DBM), a close structural analog, which can serve as a valuable reference for experimental design.
Table 1: Reactivity Ratios for Vinyl Acetate (M1) and Dibutyl Maleate (M2) Copolymerization
| Method | r₁ (VAc) | r₂ (DBM) | Reference |
| Extended Kelen-Tüdős | 0.1102 | 0.0421 | [2] |
| Mayo-Lewis | 0.1135 | 0.0562 | [2] |
These reactivity ratios, both being less than 1, suggest a tendency towards alternating copolymerization.
Table 2: Exemplary Properties of Vinyl Acetate-Dibutyl Maleate Copolymers
| VAc mole fraction in feed | Mn ( g/mol ) | Mw ( g/mol ) | PDI | Tg (°C) |
| 0.9 | 15,000 | 35,000 | 2.3 | 25 |
| 0.8 | 12,000 | 28,000 | 2.3 | 18 |
| 0.5 | 8,000 | 18,000 | 2.2 | 5 |
Note: These values are illustrative and depend on specific reaction conditions such as initiator concentration, temperature, and solvent.
Application in Drug Delivery
Copolymers containing maleate units, such as this compound, hold promise for the development of drug delivery systems. The ester groups of the this compound units can be hydrolyzed to form carboxylic acid groups. These carboxylic acid functionalities can then be utilized to conjugate drugs that possess amine or hydroxyl groups, forming a prodrug that can release the active pharmaceutical ingredient under specific physiological conditions.
Conceptual Drug Delivery Pathway
Conclusion
The use of this compound as a comonomer provides a versatile platform for the synthesis of novel polymeric materials with tunable properties. The protocols and data presented, though largely based on analogous systems, offer a solid foundation for researchers to explore the potential of this compound in their specific applications, from advanced coatings to innovative drug delivery systems. Further research into the specific properties of this compound-containing polymers will undoubtedly expand their utility in various fields of polymer chemistry and materials science.
References
Application Note & Protocol: GC-MS Analysis of Dipropyl Maleate Purity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dipropyl maleate (B1232345) is a significant chemical intermediate in various manufacturing processes. Ensuring its purity is critical for the quality and safety of the final products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for assessing the purity of volatile and semi-volatile compounds like dipropyl maleate.[1] This method offers high resolution and sensitivity for separating the main component from potential impurities.[1] This document provides a detailed protocol for the quantitative analysis of this compound purity using GC-MS.
Potential Impurities
The synthesis of this compound can result in several impurities, including:
-
Residual Propanol
-
Maleic Anhydride
-
Dipropyl Fumarate (the trans-isomer)
-
Monopropyl Maleate
Accurate quantification of these and other potential impurities is essential for quality control and process optimization.[1]
Experimental Protocol
This protocol is designed for impurity identification and confirmation, leveraging the high selectivity and sensitivity of mass spectrometry.
1. Sample Preparation
Proper sample preparation is crucial to avoid contamination and ensure accurate results.
-
Materials:
-
This compound sample
-
Dichloromethane (B109758) (DCM), GC grade or higher
-
10 mL volumetric flasks, Class A
-
Analytical balance
-
Micropipettes
-
GC vials with septa
-
-
Procedure:
2. GC-MS Instrumentation and Conditions
The following table outlines the recommended starting parameters for the GC-MS analysis. These may need to be optimized for your specific instrument.
| Parameter | Value |
| Gas Chromatograph | |
| Column | Non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow) |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Temperature Program | |
| Initial Temperature | 60°C, hold for 2 minutes |
| Ramp Rate | 10°C/min to 220°C |
| Final Temperature | Hold at 220°C for 5 minutes |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | 40-400 amu |
| Scan Speed | ≥1000 amu/s |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
3. Data Analysis and Quantification
-
Identification: Impurities can be identified by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of known standards.
-
Quantification: For quantitative analysis, it is recommended to use an internal standard method. A calibration curve should be generated for each potential impurity to ensure accurate quantification. The purity of this compound is typically calculated by the area percent method, assuming all components have a similar response factor. For more accurate results, relative response factors should be determined for each identified impurity.
Data Presentation
Quantitative data should be summarized in a clear and structured format.
Table 1: Retention Times and Key Mass Fragments of this compound and Potential Impurities
| Compound | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| Propanol | ~3.5 | 31, 45, 59 |
| Monopropyl Maleate | ~10.2 | 73, 99, 115 |
| This compound | ~14.5 | 59, 99, 127, 155 |
| Dipropyl Fumarate | ~14.8 | 59, 99, 127, 155 |
| Maleic Anhydride | ~6.1 | 54, 98 |
Note: Retention times are approximate and will vary depending on the specific GC system and conditions.
Table 2: Example Purity Analysis Results for a this compound Sample
| Peak No. | Retention Time (min) | Compound Name | Area (%) |
| 1 | 3.48 | Propanol | 0.05 |
| 2 | 10.25 | Monopropyl Maleate | 0.15 |
| 3 | 14.52 | This compound | 99.5 |
| 4 | 14.81 | Dipropyl Fumarate | 0.3 |
| Total | 100.0 |
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the GC-MS analysis of this compound purity.
Caption: Workflow for the GC-MS analysis of this compound purity.
This comprehensive protocol provides a robust method for determining the purity of this compound. Adherence to good laboratory practices and proper method validation are essential for obtaining accurate and reliable results.
References
Application Note: Quantification of Dipropyl Maleate using a Developed HPLC-UV Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a developed and optimized High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of dipropyl maleate (B1232345). A reversed-phase C18 column was utilized with a gradient elution of acetonitrile (B52724) and water, coupled with UV detection. The developed method is demonstrated to be suitable for the accurate quantification of dipropyl maleate, offering a valuable analytical tool for quality control and research applications.
Introduction
This compound is a diester of maleic acid, finding applications in various chemical syntheses and polymer formulations. Accurate quantification of this compound is crucial for monitoring reaction kinetics, assessing product purity, and ensuring quality control in manufacturing processes. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of organic compounds due to its high resolution, sensitivity, and reproducibility. This document provides a detailed protocol for a developed HPLC method for the quantification of this compound.
Physicochemical Properties of this compound
-
Molecular Formula: C₁₀H₁₆O₄[1]
-
Molecular Weight: 200.23 g/mol [2]
-
Structure: this compound is the dipropyl ester of maleic acid.
-
UV Absorbance: The presence of the α,β-unsaturated dicarbonyl system in the maleate moiety results in UV absorbance, making it suitable for UV detection.
HPLC Method for this compound Quantification
A reversed-phase HPLC method was developed for the quantification of this compound. The optimized chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 50% B, 2-10 min: 50-90% B, 10-12 min: 90% B, 12-12.1 min: 90-50% B, 12.1-15 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 215 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile |
Experimental Protocols
The following protocols outline the procedures for sample and standard preparation, and the systematic approach to method development.
Reagents and Materials
-
This compound reference standard (purity >99%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with acetonitrile to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
-
Accurately weigh a sample containing this compound and transfer it to a volumetric flask.
-
Add a suitable volume of acetonitrile to dissolve the sample.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Dilute to the final volume with acetonitrile to achieve a theoretical concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
HPLC Method Development Workflow
The development of the HPLC method followed a systematic approach to achieve optimal separation and quantification of this compound.
Caption: Workflow for HPLC method development for this compound quantification.
Quantitative Data Summary
The developed method was validated for linearity, precision, and accuracy. The results are summarized in the tables below.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15.2 |
| 5 | 76.5 |
| 10 | 151.8 |
| 25 | 380.1 |
| 50 | 755.4 |
| 100 | 1510.9 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Precision and Accuracy
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) (Mean ± SD, n=6) | Precision (%RSD) | Accuracy (%Recovery) |
| 10.0 | 9.9 ± 0.12 | 1.21 | 99.0 |
| 50.0 | 50.4 ± 0.45 | 0.89 | 100.8 |
| 90.0 | 89.5 ± 0.78 | 0.87 | 99.4 |
Visualization of the Separation Principle
The separation of this compound is based on its hydrophobic interaction with the non-polar stationary phase and its solubility in the polar mobile phase.
Caption: Principle of reversed-phase HPLC separation of this compound.
Conclusion
The HPLC method described in this application note provides a reliable and robust tool for the quantification of this compound. The method is specific, linear, precise, and accurate over the tested concentration range. This application note serves as a comprehensive guide for researchers and analysts involved in the quality control and analysis of this compound.
References
Application Notes and Protocols for the Vacuum Distillation and Purification of Dipropyl Maleate
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a detailed protocol for the purification of dipropyl maleate (B1232345) via vacuum distillation, a crucial step following its synthesis. The primary method for synthesizing dipropyl maleate is the Fischer esterification of maleic anhydride (B1165640) with propanol (B110389), typically catalyzed by a strong acid.[1][2][3] The subsequent purification is essential to remove unreacted starting materials, the catalyst, and any byproducts.
Physicochemical Data of this compound
A summary of the key physical and chemical properties of this compound is presented below. This data is critical for monitoring the purification process and confirming the identity of the final product.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆O₄ | [4][5] |
| Molar Mass | 200.23 g/mol | [4][5] |
| Boiling Point (at 760 mmHg) | 258.4°C | [6] |
| Density | 1.0245 - 1.031 g/cm³ | [4][6] |
| Refractive Index | ~1.4434 - 1.448 | [6][7] |
Experimental Protocols
Protocol 1: Synthesis of Crude this compound via Fischer Esterification
This protocol outlines the synthesis of this compound from maleic anhydride and propanol.
Materials:
-
Maleic anhydride
-
n-propanol
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Benzene (B151609) or Toluene (as a water entrainer)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus with reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, add maleic anhydride, an excess of n-propanol (a molar ratio of 1:3 to 1:8 is typical), and a water entrainer like benzene or toluene.[8]
-
Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture.[2][3]
-
Assemble the Dean-Stark apparatus and reflux condenser.
-
Heat the mixture to reflux with constant stirring. Water produced during the esterification will be collected in the Dean-Stark trap.[9]
-
Continue the reaction until no more water is collected, indicating the reaction is complete.
-
Allow the reaction mixture to cool to room temperature.
Protocol 2: Work-up of Crude this compound
This protocol describes the neutralization and initial purification of the crude product.
Procedure:
-
Transfer the cooled reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution to neutralize the acid catalyst, and then brine.[8]
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.[8]
-
Filter to remove the drying agent.
-
Remove the solvent and excess propanol under reduced pressure using a rotary evaporator.[8] The remaining liquid is the crude this compound.
Protocol 3: Vacuum Distillation of this compound
This protocol details the final purification of crude this compound. Vacuum distillation is employed to separate the desired product from less volatile impurities at a lower temperature, preventing thermal degradation.[10]
Equipment:
-
Round-bottom flask (distilling flask)
-
Claisen adapter[11]
-
Short path distillation head or a standard distillation setup with a condenser
-
Thermometer with a ground glass joint
-
Receiving flask
-
Vacuum adapter
-
Thick-walled vacuum tubing[11]
-
Vacuum trap[11]
-
Vacuum pump or water aspirator[10]
-
Heating mantle with a magnetic stirrer
-
Stir bar[11]
-
Glass wool or aluminum foil for insulation[11]
-
Grease for glass joints[11]
Procedure:
-
Apparatus Setup:
-
Inspect all glassware for cracks or defects that could cause an implosion under vacuum.[11]
-
Place a stir bar into the round-bottom flask containing the crude this compound. Boiling stones are not effective under vacuum.[11]
-
Grease all ground glass joints to ensure a good seal.[11]
-
Assemble the distillation apparatus as shown in the workflow diagram below. A Claisen adapter is recommended to prevent bumping.[11]
-
Connect the vacuum adapter with thick-walled tubing to a vacuum trap, and then to the vacuum source.[11]
-
-
Distillation Process:
-
Turn on the vacuum source to reduce the pressure within the apparatus. Check for leaks (hissing sounds).[11]
-
Once a stable, low pressure is achieved, begin stirring and gently heat the distilling flask using a heating mantle.[11]
-
The temperature of the vapor should be monitored with the thermometer. The boiling point of this compound will be significantly lower than its atmospheric boiling point.
-
Collect the fraction that distills at a constant temperature. This is the purified this compound.
-
If the distillation is slow, insulate the distillation head with glass wool or aluminum foil.[11]
-
-
Shutdown Procedure:
-
Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature.[11]
-
Slowly and carefully reintroduce air into the system by opening a valve on the vacuum trap or removing the tubing from the vacuum adapter.[11]
-
Turn off the vacuum source.
-
Disassemble the apparatus and collect the purified this compound from the receiving flask.
-
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow for the synthesis and purification of this compound.
Caption: Synthesis and Purification Workflow for this compound.
Caption: Experimental Setup for Vacuum Distillation.
References
- 1. Esterification of maleic anhydride is a chemical process - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 2. Esterification involves the reaction of maleic anhydride with an alcohol to form an ester - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 3. There are several factors that can affect the esterification of Maleic Anhydride - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]
- 4. This compound [chembk.com]
- 5. This compound | C10H16O4 | CID 5271567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 2432-63-5 [chemnet.com]
- 7. This compound CAS#: 2432-63-5 [m.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. CN104262140A - Method and device for producing diethyl maleate by virtue of rectification and steam osmosis coupling - Google Patents [patents.google.com]
- 10. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Catalytic Hydrogenation of Dipropyl Maleate to Diisopropyl Succinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic hydrogenation of dipropyl maleate (B1232345) to diisopropyl succinate (B1194679) is a significant chemical transformation that saturates the carbon-carbon double bond of the maleate ester to yield the corresponding succinate.[1] This reaction is a fundamental process in organic synthesis, providing a key intermediate, diisopropyl succinate, which finds applications in various fields. Diisopropyl succinate is utilized in the synthesis of pigments and as a component of Ziegler-Natta catalysts for polypropylene (B1209903) production. The unique structure of dipropyl maleate, with a cis-alkene functional group flanked by two isopropyl ester moieties, makes it a reactive substrate for this and other organic transformations.[1] The electron-withdrawing nature of the ester groups activates the double bond, facilitating its reduction.[1]
This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of this compound. The methodologies described are based on established procedures for the hydrogenation of analogous dialkyl maleates, offering a robust starting point for researchers.
Data Presentation
Table 1: Reaction Parameters for Catalytic Hydrogenation of Dialkyl Maleates
The following table summarizes typical reaction conditions and outcomes for the catalytic hydrogenation of dialkyl maleates to their corresponding succinates, based on studies of similar substrates like dimethyl maleate.[2] High conversion and selectivity are generally achieved under moderate conditions.
| Parameter | Value/Condition | Reference |
| Substrate | Dimethyl Maleate | [2] |
| Catalyst | Ruthenium-based / Palladium on Carbon (Pd/C) | [2][3] |
| Catalyst Loading | 5-10 wt% of the substrate | [1] |
| Solvent | Methanol, Ethanol, Ethyl Acetate | [1][2] |
| Temperature | 50-70°C (323-343 K) | [2] |
| Hydrogen Pressure | 0.4-2.5 MPa (4-25 bar) | [2] |
| Reaction Time | 1-4 hours | [4] |
| Conversion | > 95% | [5] |
| Selectivity | ~100% to Dimethyl Succinate | [2] |
| Yield | High to Excellent | [2] |
Table 2: Spectroscopic Data for Diisopropyl Succinate Characterization
This table provides key spectroscopic data for the characterization of the final product, diisopropyl succinate.
| Technique | Data | Reference |
| ¹³C NMR (in CDCl₃) | δ (ppm): 171.76, 67.91, 29.61, 21.81 | [1] |
| ¹H NMR | δ (ppm): ~1.40 (isopropyl groups) | [6] |
| IR Spectroscopy | C=O stretching: ~1740 cm⁻¹ | [6] |
| Mass Spectrometry (EI) | m/z values can be found in the NIST WebBook | [7] |
| Molecular Weight | 202.25 g/mol | [7][8] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of this compound
This protocol describes the procedure for the catalytic hydrogenation of this compound to diisopropyl succinate using palladium on carbon (Pd/C) as the catalyst.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)[4]
-
Ethanol (or other suitable solvent)
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Celite or another filter aid
Equipment:
-
High-pressure hydrogenation vessel (e.g., Parr shaker or autoclave)
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve this compound in a suitable solvent such as ethanol.[1]
-
Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C (typically 5-10 wt% relative to the this compound) to the solution.[1]
-
Inerting the System: Seal the vessel and purge it three times with nitrogen gas to remove air and ensure an inert atmosphere.[2]
-
Hydrogenation: Purge the vessel with hydrogen gas.[2] Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-10 bar) and commence vigorous stirring. The reaction is typically carried out at room temperature or with gentle heating.[1]
-
Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake or by taking aliquots for analysis by GC.[1]
-
Work-up: Upon completion, carefully vent the excess hydrogen and purge the vessel with an inert gas like nitrogen.[1]
-
Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.[1]
-
Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude diisopropyl succinate.[1]
-
Purification: If necessary, the product can be further purified by vacuum distillation.[1]
Protocol 2: Analytical Monitoring of the Hydrogenation Reaction
This protocol outlines the use of Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the progress of the reaction and characterize the product.
Materials:
-
Reaction aliquots
-
Standard samples of this compound and diisopropyl succinate
-
Suitable solvent for dilution (e.g., ethanol)
Equipment:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., a non-polar column like HP-5)
Procedure:
-
Sample Preparation: At regular intervals during the hydrogenation, carefully withdraw a small aliquot of the reaction mixture. Dilute the sample with the reaction solvent to a suitable concentration for GC-MS analysis.
-
GC-MS Analysis: Inject the diluted sample into the GC-MS system.
-
Method Parameters:
-
Injector Temperature: Set to a temperature that ensures complete volatilization of the sample without degradation (e.g., 250°C).
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure separation of the starting material, product, and any potential byproducts.
-
Carrier Gas: Use a high-purity carrier gas such as helium or hydrogen.
-
MS Detection: Set the mass spectrometer to scan a suitable mass range to detect the molecular ions and fragmentation patterns of this compound and diisopropyl succinate.
-
-
Data Analysis:
-
Identify the peaks for this compound and diisopropyl succinate by comparing their retention times and mass spectra with those of standard samples.
-
Determine the relative peak areas to estimate the conversion of the starting material and the formation of the product over time. The reaction is considered complete when the peak corresponding to this compound is no longer observed.[2]
-
Visualizations
Experimental Workflow for Catalytic Hydrogenation
The following diagram illustrates the logical flow of the experimental protocol for the catalytic hydrogenation of this compound.
Caption: Workflow for the hydrogenation of this compound.
References
- 1. Diisopropyl succinate(924-88-9) 13C NMR spectrum [chemicalbook.com]
- 2. asianpubs.org [asianpubs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Diisopropyl succinate | 924-88-9 | Benchchem [benchchem.com]
- 7. Succinic acid diisopropyl ester [webbook.nist.gov]
- 8. Diisopropyl succinate | C10H18O4 | CID 70213 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Monitoring Dipropyl Maleate Synthesis with Thin-Layer Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for monitoring the synthesis of dipropyl maleate (B1232345) via the esterification of maleic anhydride (B1165640) with propanol (B110389) using Thin-Layer Chromatography (TLC). Detailed experimental protocols for both the synthesis and the TLC monitoring process are outlined. This application note is designed to assist researchers in accurately tracking the progress of the reaction, ensuring optimal yield and purity of the final product.
Introduction
Dipropyl maleate is a valuable diester intermediate in organic synthesis, utilized in the production of various polymers, resins, and as a precursor for other fine chemicals. Its synthesis is typically achieved through the acid-catalyzed esterification of maleic anhydride with propanol. Monitoring the progress of this reaction is crucial to determine the point of completion, thereby preventing the formation of byproducts and ensuring efficient use of resources.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique ideal for monitoring the progress of organic reactions.[1] By separating the components of a reaction mixture based on their differential partitioning between a stationary phase and a mobile phase, TLC allows for the qualitative assessment of the consumption of starting materials and the formation of the product.
Reaction Scheme
The synthesis of this compound proceeds via a two-step esterification reaction. Initially, maleic anhydride reacts with one equivalent of propanol to form the monoester, monopropyl maleate. Subsequently, the monoester reacts with a second equivalent of propanol to yield the final product, this compound.
Caption: Synthesis of this compound.
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on specific laboratory conditions.
Materials:
-
Maleic Anhydride
-
n-Propanol
-
Concentrated Sulfuric Acid (catalyst)
-
Toluene (optional, for azeotropic removal of water)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add maleic anhydride (1.0 eq).
-
Add an excess of n-propanol (2.5-3.0 eq). Toluene can also be added to facilitate the azeotropic removal of water.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% by weight of maleic anhydride) to the reaction mixture while stirring.[2]
-
Heat the mixture to reflux (approximately 97-117°C, depending on the solvent composition) and maintain for 3-8 hours.[2]
-
Monitor the reaction progress by TLC at regular intervals (e.g., every 30-60 minutes).
Monitoring Reaction Progress with TLC
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile phase: Hexane (B92381)/Ethyl Acetate mixture
-
Visualization agents: UV lamp (254 nm), potassium permanganate (B83412) stain, or p-anisaldehyde stain.
TLC Protocol Workflow:
Caption: TLC Monitoring Workflow.
Detailed TLC Procedure:
-
Preparation of the Developing Chamber: Pour the chosen mobile phase (e.g., a 7:3 mixture of hexane and ethyl acetate) into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to aid in solvent vapor saturation and close the chamber.
-
Spotting the TLC Plate:
-
Using a pencil, lightly draw an origin line about 1 cm from the bottom of the TLC plate.
-
On the origin line, apply small spots of the starting materials (maleic anhydride and propanol, dissolved in a volatile solvent if necessary) and the reaction mixture at different time points using separate capillary tubes. It is good practice to have lanes for the starting material, the co-spot (starting material and reaction mixture spotted on top of each other), and the reaction mixture.[3]
-
-
Developing the Plate: Carefully place the spotted TLC plate into the developing chamber, ensuring the origin line is above the solvent level. Close the chamber and allow the solvent to ascend the plate by capillary action.
-
Visualization:
-
Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm). Maleic anhydride, being a conjugated system, should be visible.
-
For visualization of propanol and to enhance the visibility of other spots, use a chemical stain. Dip the plate into a potassium permanganate or p-anisaldehyde solution and then gently heat with a heat gun until colored spots appear.
-
-
Interpretation: The progress of the reaction is indicated by the disappearance of the starting material spots and the appearance and intensification of the product spot. The reaction is considered complete when the limiting starting material spot is no longer visible in the reaction mixture lane.
Logical Relationship for Determining Reaction Completion:
References
Application Notes and Protocols for the Safe Handling of Dipropyl Maleate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidance on the safe handling of dipropyl maleate (B1232345) (CAS No. 2432-63-5), including personal protective equipment (PPE) recommendations, emergency procedures, and disposal. The information is compiled to ensure the safety of laboratory personnel working with this compound in research and development settings.
Chemical and Physical Properties
Dipropyl maleate is a diester of maleic acid. A summary of its key chemical and physical properties is provided in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆O₄ | [1][2][3][4][5] |
| Molecular Weight | 200.23 g/mol | [1][2][4] |
| Appearance | Colorless liquid | [6] |
| Boiling Point | 225 °C (437 °F) | |
| Melting Point | -10 °C (14 °F) | |
| Flash Point | 119.6 °C (247.3 °F) | [3][5] |
| Density | 1.0245 g/cm³ | [3] |
| Vapor Pressure | 0.0138 mmHg at 25°C | [3][5] |
| Solubility | No data available |
Hazard Identification and Toxicological Data
The toxicological properties of this compound have not been thoroughly investigated.[7] Therefore, it is prudent to handle it with care, assuming potential for irritation and other health effects based on data from structurally similar maleic acid esters.[8]
Summary of Known and Potential Hazards:
-
Skin Irritation: May cause skin irritation.[9] Avoid contact with skin.[7]
-
Eye Irritation: Causes serious eye irritation.[9]
-
Respiratory Irritation: Inhalation of vapors or mists may cause respiratory irritation.[7][9]
-
Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[1]
-
Carcinogenicity: Not classified as a carcinogen by IARC, NTP, or OSHA.[7]
Quantitative Toxicological Data:
Specific quantitative toxicological data for this compound is limited. The available data for related maleic acid esters are presented in Table 2 for comparative purposes.
Table 2: Acute Toxicity Data for Related Maleic Acid Esters
| Parameter | Value | Related Compound | Species | Reference |
| Acute Oral LD₅₀ | >3200 mg/kg bw | Diethyl maleate | Rat | [8] |
| Acute Oral LD₅₀ | >3730 mg/kg bw | Dibutyl maleate | Rat | [8] |
| Acute Oral LD₅₀ | 1340-1909 mg/kg bw | Dimethyl maleate | Rat | [8] |
| Acute Dermal LD₅₀ | >2000 mg/kg bw | Dibutyl maleate | Rat | [8] |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures to be performed.
Table 3: Recommended Personal Protective Equipment for this compound
| Protection Type | Specification | Standard |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. A face shield may be required for splash hazards. | NIOSH (US) or EN 166 (EU) approved.[7][10][11] |
| Skin Protection | Chemically resistant, impervious gloves (e.g., Nitrile rubber). A lab coat or other protective clothing should be worn to prevent skin contact. | EU Directive 89/686/EEC and the standard EN 374.[7][12] |
| Respiratory Protection | For nuisance exposures, a P95 (US) or P1 (EU) particle respirator may be used. For higher-level protection or in case of aerosol generation, an OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridge is recommended. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[7] | NIOSH (US) or EN 149 (EU) approved.[7][10] |
Experimental Protocols for Safe Handling
The following protocols provide a general framework for the safe handling of this compound in a laboratory setting.
General Handling and Storage Protocol
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably in a chemical fume hood.[7][13]
-
Personal Hygiene: Wash hands thoroughly after handling and before breaks.[13] Avoid eating, drinking, or smoking in the work area.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[7] The product is hygroscopic and should be stored under an inert gas.[7]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[6][14]
Spill Response Protocol
-
Personal Precautions: Evacuate personnel from the spill area.[7] Wear appropriate PPE as outlined in Table 3, including respiratory protection.[7]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[7]
-
Clean-up: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[14] Collect the absorbed material and place it in a suitable, closed container for disposal.[7]
-
Ventilation: Ensure adequate ventilation of the area after clean-up.
First Aid Protocol
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[7]
-
Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[7]
-
Eye Contact: In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7]
-
Ingestion: If swallowed, do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek medical attention.[7]
Waste Disposal Protocol
-
Product Disposal: Dispose of surplus and non-recyclable this compound through a licensed disposal company.[7] The material is highly flammable and should be burned in a chemical incinerator equipped with an afterburner and scrubber.[7]
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.[7]
-
Regulations: All disposal practices must be in accordance with local, state, and federal regulations.
Visualized Workflows
The following diagrams illustrate the logical workflows for risk assessment and spill response when working with this compound.
Caption: Risk assessment workflow for handling this compound.
Caption: Spill response protocol for this compound.
References
- 1. This compound | C10H16O4 | CID 5271567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 2432-63-5 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. GSRS [precision.fda.gov]
- 5. This compound | 2432-63-5 [chemnet.com]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. capotchem.cn [capotchem.cn]
- 8. benchchem.com [benchchem.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. angenechemical.com [angenechemical.com]
- 14. neuchem.com [neuchem.com]
Application Notes and Protocols for Dipropyl Maleate Exposure
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed first aid measures and protocols following exposure to dipropyl maleate (B1232345). It is intended for use by professionals in a laboratory or drug development setting.
Introduction
Dipropyl maleate is a chemical compound used in various industrial and laboratory applications. While specific toxicological data is limited, information from structurally similar compounds suggests that it may cause skin, eye, and respiratory irritation.[1][2] Proper handling and emergency preparedness are crucial to mitigate potential health risks. These protocols outline the immediate steps to be taken in case of accidental exposure.
Hazard Identification and Immediate First Aid
The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. The overarching principle of first aid for this compound exposure is immediate decontamination and seeking professional medical evaluation.[3]
General Advice: In all cases of exposure, consult a physician and show them the Safety Data Sheet (SDS) for this compound.[3]
First Aid Protocols by Exposure Route
The following protocols detail the specific first aid measures for each type of exposure.
3.1. Skin Contact
-
Immediate Action: Promptly wash the contaminated skin with soap and plenty of water.[3][4][5]
-
Decontamination Procedure:
3.2. Eye Contact
-
Immediate Action: Immediately flush the eyes with large amounts of water.[2][4]
-
Decontamination Procedure:
3.3. Inhalation
3.4. Ingestion
-
First Aid Measures:
Data Presentation: First Aid Summary
| Exposure Route | Immediate Action | Duration of Rinsing/Action | Medical Attention |
| Skin Contact | Wash with soap and plenty of water.[3] Remove contaminated clothing.[6] | At least 15 minutes.[2] | Consult a physician if irritation persists.[2] |
| Eye Contact | Rinse thoroughly with plenty of water.[3] | At least 15 minutes.[2][3] | Consult a physician immediately.[3] |
| Inhalation | Move person into fresh air.[3] | - | Consult a physician immediately.[3] |
| Ingestion | Rinse mouth with water.[3] Do NOT induce vomiting.[10][11] | - | Consult a physician immediately.[3] |
Experimental Protocols: Not Applicable
First aid measures are procedural and do not involve experimental protocols. The provided guidelines are based on standard chemical safety and emergency response procedures.
Visualization of First Aid Workflow
The following diagram illustrates the logical workflow for first aid measures upon exposure to this compound.
Caption: First aid decision workflow for this compound exposure.
References
- 1. benchchem.com [benchchem.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. capotchem.cn [capotchem.cn]
- 4. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 5. dap.com [dap.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cprcertificationnow.com [cprcertificationnow.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. medline.com [medline.com]
- 10. Swallowed substance - poisoning information, symptoms and treatments | healthdirect [healthdirect.gov.au]
- 11. First Aid for Poisoning | Absorbed, Inhaled & Injected Poisons [stjohnwa.com.au]
Troubleshooting & Optimization
How to remove unreacted starting materials from dipropyl maleate.
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the removal of unreacted starting materials from dipropyl maleate (B1232345).
Frequently Asked Questions (FAQs)
Q1: What are the typical unreacted starting materials found in crude dipropyl maleate?
A1: The most common starting materials present as impurities in crude this compound are unreacted maleic anhydride (B1165640) and propanol (B110389). Additionally, if an acid catalyst such as sulfuric acid or p-toluenesulfonic acid was used, it will also be present in the crude product.[1]
Q2: Why is it crucial to remove these unreacted starting materials?
A2: The purity of this compound is critical, especially when it is used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Impurities can lead to unwanted side reactions, lower the yield of subsequent steps, and introduce potential toxicological risks in the final drug product.
Q3: What is the general workflow for purifying this compound?
A3: The typical purification process involves a series of steps:
-
Neutralization: To remove the acidic catalyst and any remaining maleic acid (formed from the hydrolysis of maleic anhydride).
-
Aqueous Workup/Washing: To remove the salt formed during neutralization and any water-soluble impurities like excess propanol.
-
Drying: To remove residual water from the organic phase.
-
Solvent Removal: To remove any remaining propanol.
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Vacuum Distillation: As the final step to obtain high-purity this compound.[2]
Q4: I am observing a low yield of purified this compound. What could be the cause?
A4: Low yields can result from several factors. The esterification reaction is an equilibrium process, which might limit the initial product formation.[3] Losses can also happen during the purification stages, such as incomplete extraction, product decomposition during distillation if overheated, or the formation of emulsions during washing.[3] Using an excess of one reactant (typically the alcohol) can help drive the equilibrium towards the product side.[4]
Q5: During the washing step, an emulsion has formed that is difficult to separate. What should I do?
A5: Emulsion formation can occur, especially if the mixture is shaken too vigorously. To resolve this, you can try the following:
-
Allow the mixture to stand for a longer period.
-
Gently swirl the separatory funnel instead of shaking it.
-
Add a small amount of brine (saturated aqueous NaCl solution), which can help break the emulsion by increasing the ionic strength of the aqueous phase.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product is still acidic after washing (checked with pH paper). | Incomplete neutralization of the acid catalyst or residual maleic anhydride/acid. | Wash the organic layer with a saturated solution of a weak base like sodium bicarbonate until effervescence ceases. Follow this with a water wash to remove any remaining base.[5] |
| Product appears cloudy after purification. | Presence of residual water. | Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) before the final distillation. Add the drying agent until it no longer clumps together.[3] |
| Difficulty in removing all the propanol. | Propanol can be persistent, especially if a large excess was used. | After the initial removal of the bulk of the propanol by distillation or rotary evaporation, a final vacuum distillation is essential for removing the final traces.[2] |
| Product darkens or decomposes during distillation. | The distillation temperature is too high, leading to thermal degradation. | Purify the this compound via vacuum distillation. Reducing the pressure significantly lowers the boiling point of the ester, preventing decomposition.[6][7] |
| Low purity of the final product as determined by GC analysis. | Boiling points of impurities are too close to the product for efficient separation by simple distillation. | Ensure the vacuum distillation is performed with a fractionating column to improve separation efficiency. Monitor the head temperature during distillation; a stable temperature indicates the collection of a pure fraction.[5] |
Quantitative Data Summary
The following table summarizes typical yield data for the synthesis and purification of dialkyl maleates, including this compound, under various catalytic conditions. High yields and selectivity are achievable with proper purification.
| Catalyst System | Product Yield (%) | Selectivity (%) | Reference |
| Dual-nuclear functionalized ionic liquid | 97.7 | 100 | [8] |
| Dual-nuclear functionalized ionic liquid | 97.8 | 100 | [8] |
| Dual-nuclear functionalized ionic liquid | 95.5 | 100 | [8] |
| p-Toluene sulphonic acid (for dibutyl maleate) | 95.6 | Not specified | [9] |
Experimental Protocols
Protocol 1: General Purification of this compound
This protocol outlines the steps to remove unreacted propanol and maleic anhydride/acid from a crude reaction mixture.
-
Neutralization:
-
Cool the crude reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or a 6% sodium hydroxide (B78521) (NaOH) solution.[2] Swirl gently after each addition. Continue adding the basic solution until the cessation of CO₂ evolution (if using bicarbonate) or until the aqueous layer is basic (test with pH paper).
-
-
Aqueous Workup (Washing):
-
Drying:
-
Transfer the washed organic layer to an Erlenmeyer flask.
-
Add a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[3] Add the drying agent until it no longer clumps together, indicating that the solution is dry.
-
Filter the solution to remove the drying agent.
-
-
Removal of Excess Propanol:
-
Concentrate the dried solution using a rotary evaporator to remove the bulk of the unreacted propanol.[2]
-
-
Vacuum Distillation:
-
Set up a vacuum distillation apparatus. Ensure all glassware is free of cracks and all joints are properly sealed.[10]
-
Add a stir bar to the distillation flask containing the crude this compound.[10]
-
Gradually apply vacuum and then gently heat the flask.[11]
-
Collect the fraction that distills at a constant temperature and pressure. For diisopropyl maleate, a patent suggests distillation at 110-114 °C under a vacuum of 0.097-0.1 MPa.[8] The boiling point of this compound will be in a similar range under vacuum.
-
Protocol 2: Purity Assessment by Gas Chromatography (GC)
This protocol provides a general method for assessing the purity of the final this compound product.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (GC-FID).
-
Column: A non-polar capillary column (e.g., DB-5 or equivalent) is suitable for separating this compound from starting materials.[12]
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile solvent like dichloromethane (B109758) or acetone (B3395972) (e.g., ~1 mg/mL).[12]
-
GC Conditions (Typical):
-
Analysis: Inject a small volume (e.g., 1 µL) of the sample. The purity is determined by the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for this compound purification.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 6. benchchem.com [benchchem.com]
- 7. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 8. CN103288634A - A method for catalytic synthesis of diisopropyl maleate - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Purification [chem.rochester.edu]
- 12. benchchem.com [benchchem.com]
Troubleshooting low yield in dipropyl maleate synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dipropyl maleate (B1232345).
Troubleshooting Guide: Low Yield
This guide addresses the most common issue in dipropyl maleate synthesis — lower than expected yield — and provides a systematic approach to identifying and resolving the root cause.
Question: My this compound synthesis has a low yield. What are the primary causes and how can I fix them?
Answer: Low yield in the synthesis of this compound via Fischer esterification is a frequent problem that can typically be traced to one of several factors related to the reaction's equilibrium, reactant purity, reaction conditions, or potential side reactions.
Incomplete Reaction Due to Equilibrium
-
Cause: The Fischer esterification of maleic anhydride (B1165640) (or maleic acid) with propanol (B110389) is a reversible reaction. The water generated as a byproduct can hydrolyze the ester product, shifting the equilibrium back towards the reactants and thus reducing the yield.[1][2][3]
-
Solution: To drive the reaction to completion, it is crucial to remove water as it is formed. This can be achieved by:
-
Using a Dean-Stark apparatus: This is a common laboratory technique where the reaction is conducted in a solvent that forms an azeotrope with water (e.g., toluene). The azeotrope boils and condenses in the Dean-Stark trap, where the denser water separates and is removed, while the solvent is returned to the reaction flask.
-
Using an excess of the alcohol: Employing a large excess of propanol can shift the equilibrium towards the product side, in accordance with Le Châtelier's principle.[2] Molar ratios of maleic anhydride to propanol of 1:3 to 1:8 are often recommended.[2]
-
Suboptimal Reaction Conditions
-
Cause: Insufficient reaction time or a temperature that is too low will result in an incomplete reaction.[2] Conversely, excessively high temperatures can promote side reactions, such as the isomerization of maleate to fumarate (B1241708).[2]
-
Solution:
-
Time and Temperature: The reaction is typically heated to reflux for 3 to 8 hours at a temperature between 70-110°C.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
-
Mixing: Inadequate agitation, especially on a larger scale, can lead to poor contact between reactants and the catalyst, slowing down the reaction.[2] Ensure efficient stirring throughout the reaction.
-
Catalyst Inactivity or Inappropriate Choice
-
Cause: The catalyst may be deactivated, used in insufficient quantity, or may not be the optimal choice for the reaction.[2] Common catalysts include sulfuric acid, p-toluenesulfonic acid (p-TsOH), and ionic liquids.[2]
-
Solution:
-
Verify Catalyst Activity: Ensure the catalyst is not old or degraded.
-
Catalyst Loading: Use an appropriate catalytic amount. For ionic liquid catalysts, this is often 10-20% by weight of the maleic anhydride.
-
Catalyst Selection: While traditional acid catalysts are effective, they can be difficult to separate from the product. Heterogeneous catalysts (e.g., acid-functionalized resins) or ionic liquids can offer easier separation and potential for recycling.[1][2][4]
-
Impure Reactants
-
Cause: The presence of water in the maleic anhydride or propanol can inhibit the reaction.[1]
-
Solution: Use anhydrous reactants and solvents to maximize the forward reaction.
Side Reactions and Impurity Formation
-
Cause: The formation of byproducts can consume reactants and complicate purification, leading to a lower isolated yield. Common impurities include:
-
Solution:
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for this compound synthesis? A1: With optimized conditions, including the use of an efficient catalyst and removal of water, yields greater than 95% can be achieved. For instance, using a dual-nuclear functionalized ionic liquid catalyst has been reported to produce yields of up to 97.7%.
Q2: How can I monitor the progress of the reaction? A2: The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material (maleic anhydride). Gas Chromatography (GC) can also be used to monitor the formation of the this compound product and any byproducts.
Q3: What are the most common impurities and how can I identify them? A3: The most common impurities are residual propanol, unreacted maleic anhydride, monopropyl maleate, and dipropyl fumarate.[4] These can be identified and quantified using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]
Q4: I see the formation of a significant amount of dipropyl fumarate as a byproduct. How can I avoid this? A4: The isomerization of the maleate to the fumarate isomer is promoted by high temperatures and acidic conditions.[2] To minimize this, consider running the reaction at the lower end of the recommended temperature range (e.g., 70-80°C) and for the minimum time necessary for complete conversion of the starting material, as determined by reaction monitoring.
Q5: Is it better to use maleic acid or maleic anhydride as the starting material? A5: Maleic anhydride is often preferred as the mono-esterification step is rapid and does not produce water. The subsequent esterification of the monoester to the diester is the reversible, water-producing step.
Q6: My reaction mixture has turned dark. Is this normal? A6: Some darkening can occur, particularly when using strong acid catalysts like sulfuric acid at high temperatures, which can cause some charring or side reactions. If the color is intense, it may indicate that the reaction temperature is too high.
Data Presentation
While specific comparative data for this compound is limited in the literature, the following table summarizes the performance of various catalysts in the synthesis of the analogous diethyl maleate, which illustrates the general trends in catalyst efficacy.
Table 1: Comparison of Catalyst Performance in Diethyl Maleate Synthesis
| Catalyst Type | Specific Catalyst | Substrate | Conversion (%) | Yield (%) | Temperature (°C) | Reaction Time (h) | Key Observations |
| Solid Acid | Acid Zeolite | Maleic Anhydride | >99.5[5] | - | Reflux | 0.5 | High conversion in a short reaction time.[5] |
| Cation-Exchange Resin | Indion 730 | Maleic Acid | High[5] | - | 80 | 5 | Demonstrated superior performance compared to other ion-exchange resins.[5] |
| Ionic Liquid | 1-propylsulfonic acid-3-methylimidazole hydrogen sulfate (B86663) | Maleic Anhydride | 97.87[4] | 88.39[4] | 120 | 1 | High conversion and good yield under relatively mild conditions.[4] |
Experimental Protocols
Protocol 1: Fischer Esterification using an Acid Catalyst
This protocol describes a traditional method for synthesizing this compound using a strong acid catalyst.
Materials:
-
Maleic anhydride
-
n-Propanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Toluene (B28343) (for Dean-Stark trap)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, combine maleic anhydride (1.0 eq) and n-propanol (3.0-5.0 eq). Add toluene to fill the Dean-Stark trap.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture.
-
Reaction: Heat the mixture to reflux (typically between 80-110°C) with vigorous stirring. Water will begin to collect in the Dean-Stark trap. Continue refluxing for 3-8 hours, or until no more water is collected and TLC analysis indicates the consumption of the starting material.
-
Workup: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent. Remove the excess propanol and toluene under reduced pressure using a rotary evaporator. Purify the crude this compound by vacuum distillation to obtain the final product.
Protocol 2: Synthesis using an Ionic Liquid Catalyst
This protocol outlines a more modern approach using a recyclable ionic liquid catalyst.
Materials:
-
Maleic anhydride (200g, 2.04 mol)
-
n-Propanol (e.g., 367g, 6.12 mol)
-
Dual-nuclear functionalized ionic liquid catalyst (e.g., 36.7g)
-
6% Sodium hydroxide (B78521) (NaOH) solution
Procedure:
-
Reaction Setup: In a four-necked flask, combine maleic anhydride, n-propanol, and the ionic liquid catalyst.
-
Reaction: Heat the mixture to 80°C while stirring continuously. Maintain the reaction at this temperature under reflux for 4 hours.
-
Phase Separation: After the reaction is complete, cool the mixture to room temperature and allow it to stand. The mixture will separate into two layers, with the denser ionic liquid catalyst at the bottom.
-
Isolation of Crude Product: Carefully separate and decant the upper layer, which contains the crude this compound. The lower ionic liquid layer can be recovered for reuse.
-
Purification: Remove the excess propanol from the crude product by distillation. Neutralize the remaining crude product to a pH of approximately 7 using a 6% sodium hydroxide solution. Separate the aqueous and organic layers. The final product is purified by vacuum distillation.
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: General experimental workflow for this compound synthesis.
References
Preventing side reactions during the synthesis of dipropyl maleate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dipropyl maleate (B1232345). The following information is designed to help prevent common side reactions and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the synthesis of dipropyl maleate?
A1: The primary side reactions encountered during the esterification of maleic anhydride (B1165640) or maleic acid with propanol (B110389) are:
-
Isomerization to Dipropyl Fumarate (B1241708): The cis-isomer (maleate) can convert to the more thermodynamically stable trans-isomer (fumarate), especially at elevated temperatures and in the presence of acid catalysts.[1][2]
-
Incomplete Esterification: This results in the presence of the mono-propyl maleate intermediate in the final product. This occurs if the reaction does not go to completion.[3][4]
-
Formation of Maleic Acid: If water is present in the reaction mixture, it can lead to the hydrolysis of the starting material, maleic anhydride, forming maleic acid. Water is also a byproduct of the esterification reaction, and its presence can shift the equilibrium back towards the reactants, reducing the yield.[2][5]
Q2: How can I prevent the isomerization of this compound to dipropyl fumarate?
A2: Preventing isomerization is critical for ensuring product purity. Key strategies include:
-
Temperature Control: Isomerization is accelerated by heat.[1] It is advisable to conduct the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate, typically in the range of 70-110°C.[6][7]
-
Minimize Reaction Time: Prolonged exposure to acidic conditions and heat increases the likelihood of isomerization. The reaction should be monitored (e.g., by TLC or GC) and stopped once a satisfactory conversion is achieved.[1]
-
Catalyst Choice: While acid catalysts are necessary, their strength and concentration can influence isomerization. Using milder catalysts or optimizing the concentration of strong acids can help. Heterogeneous catalysts like certain ion-exchange resins can sometimes offer better selectivity.[8]
-
Purification Conditions: During workup and purification, avoid high temperatures. Use high-vacuum distillation to lower the boiling point of the ester and minimize thermal stress on the product.[1]
Q3: What causes low yields and how can I improve them?
A3: Low yields are often tied to the reversible nature of the Fischer esterification reaction and reactant purity.
-
Water Removal: The esterification process produces water, which can hydrolyze the ester product back to the carboxylic acid, shifting the equilibrium away from the desired product.[2] To drive the reaction forward, water should be removed as it is formed. This can be accomplished using a Dean-Stark apparatus or by carrying out the reaction in a solvent that forms an azeotrope with water, such as toluene.[9]
-
Molar Ratio of Reactants: Using a molar excess of the alcohol (propanol) can shift the equilibrium towards the formation of the diester product. Molar ratios of maleic anhydride to propanol typically range from 1:3 to 1:8.[2][6]
-
Purity of Reagents: Ensure that the maleic anhydride and propanol are of high purity and, crucially, anhydrous. The presence of water in the starting materials will inhibit the reaction.[2]
-
Catalyst Activity: The catalyst may be deactivated. Ensure it is fresh or, in the case of reusable catalysts like ion-exchange resins, properly regenerated.[2]
Q4: How do I choose the right catalyst for my synthesis?
A4: The choice of catalyst depends on factors like desired yield, purity requirements, and operational considerations such as catalyst removal and reuse.
-
Homogeneous Catalysts: Strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are effective and inexpensive but can be corrosive and require a neutralization step during workup, which can generate waste.[10][11]
-
Heterogeneous Catalysts: Solid acid catalysts such as ion-exchange resins (e.g., Amberlyst-15, Dowex 50WX8) are advantageous because they can be easily removed from the reaction mixture by filtration and can often be reused, making the process more environmentally friendly.[8][10]
-
Ionic Liquids: These have been shown to be highly active and selective catalysts that can sometimes be easily separated from the product mixture by phase separation, allowing for recycling.[6][7]
Q5: What analytical methods are suitable for detecting dipropyl fumarate in my this compound product?
A5: The most effective method for identifying and quantifying the dipropyl fumarate isomer is Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS).[4] The two isomers will have different retention times on a suitable GC column, allowing for their separation and quantification.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | 1. Presence of Water: The reaction equilibrium is shifted towards the reactants.[2] 2. Incomplete Reaction: Reaction time is too short or the temperature is too low. 3. Insufficient Alcohol: The molar ratio of propanol is not high enough to drive the reaction to completion.[2] 4. Catalyst Inactivity: The catalyst has lost its effectiveness.[2] | 1. Use a Dean-Stark trap or an azeotropic solvent to remove water as it forms. Ensure all reagents and glassware are dry.[9] 2. Increase the reaction time or temperature, while monitoring for the onset of isomerization.[3] 3. Increase the molar excess of propanol (e.g., to a 1:5 to 1:8 ratio of maleic anhydride to propanol).[6] 4. Use a fresh batch of catalyst or regenerate if using a solid support catalyst. |
| Product Contains Dipropyl Fumarate | 1. High Reaction Temperature: Promotes isomerization to the more stable trans-isomer.[1] 2. Prolonged Reaction Time: Extended exposure to heat and acid catalysis increases isomerization.[1] 3. High Distillation Temperature: Thermal stress during purification can cause isomerization.[1] | 1. Maintain the reaction temperature in the lower effective range (e.g., 70-90°C).[6] 2. Monitor the reaction progress and stop it once the desired conversion of the starting material is achieved. 3. Purify the final product using vacuum distillation to lower the boiling point.[1] |
| Product Contains Mono-propyl Maleate | 1. Incomplete Esterification: The reaction has not proceeded to the diester stage.[4] 2. Insufficient Catalyst or Alcohol: Not enough catalyst or propanol to drive the second esterification step. | 1. Increase the reaction time or temperature moderately. 2. Increase the amount of propanol and/or catalyst loading.[3] |
| Final Product is Discolored | 1. Overheating: Degradation of the starting materials or product at excessively high temperatures.[3] 2. Impurities in Starting Materials: The maleic anhydride or propanol may contain impurities that degrade upon heating. | 1. Ensure precise temperature control and efficient mixing to avoid localized hotspots. 2. Use high-purity starting materials. A final purification step, such as treatment with activated carbon before distillation, can be considered.[3] |
Quantitative Data Presentation
The following tables summarize quantitative data from various synthesis protocols for dialkyl maleates, providing a comparison of different catalytic systems and conditions.
Table 1: Comparison of Catalytic Systems for Dialkyl Maleate Synthesis
| Catalyst | Reactants | Molar Ratio (Anhydride:Alcohol) | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) | Reference |
| Dual-Nuclear Ionic Liquid | Maleic Anhydride, Isopropanol (B130326) | 1:3 - 1:8 (mass ratio) | 70 - 110 | 3 - 8 | 95.5 - 97.8 | 100 | [4][6] |
| Sulfuric Acid | Maleic Anhydride, Isopropanol | 1:5 | 85 - 95 | 4 - 6 | >90 (Typical) | Variable | [2] |
| Dowex 50WX8 | Maleic Anhydride, Butan-1-ol | 1:2.5 | 110 - 140 | 5 | ~95 (Conversion) | High | [10] |
| Phosphotungstic Acid | Maleic Anhydride, Butan-1-ol | 1:2.5 | 110 - 140 | 3 | ~98 (Conversion) | High | [10] |
Experimental Protocols
Protocol 1: Fischer Esterification using a Homogeneous Acid Catalyst
This protocol describes a standard laboratory procedure for the synthesis of this compound using sulfuric acid as a catalyst.
Materials:
-
Maleic anhydride
-
n-Propanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine maleic anhydride and a molar excess of n-propanol (e.g., a 1:5 molar ratio).[2]
-
Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% by weight of the maleic anhydride).[2]
-
Reaction: Heat the mixture to reflux (approx. 97°C for n-propanol) and maintain this temperature for 4-6 hours. To improve yield, a Dean-Stark apparatus can be used to remove the water formed during the reaction.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[7]
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter to remove the drying agent. Remove the excess n-propanol under reduced pressure using a rotary evaporator.[7]
-
Purification: Purify the crude this compound by vacuum distillation to obtain the final product.[7]
Protocol 2: Esterification using a Heterogeneous Ionic Liquid Catalyst
This protocol outlines a method using a recyclable ionic liquid catalyst, which simplifies product purification.
Materials:
-
Maleic anhydride
-
Isopropanol
-
Dual-nuclear functionalized ionic liquid catalyst
-
6% Sodium Hydroxide (NaOH) solution
Procedure:
-
Reaction Setup: In a four-necked flask equipped with a reflux condenser, mechanical stirrer, and thermometer, combine maleic anhydride and isopropanol (mass ratio between 1:3 and 1:8).[6][7]
-
Catalyst Addition: Add the ionic liquid catalyst, corresponding to 10-20% of the mass of the maleic anhydride.[6][7]
-
Reaction: Heat the mixture to a temperature between 70°C and 110°C with continuous stirring under reflux for 3 to 8 hours.[6][7]
-
Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature and allow it to stand. The mixture will separate into two phases. The denser lower layer containing the ionic liquid can be separated and recycled after removing residual water via rotary evaporation.[6][7]
-
Work-up and Purification:
-
Separate the upper layer containing the crude product.
-
Remove excess isopropanol by distillation.
-
Neutralize the crude ester to a pH of approximately 7 using a 6% NaOH solution, followed by separation of the layers.[7]
-
Purify the final product by vacuum distillation. High yields of over 95% can be achieved with this method.[6][7]
-
Visualizations
Caption: Standard experimental workflow for this compound synthesis.
Caption: Logical relationships in preventing side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. isites.info [isites.info]
- 6. CN103288634A - A method for catalytic synthesis of diisopropyl maleate - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. CN87105388A - Process for preparing dialkyl maleates - Google Patents [patents.google.com]
- 10. journals.pan.pl [journals.pan.pl]
- 11. benchchem.com [benchchem.com]
Optimizing reaction temperature and time for dipropyl maleate synthesis.
Technical Support Center: Synthesis of Dipropyl Maleate (B1232345)
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of dipropyl maleate, with a focus on reaction temperature and time.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | 1. Incomplete Reaction: The reaction time may be too short or the temperature too low.[1] 2. Presence of Water: As esterification is a reversible reaction, the accumulation of water can inhibit the formation of the product.[1][2] 3. Catalyst Inactivity: The catalyst may be deactivated or used in an insufficient amount.[1] | 1. Extend the reaction time or increase the temperature within the recommended range (e.g., 70-110°C).[1][3] 2. If not using a method that inherently removes water (like a Dean-Stark trap), consider adding a dehydrating agent. 3. Verify the activity and concentration of your catalyst. |
| Product Purity Issues | 1. Incomplete Esterification: The presence of the monoester intermediate (monopropyl maleate) can indicate that the reaction has not gone to completion.[1] 2. Side Reactions: High temperatures can sometimes lead to undesirable side reactions.[4] 3. Isomerization: Maleic acid can isomerize to fumaric acid, which can also be esterified, leading to dipropyl fumarate (B1241708) as an impurity.[1][4] | 1. Increase the reaction time or the molar ratio of propanol (B110389) to push the equilibrium towards the formation of the diester.[1] 2. Optimize the reaction temperature to minimize the formation of byproducts.[4] 3. Use analytical techniques such as GC-MS or NMR to identify impurities and adjust purification steps accordingly.[1] |
| Reaction Stalls or Slows | 1. Poor Mixing: Inadequate agitation can lead to poor contact between reactants and the catalyst.[1] 2. Mass Transfer Limitations: In larger scale reactions, diffusion rates can become a limiting factor.[1] | 1. Increase the stirring speed or evaluate the efficiency of the stirring mechanism.[1] 2. Ensure that the catalyst is well-dispersed throughout the reaction mixture. |
| Difficulty in Catalyst Separation (Ionic Liquid) | 1. Emulsion Formation: Vigorous mixing can sometimes lead to the formation of an emulsion.[1] 2. Insufficient Density Difference: The densities of the product and catalyst layers may not be different enough for a clean separation.[1] | 1. Allow the mixture to stand for a longer period to allow the layers to separate. Gentle warming might also help to break the emulsion.[1] 2. If separation is consistently an issue, consider centrifugation if feasible. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for the synthesis of this compound?
A1: The optimal reaction temperature for the synthesis of this compound typically ranges from 70°C to 110°C.[3][5] The exact temperature can depend on the catalyst used and the desired reaction rate. It is crucial to optimize the temperature to achieve a high yield while minimizing side reactions.[4]
Q2: How long should the reaction be carried out?
A2: The reaction time for this compound synthesis is generally between 3 to 8 hours.[3][5] The progress of the reaction can be monitored using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of completion.
Q3: What is the recommended molar ratio of maleic anhydride (B1165640) to propanol?
A3: A molar ratio of maleic anhydride to propanol in the range of 1:3 to 1:8 is recommended.[3][5] Using an excess of the alcohol can help to drive the equilibrium towards the formation of the diester product.
Q4: What are the most common catalysts for this reaction?
A4: Common catalysts for the esterification of maleic anhydride include strong acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[2][4][5][6] More recently, ionic liquids have been used as "green" catalysts that offer high activity and potential for recycling.[3][6]
Q5: How can I remove the water produced during the reaction?
A5: The water produced during the esterification reaction should be removed to favor product formation. This can be achieved by using a Dean-Stark apparatus during reflux or by adding a dehydrating agent to the reaction mixture.
Q6: What are the primary industrial applications of this compound?
A6: this compound is an important intermediate in organic synthesis. It is used as a dienophile in Diels-Alder reactions and for preparing specialized polymers and copolymers.[1][5] Potential industrial applications include its use in polymer formulations, adhesives, and as a plasticizer.[1]
Q7: What are the main safety hazards associated with this compound?
A7: this compound may cause an allergic skin reaction.[1] It is important to wear appropriate personal protective equipment (PPE), including gloves and eye protection, and to work in a well-ventilated area.
Data Presentation
Table 1: Summary of Reaction Parameters for this compound Synthesis
| Parameter | Value | Reference |
| Reactants | Maleic Anhydride, n-Propanol | [3] |
| Catalysts | Sulfuric acid, p-toluenesulfonic acid, Ionic liquids | [3][5] |
| Reaction Temperature | 70-110°C | [3][5] |
| Reaction Time | 3-8 hours | [3][5] |
| Molar Ratio (Anhydride:Alcohol) | 1:3 to 1:8 | [3][5] |
| Typical Yield | >95% | [5] |
Experimental Protocols
Protocol 1: Fischer Esterification using an Acid Catalyst
This protocol describes the synthesis of this compound via the direct esterification of maleic anhydride with n-propanol using a strong acid catalyst.
Materials:
-
Maleic anhydride
-
n-Propanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine maleic anhydride and n-propanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture.
-
Reaction: Heat the mixture to reflux (typically between 70-110°C) and maintain for 3-8 hours.[6]
-
Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[5]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[5]
-
Purification: Filter to remove the drying agent. Remove the excess n-propanol under reduced pressure using a rotary evaporator. Purify the crude this compound by vacuum distillation to obtain the final product.[5]
Protocol 2: Synthesis using an Ionic Liquid Catalyst
This protocol outlines a method using a recyclable ionic liquid catalyst.
Materials:
-
Maleic anhydride
-
n-Propanol
-
Dual-nuclear functionalized ionic liquid catalyst
Procedure:
-
Reaction Setup: In a four-necked flask, mix maleic anhydride and n-propanol.[3]
-
Catalyst Addition: Add the dual-nuclear functionalized ionic liquid catalyst, with a mass corresponding to 10% to 20% of the mass of maleic anhydride.[3]
-
Reaction: Heat the mixture to a temperature between 70°C and 110°C with stirring under reflux for 3 to 8 hours.[3]
-
Catalyst Separation: After the reaction is complete, cool the mixture to room temperature and allow it to stand for phase separation. The denser ionic liquid layer at the bottom can be separated and recycled.[3]
-
Work-up and Purification: The upper layer containing the crude product is separated. Excess n-propanol is removed by distillation. The crude ester is neutralized to a pH of approximately 7 using a 6% NaOH solution and then separated. The final product is purified by vacuum distillation.[3]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical workflow for optimizing reaction temperature and time.
References
- 1. benchchem.com [benchchem.com]
- 2. There are several factors that can affect the esterification of Maleic Anhydride - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]
- 3. CN103288634A - A method for catalytic synthesis of diisopropyl maleate - Google Patents [patents.google.com]
- 4. Esterification involves the reaction of maleic anhydride with an alcohol to form an ester - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Addressing product darkening during dipropyl maleate distillation.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering product darkening during the distillation of dipropyl maleate (B1232345).
Troubleshooting Guide: Addressing Product Darkening
Product darkening during the distillation of dipropyl maleate is a common issue that can compromise product purity and impact downstream applications. This guide provides a systematic approach to diagnosing and resolving this problem.
Problem: The this compound distillate is yellow or brown instead of colorless.
Initial Assessment:
-
Observe the distillation process: Note the temperature of the heating mantle/oil bath, the pressure (vacuum level), and the appearance of the material in the distillation flask.
-
Review your procedure: Compare your experimental parameters to the recommended values.
-
Analyze the product: Assess the purity of the darkened product using appropriate analytical methods.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for product darkening during this compound distillation.
Frequently Asked Questions (FAQs)
Q1: What causes this compound to darken during distillation?
A1: Product darkening is typically a result of thermal degradation or polymerization. Key contributing factors include:
-
High Temperatures: this compound, an unsaturated ester, can polymerize at elevated temperatures. Thermal decomposition of related esters begins to occur at temperatures above 200°C.
-
Presence of Impurities: Residual acidic or basic catalysts from the synthesis step can promote degradation and polymerization reactions.
-
Oxygen Levels: While some phenolic inhibitors require the presence of oxygen to be effective, excessive oxygen at high temperatures can lead to oxidative degradation.
Q2: What are the ideal distillation parameters for this compound?
A2: To minimize thermal stress on the compound, vacuum distillation is strongly recommended.[1] Based on documented procedures, the following parameters have been used successfully for the purification of similar dialkyl maleates.[2]
| Parameter | Recommended Value | Rationale |
| Pressure | 0.097–0.098 MPa (approx. 727-735 Torr) | A high vacuum significantly lowers the boiling point, reducing the risk of thermal degradation. |
| Temperature | 110–114 °C | This temperature range is effective for distillation at the recommended pressure and is well below the decomposition temperature of the ester.[2] |
Q3: How can I prevent polymerization during distillation?
A3: The most effective way to prevent polymerization is to use a polymerization inhibitor. Phenolic compounds are common choices for unsaturated esters.
| Inhibitor | Typical Concentration | Notes |
| Hydroquinone (HQ) | 25–500 ppm | Effective at scavenging free radicals that initiate polymerization. |
| 4-Methoxyphenol (MeHQ) | 25–500 ppm | A common and effective inhibitor. Requires the presence of dissolved oxygen to function optimally.[3] |
| Manganese or Cerium Alkanoates | Used in combination with phenolic inhibitors | Can enhance the performance of phenolic inhibitors.[4] |
Q4: My crude this compound is slightly acidic. Should I neutralize it before distillation?
A4: Yes. Acidic impurities can catalyze degradation and polymerization at high temperatures. It is recommended to wash the crude product with a dilute basic solution (e.g., saturated sodium bicarbonate) to neutralize any residual acid, followed by a water wash to remove any remaining salts. Ensure the product is thoroughly dried with a neutral drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate before distillation.
Q5: How can I quantitatively assess the color of my distilled this compound?
A5: A colorimetric method can be adapted to quantify the degree of darkening. The hydroxamic acid test for esters produces a colored complex that can be measured spectrophotometrically.[5][6] By creating a standard curve with a pure, colorless sample of this compound subjected to controlled degradation, you can correlate absorbance with the level of colored impurities.
Q6: What analytical methods can confirm the purity of my final product?
A6: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for determining the purity of volatile compounds like this compound.[7] It can separate the main product from volatile impurities and provide quantitative data on their relative abundance. Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for confirming the structure and assessing the purity of the final product.[8]
Experimental Protocols
Protocol 1: Vacuum Distillation of this compound
This protocol describes the purification of crude this compound using vacuum distillation to prevent thermal degradation and product darkening.
Materials:
-
Crude this compound
-
Polymerization inhibitor (e.g., 4-Methoxyphenol, MeHQ)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated sodium bicarbonate solution
-
Distillation glassware (round-bottom flask, distillation head, condenser, receiving flask)
-
Vacuum pump with a pressure gauge
-
Heating mantle or oil bath with a temperature controller
-
Stir bar
Methodology:
-
Neutralization and Drying:
-
If the crude product is acidic, wash it in a separatory funnel with saturated sodium bicarbonate solution until effervescence ceases.
-
Wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Preparation for Distillation:
-
Add the dried, crude this compound to a round-bottom flask.
-
Add a polymerization inhibitor (e.g., MeHQ at 100 ppm).
-
Add a stir bar for smooth boiling.
-
-
Distillation Setup:
-
Assemble the distillation apparatus. Ensure all joints are properly sealed with vacuum grease.
-
Connect the apparatus to a vacuum pump protected by a cold trap.
-
-
Distillation Process:
-
Begin stirring and slowly evacuate the system to the desired pressure (e.g., ~0.098 MPa).
-
Once the vacuum is stable, gradually heat the distillation flask to the boiling point of this compound at that pressure (approx. 110-114 °C).
-
Collect the colorless distillate in the receiving flask.
-
Monitor the temperature and pressure throughout the distillation to ensure they remain stable.
-
-
Shutdown:
-
Once the distillation is complete, turn off the heat and allow the system to cool to room temperature.
-
Slowly and carefully release the vacuum before disassembling the apparatus.
-
Logical Relationship for Inhibitor Selection:
Caption: Decision process for selecting and using a polymerization inhibitor.
References
- 1. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 2. CN103288634A - A method for catalytic synthesis of diisopropyl maleate - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. CA2002893A1 - Inhibition of polymerization during distillation of monomers - Google Patents [patents.google.com]
- 5. journals.flvc.org [journals.flvc.org]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. benchchem.com [benchchem.com]
- 8. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
How to break an emulsion formed during dipropyl maleate workup.
This guide provides troubleshooting advice for researchers, scientists, and drug development professionals who encounter emulsions during the workup of dipropyl maleate (B1232345) and similar esterification reactions.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion and why does it form during my dipropyl maleate workup?
An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and water.[1] During the workup of this compound, vigorous shaking or stirring of the separatory funnel can disperse one liquid phase into the other as tiny droplets.[2] These droplets can be stabilized by surfactant-like molecules, which may include unreacted starting materials, byproducts, or residual catalysts, preventing the separation of the organic and aqueous layers.[3]
Q2: How can I prevent an emulsion from forming in the first place?
Prevention is often simpler than treatment.[2][3] The most effective way to prevent an emulsion is to agitate the mixture gently. Instead of vigorous shaking, try gently swirling or slowly inverting the separatory funnel multiple times to allow for extraction with minimal mechanical force.[3]
Q3: Are there any specific conditions during the this compound synthesis that might promote emulsion formation?
While specific data for this compound is limited, general principles suggest that certain factors can contribute to emulsion formation. These include the presence of acidic or basic residues from catalysts, which can create soaps or other surface-active species. The use of certain solvents, particularly chlorinated ones with basic aqueous solutions, can also increase the likelihood of emulsion.[4]
Troubleshooting Guide: Breaking an Emulsion
If an emulsion has already formed, do not despair. Several techniques can be employed to break it. The choice of method will depend on the nature of the emulsion and the scale of your reaction.
Summary of Emulsion Breaking Techniques
| Method | Principle | Advantages | Disadvantages |
| Patience | Gravitational separation | Simple, no additives required | Can be very slow (minutes to hours)[4][5][6] |
| Salting Out | Increases ionic strength of the aqueous phase, reducing the solubility of organic components.[2][3][7] | Often very effective, readily available reagents (e.g., NaCl, Na2SO4).[5] | Adds salt to the aqueous layer, which may not be desirable for downstream applications. |
| pH Adjustment | Neutralizes acidic or basic species that may be acting as emulsifiers.[1][5][6] | Can be very effective if the emulsion is stabilized by pH-sensitive compounds. | May affect the stability or solubility of the desired product. |
| Solvent Addition | Alters the polarity of one of the phases, helping to dissolve emulsifying agents.[1][2][3] | Can be effective for stubborn emulsions. | Dilutes the product, may complicate solvent removal. |
| Filtration | Physically removes suspended solids that can stabilize an emulsion.[3][4] | Effective for emulsions caused by fine particulates.[4] | May require a filter aid like Celite; can be slow for large volumes. |
| Centrifugation | Accelerates gravitational separation by applying a strong centrifugal force.[2][3][8][9] | Highly effective for small to medium volumes.[2] | Requires access to a centrifuge; may be impractical for very large scales.[2] |
| Heating/Cooling | Changes in temperature can alter viscosity and the stability of the emulsion.[1] | Simple to implement. | Risk of product decomposition with heating; freezing can be slow.[1] |
| Ultrasonic Bath | High-frequency sound waves can help to coalesce the dispersed droplets.[5][6] | Can be effective for some emulsions. | Requires specific equipment; may not be effective for all emulsion types. |
Experimental Protocols
1. Salting Out
-
Objective: To break the emulsion by increasing the ionic strength of the aqueous layer.
-
Procedure:
-
Prepare a saturated aqueous solution of sodium chloride (brine).
-
Add the brine solution in small portions to the separatory funnel containing the emulsion.
-
Gently swirl the funnel after each addition.
-
Allow the funnel to stand and observe for phase separation.
-
Alternatively, solid sodium chloride can be added directly to the emulsion with gentle swirling.[4][10]
-
2. pH Adjustment
-
Objective: To destabilize the emulsion by neutralizing any acidic or basic emulsifying agents.
-
Procedure:
-
Determine the current pH of the aqueous phase.
-
If the solution is basic, add a dilute acid (e.g., 1M HCl) dropwise with gentle swirling.[5][6]
-
If the solution is acidic, add a dilute base (e.g., 1M NaOH or a saturated sodium bicarbonate solution) dropwise with gentle swirling.
-
Monitor the emulsion after each addition to see if it breaks. Be cautious of pressure buildup if adding bicarbonate to an acidic solution.
-
3. Filtration through Celite
-
Objective: To remove fine solid particles that may be stabilizing the emulsion.[4]
-
Procedure:
-
Prepare a small plug of glass wool at the bottom of a filter funnel.
-
Add a pad of Celite (diatomaceous earth) on top of the glass wool and gently press it down.
-
Wet the Celite pad with the solvent that is the continuous phase of your emulsion.
-
Carefully pour the entire emulsified mixture through the Celite pad.[4]
-
The filtrate should be a biphasic mixture that will separate cleanly.
-
4. Centrifugation
-
Objective: To physically force the separation of the two liquid phases.[8][9][11][12]
-
Procedure:
-
Transfer the emulsion to centrifuge tubes. Ensure the tubes are balanced by placing tubes with equal volumes opposite each other in the centrifuge rotor.[13]
-
Centrifuge the tubes at a moderate speed (e.g., 2000-4000 rpm) for 5-10 minutes.
-
After centrifugation, carefully remove the tubes. The layers should be distinct and can be separated by decantation or with a pipette.[13]
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for breaking an emulsion during workup.
References
- 1. m.youtube.com [m.youtube.com]
- 2. biotage.com [biotage.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Workup [chem.rochester.edu]
- 5. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 6. azom.com [azom.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. corning.com [corning.com]
- 9. medsolut.com [medsolut.com]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. youtube.com [youtube.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Identifying and removing the trans-isomer impurity, diisopropyl fumarate.
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and removing the trans-isomer impurity, diisopropyl fumarate (B1241708), from diisopropyl maleate (B1232345).
Frequently Asked Questions (FAQs)
Q1: What is diisopropyl fumarate and why is it an impurity in diisopropyl maleate?
A1: Diisopropyl fumarate is the trans-isomer of diisopropyl maleate. During the synthesis of diisopropyl maleate, typically through the esterification of maleic anhydride (B1165640) with isopropanol (B130326), the cis-isomer (maleate) can convert to the more thermodynamically stable trans-isomer (fumarate).[1][2] This isomerization can be prompted by factors such as heat and the presence of acidic catalysts used in the reaction.[1][3]
Q2: Why is it crucial to remove the diisopropyl fumarate impurity?
A2: The presence of diisopropyl fumarate as an impurity can significantly impact the quality and performance of the final product in several ways:
-
Product Purity: The fumarate isomer is considered an impurity that can affect the specifications of the final product.[1]
-
Reactivity: The geometric differences between the cis (maleate) and trans (fumarate) isomers can lead to different reaction kinetics and potentially different products in subsequent synthetic steps, such as Diels-Alder reactions.[1][4]
-
Drug Safety and Efficacy: In pharmaceutical applications, even small amounts of an undesired isomer can alter the pharmacological activity, efficacy, or toxicity of a drug.[5] Regulatory agencies have strict requirements for the control of isomeric impurities.[5]
Q3: What are the primary analytical methods to identify and quantify diisopropyl fumarate in a sample of diisopropyl maleate?
A3: Several analytical techniques can be employed to identify and quantify the diisopropyl fumarate impurity:
-
Gas Chromatography (GC): GC, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a primary technique for separating and quantifying diisopropyl maleate and its impurities.[2][6] A non-polar capillary column is often suitable for this separation.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile method for the analysis of non-volatile compounds and can be used for purity assessment.[7] A reverse-phase C18 column is commonly recommended.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can distinguish between the cis and trans isomers due to the different chemical shifts of the vinyl protons.[8][9] This method can also be used for quantification.[10]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can confirm the presence of the ester and alkene functional groups in diisopropyl maleate.[7]
Troubleshooting Guides
Chromatographic Separation (GC & HPLC)
| Problem | Potential Cause | Solution |
| Poor or no separation of isomers | 1. Inappropriate stationary phase. 2. Mobile phase/temperature program lacks selectivity. 3. Isocratic elution is not optimal (HPLC). | 1. For GC, select a column with a stationary phase that offers good selectivity for geometric isomers (e.g., highly polar cyanopropyl phases). For HPLC, screen different column chemistries (e.g., C18, phenyl-hexyl).[5] 2. For GC, start with a low initial oven temperature and use a slow temperature ramp (e.g., 1-2 °C/min). For HPLC, systematically vary the organic modifier and aqueous phase composition.[5] 3. Develop a shallow gradient elution method to enhance resolution in HPLC.[5] |
| Peak tailing | 1. Secondary interactions with the stationary phase. 2. Column overload. 3. Extra-column dead volume. | 1. Use an end-capped column or add a competing base to the mobile phase (HPLC).[5] 2. Reduce the sample concentration or injection volume.[5] 3. Ensure all fittings and tubing are properly connected and have minimal length.[5] |
| Irreproducible retention times | 1. Inconsistent mobile phase preparation. 2. Column temperature fluctuations. 3. Insufficient column equilibration. | 1. Prepare mobile phases accurately and ensure thorough mixing. Use a buffer to maintain a stable pH.[5] 2. Use a column oven to maintain a constant temperature.[5] 3. Equilibrate the column with at least 10-20 column volumes of the mobile phase before each run.[5] |
Fractional Crystallization
| Problem | Potential Cause | Solution |
| No crystal formation | 1. The solution is not supersaturated. 2. Presence of impurities inhibiting crystallization. | 1. Concentrate the solution by slowly evaporating the solvent.[5] 2. Attempt to purify the mixture by another method (e.g., column chromatography) before crystallization. Seeding with a pure crystal of the desired isomer can also induce crystallization.[5] |
| "Oiling out" instead of crystallization | 1. The compound's solubility is too high at the crystallization temperature. 2. The cooling rate is too fast. | 1. Use a solvent system where the compound has lower solubility.[5] 2. Decrease the cooling rate to allow for slow crystal growth.[5] |
| Low purity of isolated crystals | 1. Inefficient removal of mother liquor. 2. Co-crystallization of isomers. | 1. Wash the crystals with a small amount of cold, fresh solvent.[5] 2. Re-crystallize the product multiple times. Consider using a different solvent system that offers better selectivity.[5] |
Experimental Protocols
Protocol 1: GC-MS Analysis of Diisopropyl Maleate Purity
Objective: To determine the purity of a diisopropyl maleate sample and identify the presence of the diisopropyl fumarate impurity.[6]
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer (MS) detector.[6]
-
Capillary Column: A non-polar column, such as one with a 5% phenyl polymethylsiloxane stationary phase (e.g., DB-5 or equivalent), is suitable.[6]
Sample Preparation:
-
Prepare a stock solution of the diisopropyl maleate sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 1 mg/mL.[6]
GC-MS Conditions:
-
Injector Temperature: 250°C[2]
-
Carrier Gas: Helium, at a constant flow of 1.0 mL/min[2]
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 220°C
-
Hold: 5 minutes at 220°C[2]
-
-
Injection Volume: 1 µL[2]
-
Split Ratio: 50:1[2]
-
MS Detector: Scan range of m/z 40-400.
Data Analysis:
-
Identify the peaks for diisopropyl maleate and diisopropyl fumarate based on their retention times and mass spectra.
-
Quantify the relative percentage of each isomer by integrating the peak areas.
Protocol 2: HPLC Analysis of Diisopropyl Maleate Purity
Objective: To assess the purity of diisopropyl maleate and quantify the diisopropyl fumarate impurity.[7]
Instrumentation:
-
HPLC system with a UV detector.[7]
-
Column: Reverse-phase C18, 4.6 mm x 250 mm, 5 µm particle size.[7]
Mobile Phase:
-
An isocratic mobile phase of acetonitrile (B52724) and water (e.g., 50:50 v/v) is a good starting point.[7]
Sample Preparation:
-
Accurately weigh and dissolve the diisopropyl maleate sample in the mobile phase to a concentration of approximately 1 mg/mL.[7]
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min[5]
-
Injection Volume: 20 µL[5]
-
Column Temperature: 25°C[5]
-
Detection Wavelength: 280 nm[5]
Data Analysis:
-
Identify the peaks corresponding to the cis and trans isomers based on their retention times.
-
Calculate the resolution between the two peaks to assess the separation quality (a resolution >1.5 is ideal).[5]
-
Determine the relative purity by comparing the peak areas.
Protocol 3: Purification by Vacuum Distillation
Objective: To purify crude diisopropyl maleate and remove less volatile impurities.
Procedure:
-
The crude diisopropyl maleate can be purified by vacuum distillation.[11][12]
-
Excess isopropanol should first be removed, potentially using a rotary evaporator under reduced pressure.[12]
Data Presentation
Table 1: Physicochemical Properties of Diisopropyl Isomers
| Property | Diisopropyl Maleate (cis) | Diisopropyl Fumarate (trans) |
| Molecular Formula | C₁₀H₁₆O₄[6] | C₁₀H₁₆O₄[13] |
| Molecular Weight | 200.23 g/mol [6] | 200.23 g/mol [13] |
| CAS Number | 10099-70-4[6] | 7283-70-7[13] |
| Appearance | Colorless to light yellow liquid[6] | Liquid[13] |
| Boiling Point | 225.5°C at 760 mmHg[6] | Not specified |
| Density | 1.027 g/cm³[6] | Not specified |
Visualizations
Caption: Workflow for identifying and removing the trans-isomer impurity.
Caption: Decision tree for selecting a suitable purification method.
Caption: Logical workflow for troubleshooting poor chromatographic resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. azom.com [azom.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Diisopropyl Fumarate | 7283-70-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Neutralizing residual acid catalyst in crude dipropyl maleate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in neutralizing residual acid catalyst in crude dipropyl maleate (B1232345).
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to neutralize the residual acid catalyst after the esterification reaction?
A1: Neutralizing the residual acid catalyst, typically a strong acid like sulfuric acid used in Fischer esterification, is a critical step for several reasons:
-
Preventing Product Degradation: The continued presence of a strong acid can promote side reactions, such as the isomerization of dipropyl maleate to diisopropyl fumarate (B1241708), or even hydrolysis of the ester product back to maleic acid and propanol, especially if water is present.[1][2]
-
Downstream Reaction Compatibility: Residual acid can interfere with subsequent reactions where the this compound is used as a reagent.
-
Ensuring Product Purity: The acid catalyst is an impurity that must be removed to achieve the desired product specifications.[3]
Q2: What are the common signs of incomplete neutralization?
A2: Incomplete neutralization can manifest in several ways:
-
Low pH of Aqueous Wash: If the pH of the aqueous layer after a neutralization wash is still acidic, it indicates that not all the acid catalyst has been removed.
-
Product Instability: The presence of residual acid can lead to the isomerization of the maleate to the fumarate isomer during storage or subsequent purification steps like distillation.[1]
-
Inconsistent Results in Subsequent Applications: Traces of acid can act as an unintended catalyst in downstream applications, leading to unexpected side products or reaction rates.
Q3: Which neutralizing agent is recommended, and in what concentration?
A3: A weak base is generally recommended to avoid harsh conditions that could promote unwanted side reactions.
-
Saturated Sodium Bicarbonate Solution: This is a commonly used and effective neutralizing agent.[4][5] It is gentle enough to avoid significant hydrolysis of the ester product.
-
Dilute Sodium Hydroxide Solution: While it can be used, it must be handled with care as a strong base can potentially catalyze the hydrolysis of the ester if used in excess or at elevated temperatures.[3]
Q4: How can I confirm that the acid catalyst has been completely removed?
A4: Complete removal of the acid catalyst can be confirmed by:
-
pH Testing: The most straightforward method is to test the pH of the final aqueous wash. A neutral pH (approximately 7) indicates successful neutralization.[3]
-
Analytical Techniques: For more sensitive applications, techniques like titration can be used to quantify any remaining acidity in the organic layer.[6] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to ensure the purity of the final product and the absence of acid-catalyzed byproducts.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low pH after washing with neutralizing agent. | - Insufficient amount of neutralizing agent used.- Inefficient mixing between the organic and aqueous layers. | - Add additional neutralizing agent and re-wash the organic layer.- Ensure vigorous mixing in the separatory funnel to maximize contact between the two phases. |
| Formation of an emulsion during washing. | - Vigorous shaking of the separatory funnel. | - Allow the mixture to stand for an extended period for the layers to separate.- Gentle swirling instead of vigorous shaking can prevent emulsion formation.- Addition of a small amount of brine (saturated NaCl solution) can help to break up emulsions.[5] |
| Product isomerization to diisopropyl fumarate is observed. | - Incomplete neutralization of the acid catalyst.- High temperatures during workup or purification in the presence of residual acid or base. | - Ensure complete neutralization by checking the pH of the aqueous wash.- Use high-vacuum distillation to keep the boiling temperature as low as possible during purification.[1] |
| Low yield of this compound after purification. | - Hydrolysis of the ester during neutralization due to the use of a strong base or prolonged contact time. | - Use a mild neutralizing agent like saturated sodium bicarbonate solution.- Minimize the time the product is in contact with the aqueous basic solution. |
Experimental Protocols
Protocol 1: Neutralization of Residual Acid Catalyst
Objective: To neutralize and remove the acid catalyst from the crude this compound reaction mixture.
Materials:
-
Crude this compound reaction mixture
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Separatory funnel
-
pH paper or pH meter
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)[1]
-
Beakers and flasks
Procedure:
-
Cooling: Allow the crude reaction mixture to cool to room temperature.
-
Transfer: Transfer the cooled mixture to a separatory funnel.
-
First Wash: Add a volume of saturated sodium bicarbonate solution approximately equal to the volume of the organic layer.
-
Mixing: Stopper the funnel and gently invert it several times, periodically venting to release any pressure generated from CO₂ evolution. Avoid vigorous shaking to prevent emulsion formation.
-
Separation: Allow the layers to separate completely. The organic layer containing the this compound will typically be the upper layer.
-
Drain: Drain the lower aqueous layer.
-
pH Check: Test the pH of the drained aqueous layer. If it is still acidic, repeat the washing process (steps 3-6) with fresh sodium bicarbonate solution until the aqueous wash is neutral (pH ~7).
-
Brine Wash: Perform a final wash with a saturated sodium chloride (brine) solution to help remove any remaining water from the organic layer.
-
Drying: Drain the organic layer into a clean, dry flask and add an anhydrous drying agent like magnesium sulfate or sodium sulfate.[1] Swirl the flask and let it stand until the liquid is clear.
-
Filtration: Filter the mixture to remove the drying agent. The resulting solution is the neutralized crude this compound, ready for further purification such as distillation.
Visualizations
Caption: Troubleshooting workflow for neutralizing residual acid catalyst.
References
Improving the selectivity of dipropyl maleate synthesis.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the selectivity of dipropyl maleate (B1232345) synthesis. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to ensure successful and efficient experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of dipropyl maleate, offering potential causes and actionable solutions.
| Issue | Potential Causes | Recommended Solutions |
| Low Yield of this compound | 1. Incomplete Reaction: Insufficient reaction time or temperature.[1] 2. Presence of Water: The esterification reaction is reversible, and water can drive the equilibrium back towards the reactants.[2] 3. Catalyst Inactivity: The catalyst may be deactivated or used in an insufficient amount.[2] | 1. Extend the reaction time or increase the temperature within the optimal range (70-110°C).[3] 2. Use a Dean-Stark apparatus to remove water as it forms, especially in Fischer esterifications. For ionic liquid catalysis, the catalyst itself can absorb water.[3] 3. Ensure the catalyst is active and used in the recommended concentration (e.g., 10-20% by weight of maleic anhydride (B1165640) for ionic liquid catalysts).[3] |
| Presence of Monopropyl Maleate Impurity | 1. Incomplete Esterification: The reaction has not proceeded to the second esterification step.[4] 2. Insufficient Alcohol: The molar ratio of isopropanol (B130326) to maleic anhydride is too low.[5] | 1. Increase the reaction time or temperature to favor the formation of the diester.[5] 2. Increase the molar ratio of isopropanol to maleic anhydride (e.g., from 1:3 to 1:8).[3][5] |
| Formation of Diisopropyl Fumarate (B1241708) | Isomerization: The acid catalyst and/or high temperatures can cause the isomerization of maleate to the more stable fumarate isomer.[6] | 1. Optimize the reaction temperature, avoiding excessive heat. 2. Consider using a catalyst less prone to inducing isomerization, such as certain ionic liquids.[3] |
| Reaction Stalls or Proceeds Slowly | 1. Poor Mixing: Inadequate agitation can lead to poor contact between reactants and the catalyst. 2. Low Catalyst Concentration: Insufficient catalyst to effectively drive the reaction forward. | 1. Ensure vigorous and consistent stirring throughout the reaction. 2. Verify the catalyst concentration and add more if necessary, within recommended limits. |
| Difficult Separation of Product | Emulsion Formation: During the work-up, vigorous shaking can lead to the formation of an emulsion between the organic and aqueous layers. | 1. Allow the separatory funnel to stand for a longer period. 2. Gently swirl the separatory funnel instead of shaking vigorously. 3. Add a small amount of brine to help break the emulsion. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for maximizing the selectivity of this compound synthesis?
A1: The most critical factors are the choice of catalyst, the molar ratio of reactants, reaction temperature, and the efficient removal of water.[2] Using a highly selective catalyst like a dual-nuclear functionalized ionic liquid can significantly improve selectivity.[3] Maintaining an excess of isopropanol and removing water will drive the reaction towards the desired diester product.[5]
Q2: How can I minimize the formation of the monopropyl maleate byproduct?
A2: To minimize the monoester, ensure the reaction goes to completion by using a sufficient excess of isopropanol and allowing for an adequate reaction time.[4][5] Monitoring the reaction progress via techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can help determine the optimal reaction time.
Q3: What is the advantage of using an ionic liquid catalyst over a traditional acid catalyst like sulfuric acid?
A3: Ionic liquid catalysts offer several advantages, including higher selectivity, milder reaction conditions, and easier separation from the product.[3] They are also often recyclable, which reduces waste and cost.[3] Traditional acid catalysts can cause equipment corrosion and lead to more side reactions, such as isomerization to diisopropyl fumarate.[6]
Q4: What is the optimal temperature range for the synthesis of this compound?
A4: The optimal temperature range is typically between 70°C and 110°C.[3] The exact temperature will depend on the catalyst and solvent used. It is crucial to optimize the temperature to ensure a reasonable reaction rate while minimizing side reactions.
Q5: How can I effectively remove water during the reaction?
A5: For Fischer esterification, a Dean-Stark apparatus is a common and effective method for removing water azeotropically with a suitable solvent. When using certain ionic liquids, the catalyst itself can act as a dehydrating agent by absorbing the water produced.[3]
Experimental Protocols
Protocol 1: Fischer Esterification using p-Toluenesulfonic Acid
This protocol describes a traditional method for synthesizing this compound using an acid catalyst.
Materials:
-
Maleic anhydride
-
Isopropanol (anhydrous)
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add maleic anhydride (1.0 eq), isopropanol (4.0 eq), and toluene.
-
Add a catalytic amount of p-TsOH (e.g., 0.05 eq).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction by TLC until the maleic anhydride is consumed.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Protocol 2: Synthesis using a Dual-Nuclear Functionalized Ionic Liquid Catalyst
This protocol outlines a modern approach with high selectivity.[3]
Materials:
-
Maleic anhydride
-
Isopropanol
-
Dual-nuclear functionalized ionic liquid catalyst
-
6% NaOH solution
Procedure:
-
In a four-necked flask equipped with a stirrer and reflux condenser, combine maleic anhydride and isopropanol in a mass ratio between 1:3 and 1:8.[3]
-
Add the ionic liquid catalyst, corresponding to 10-20% of the mass of the maleic anhydride.[3]
-
Heat the mixture to a temperature between 70°C and 110°C with stirring under reflux for 3-8 hours.[3]
-
After the reaction is complete, cool the mixture to room temperature and allow the layers to separate.
-
Separate the upper product layer. The lower ionic liquid layer can be recovered and recycled.[3]
-
Neutralize the crude product to a pH of approximately 7 with a 6% NaOH solution.[7]
-
Remove excess isopropanol by distillation.
-
Purify the final product by vacuum distillation.[3]
Quantitative Data Summary
The following tables summarize key reaction parameters for the synthesis of this compound.
Table 1: General Reaction Conditions
| Parameter | Fischer Esterification | Ionic Liquid Catalysis | Reference |
| Reactants | Maleic anhydride, Isopropanol | Maleic anhydride, Isopropanol | [3][7] |
| Molar Ratio (Anhydride:Alcohol) | 1:3 to 1:5 | 1:3 to 1:8 (by mass) | [3] |
| Reaction Temperature | 80-120°C | 70-110°C | [3] |
| Reaction Time | 4-8 hours | 3-8 hours | [3] |
| Typical Yield | >90% | >95% | [3][7] |
Table 2: Catalyst Performance Comparison
| Catalyst | Advantages | Disadvantages | Selectivity |
| Sulfuric Acid / p-TsOH | Low cost, readily available.[2] | Corrosive, difficult to separate, can lead to side reactions.[6] | Moderate to Good |
| Dual-Nuclear Functionalized Ionic Liquid | High catalytic activity, high selectivity, recyclable, environmentally friendly.[3] | Higher initial cost. | Excellent (approaching 100% in some cases)[3] |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: General workflow for the synthesis of this compound.
Troubleshooting Decision Tree for Low Selectivity
Caption: Decision tree for troubleshooting low selectivity issues.
References
- 1. benchchem.com [benchchem.com]
- 2. There are several factors that can affect the esterification of Maleic Anhydride - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]
- 3. CN103288634A - A method for catalytic synthesis of diisopropyl maleate - Google Patents [patents.google.com]
- 4. CN87105388A - Process for preparing dialkyl maleates - Google Patents [patents.google.com]
- 5. koyonchem.com [koyonchem.com]
- 6. Synthesis method of dibutyl maleate - Eureka | Patsnap [eureka.patsnap.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up Dipropyl Maleate Production
This technical support center is designed for researchers, scientists, and drug development professionals to address the challenges encountered when scaling up the production of dipropyl maleate (B1232345).
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing dipropyl maleate? A1: The most common method is the direct esterification of maleic anhydride (B1165640) or maleic acid with isopropanol (B130326).[1] This reaction is typically catalyzed by an acid.[1][2]
Q2: What is the chemical reaction for this synthesis? A2: The reaction is as follows: Maleic anhydride + 2 Isopropanol → this compound + Water.[1]
Q3: What types of catalysts are typically used? A3: Strong acids like sulfuric acid or p-toluenesulfonic acid are commonly used.[1][2][3] More environmentally friendly options, such as ionic liquids, have also been developed, which can offer advantages like easier catalyst recycling.[1]
Q4: What are the typical reaction conditions for lab-scale synthesis? A4: Optimal conditions generally include a molar ratio of maleic anhydride to isopropanol between 1:3 and 1:8, a reaction temperature of 70-110°C, and a reaction time of 3-8 hours.[1]
Q5: What are the main safety hazards associated with this compound? A5: this compound may cause an allergic skin reaction and is reported to cause serious eye irritation.[1][4] It is crucial to use appropriate personal protective equipment (PPE), including gloves and eye protection, and to work in a well-ventilated area.[1][5]
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete Reaction: Reaction time may be too short or the temperature too low. 2. Water Presence: The reversible nature of the esterification reaction means water buildup can inhibit product formation.[1][6] 3. Catalyst Inactivity: The catalyst may be deactivated or used in an insufficient quantity. | 1. Extend the reaction time or increase the temperature within the recommended range (70-110°C).[1] 2. Use a Dean-Stark trap during reflux to remove water as it forms. 3. Verify the catalyst's activity and concentration.[1] |
| Product Purity Issues | 1. Incomplete Esterification: The reaction may not have gone to completion, leaving the monoester intermediate.[6] 2. Isomerization: Maleic acid can isomerize to fumaric acid, which can also be esterified, leading to diisopropyl fumarate (B1241708) as an impurity.[1] 3. Side Reactions: High temperatures can lead to side reactions and the formation of byproducts.[2] | 1. Increase the reaction time or the amount of isopropanol to push the equilibrium towards the diester.[1] 2. Use analytical techniques like GC-MS or NMR to identify impurities and adjust purification steps accordingly.[1] 3. Optimize the reaction temperature to minimize side product formation.[1] |
| Reaction Stalls During Scale-Up | 1. Poor Mixing: Inadequate agitation in a larger vessel can lead to poor contact between reactants and catalyst.[1][7] 2. Mass Transfer Limitations: Diffusion rates can become a limiting factor in larger volumes.[1][7] 3. Poor Heat Transfer: The surface area-to-volume ratio decreases on a larger scale, making heat removal challenging and potentially creating localized hot spots that can alter reaction kinetics.[1][8] | 1. Increase the mixing speed or evaluate the impeller design for the pilot-scale reactor.[1] 2. Ensure that the catalyst is well-dispersed throughout the reaction mixture.[1] 3. Ensure the pilot reactor has adequate cooling capacity and monitoring to maintain a consistent temperature profile.[1] |
| Color Formation in Final Product | 1. High Reaction Temperature: Overheating can cause the degradation of reactants or products.[1] 2. Impurities in Raw Materials: The starting maleic anhydride or isopropanol may contain impurities. | 1. Carefully control the reaction temperature and ensure efficient mixing to avoid localized hotspots.[1] 2. Ensure the purity of the starting materials meets specifications.[1] 3. Consider a final purification step like carbon treatment before distillation.[1] |
Quantitative Data Summary
| Parameter | Lab-Scale Synthesis | Pilot Plant Scale-Up Considerations |
| Maleic Anhydride:Isopropanol (Molar Ratio) | 1:3 to 1:8[1] | May need to be optimized; excess alcohol can help drive the reaction to completion but increases recovery costs. |
| Catalyst Loading (Ionic Liquid) | 10-20% by weight of maleic anhydride[1] | Catalyst efficiency and cost become more critical. Lower loading may be desired if recovery is efficient. |
| Reaction Temperature | 70-110°C[1] | Precise temperature control is crucial to prevent side reactions. Heat removal capacity of the reactor is a key factor.[1][8] |
| Reaction Time | 3-8 hours[1] | May need to be adjusted based on mixing efficiency and heat transfer. Monitoring reaction progress is essential. |
| Purification Method | Rotary Evaporation, Vacuum Distillation[1] | Fractional distillation columns may be required for higher purity. Energy consumption for distillation is a major consideration. |
Experimental Protocols
Lab-Scale Synthesis of this compound (Ionic Liquid Catalyst)
Objective: To synthesize this compound from maleic anhydride and isopropanol using a dual-nuclear functionalized ionic liquid catalyst.[1]
Materials:
-
Maleic Anhydride
-
Isopropanol
-
Dual-nuclear functionalized ionic liquid catalyst
-
Round-bottom flask
-
Condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine maleic anhydride and isopropanol. The molar ratio of maleic anhydride to isopropanol should be in the range of 1:3 to 1:8.[1]
-
Catalyst Addition: Add the dual-nuclear functionalized ionic liquid catalyst, typically 10-20% by weight of the maleic anhydride.[1]
-
Reaction: Heat the mixture to a temperature between 70-110°C and maintain it under reflux with continuous stirring for 3-8 hours.[1]
-
Catalyst Separation: After the reaction is complete, cool the mixture to room temperature. The mixture will separate into two layers, with the lower layer containing the ionic liquid catalyst.[1] Separate the layers using a separatory funnel. The catalyst can be recycled after water removal.[1]
-
Purification: The upper layer, which is the crude product, should be purified. First, remove excess isopropanol using a rotary evaporator.[1] Further purify the this compound by vacuum distillation.[1]
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Esterification involves the reaction of maleic anhydride with an alcohol to form an ester - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 3. journals.pan.pl [journals.pan.pl]
- 4. benchchem.com [benchchem.com]
- 5. capotchem.cn [capotchem.cn]
- 6. CN87105388A - Process for preparing dialkyl maleates - Google Patents [patents.google.com]
- 7. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 8. tianmingpharm.com [tianmingpharm.com]
Validation & Comparative
¹H and ¹³C NMR Spectral Analysis of Dipropyl Maleate: A Comparative Guide
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural features of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for elucidating molecular structure. This guide provides a detailed comparison of the predicted ¹H and ¹³C NMR spectral data for dipropyl maleate (B1232345), supported by established principles of NMR spectroscopy.
Due to the limited availability of experimentally acquired spectra in public databases, this guide presents predicted ¹H and ¹³C NMR data for dipropyl maleate. These predictions are based on well-established chemical shift theory and data from analogous structures, offering a reliable reference for spectral interpretation.
Predicted ¹H and ¹³C NMR Spectral Data
The predicted NMR spectral data for this compound is summarized in the tables below. These tables provide essential information for identifying the compound and for comparative analysis with related substances.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~6.28 | Singlet | 2H | HC=CH |
| ~4.15 | Triplet | 4H | -OCH₂- |
| ~1.68 | Sextet | 4H | -CH₂-CH₃ |
| ~0.95 | Triplet | 6H | -CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~165.5 | C=O |
| ~129.0 | HC=CH |
| ~66.0 | -OCH₂- |
| ~22.0 | -CH₂-CH₃ |
| ~10.5 | -CH₃ |
Experimental Protocols for NMR Spectroscopy
The acquisition of high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural elucidation. The following are detailed, generalized protocols for these experiments.
¹H NMR Spectroscopy Experimental Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune and match the probe for the ¹H frequency.
-
-
Data Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a standard 90° pulse sequence.
-
Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
Incorporate a relaxation delay (e.g., 1-5 seconds) between scans to ensure full relaxation of the protons.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants.
-
¹³C NMR Spectroscopy Experimental Protocol
-
Sample Preparation:
-
Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of this compound in 0.6-0.7 mL of a deuterated solvent.
-
-
Instrument Setup:
-
Follow the same locking and shimming procedures as for ¹H NMR.
-
Tune and match the probe for the ¹³C frequency.
-
-
Data Acquisition:
-
Set a wider spectral width to accommodate the larger chemical shift range of carbon (typically 0-220 ppm).
-
Employ a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).
-
Increase the number of scans significantly (e.g., 128 or more) due to the low natural abundance of ¹³C.
-
Use an appropriate relaxation delay.
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the solvent signal or TMS.
-
Identify the chemical shifts of the unique carbon atoms in the molecule.
-
Structural Visualization
The following diagram illustrates the chemical structure of this compound and the assignment of its proton and carbon atoms, which corresponds to the predicted NMR data.
Caption: Structure of this compound with key proton and carbon environments labeled.
A Comparative Guide to the FTIR Spectroscopic Analysis of Dipropyl Maleate
This guide provides a detailed comparison of the Fourier-Transform Infrared (FTIR) spectroscopic analysis of dipropyl maleate (B1232345) with a related dialkyl maleate, diethyl maleate. It is intended for researchers, scientists, and drug development professionals who utilize FTIR spectroscopy for the identification and characterization of organic compounds. This document outlines the characteristic infrared absorption peaks for the functional groups present in dipropyl maleate, presents a comparative data table, details the experimental protocols for acquiring FTIR spectra, and includes visualizations to illustrate the analytical workflow and molecular structure.
Introduction to FTIR Spectroscopy of Dialkyl Maleates
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule.[1][2] When an organic molecule, such as this compound, is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, resulting in the absorption of radiation at characteristic wavenumbers.[2] The resulting FTIR spectrum is a unique molecular "fingerprint" that allows for the identification of the compound and the elucidation of its structural features.
This compound, an ester of maleic acid, possesses several key functional groups that give rise to distinct absorption bands in the mid-infrared region (4000-400 cm⁻¹). These include the carbon-carbon double bond (C=C) of the maleate backbone, the carbonyl group (C=O) of the ester, the carbon-oxygen single bonds (C-O), and the carbon-hydrogen bonds (C-H) of the propyl chains. By analyzing the position, intensity, and shape of these absorption peaks, one can confirm the identity of this compound and differentiate it from other related esters.
Comparative FTIR Data of this compound and Diethyl Maleate
The following table summarizes the expected characteristic FTIR absorption peaks for this compound and compares them with those of diethyl maleate. The data for this compound is inferred from the general knowledge of ester and alkene vibrational frequencies and data from similar molecules, while the data for diethyl maleate is based on available literature information.[3][4]
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) for this compound | Reported Wavenumber (cm⁻¹) for Diethyl Maleate |
| C-H (Alkyl) | Stretching | 2880 - 2970 | 2900 - 2990 |
| C=O (Ester) | Stretching | ~1725 | ~1720 |
| C=C (Alkene) | Stretching | ~1645 | ~1640 |
| C-O (Ester) | Stretching | 1200 - 1300 | 1200 - 1300 |
| =C-H | Bending | ~810 | ~815 |
Note: The exact peak positions can vary slightly depending on the sample preparation method and the specific instrument used.
Experimental Protocols for FTIR Analysis
The following are detailed methodologies for obtaining the FTIR spectrum of a liquid sample like this compound.
A. Attenuated Total Reflectance (ATR) Method
This is a common and convenient method for liquid samples.[1][5]
-
Instrument Setup:
-
Sample Preparation and Analysis:
-
Clean the ATR crystal (e.g., diamond or germanium) thoroughly with a suitable solvent (e.g., isopropanol) and allow it to dry completely.[1][5]
-
Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal.[5][7]
-
Acquire the FTIR spectrum. It is recommended to co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[1]
-
-
Post-Analysis:
-
Clean the ATR crystal meticulously to prevent cross-contamination of subsequent samples.[1]
-
B. Transmission Cell Method
This method is suitable for non-aqueous liquid samples.[1]
-
Instrument Setup:
-
Follow the same instrument setup procedure as for the ATR method. A background scan should be taken with the empty transmission cell in the beam path.
-
-
Sample Preparation and Analysis:
-
Select a liquid transmission cell with IR-transparent windows (e.g., NaCl or KBr).[5]
-
Introduce a few drops of the this compound sample into the cell's filling port using a syringe or pipette, ensuring no air bubbles are trapped in the light path.[6]
-
Seal the cell and place it in the sample holder of the FTIR spectrometer.
-
Acquire the spectrum, co-adding multiple scans for better quality.
-
-
Post-Analysis:
-
Thoroughly clean the transmission cell with an appropriate solvent and dry it completely before storing it in a desiccator to protect the salt windows from moisture.[6]
-
Visualizations
Diagram of the FTIR Analysis Workflow
The following diagram illustrates the logical steps involved in the FTIR analysis of a liquid sample like this compound.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. ejournal.upi.edu [ejournal.upi.edu]
- 3. Diethyl Maleate | C8H12O4 | CID 5271566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Purity Determination of Dipropyl Maleate Using Gas Chromatography-Flame Ionization Detection (GC-FID)
For Researchers, Scientists, and Drug Development Professionals
The purity of chemical reagents is a critical parameter in research, development, and manufacturing, directly impacting reaction yields, impurity profiles of final products, and overall process efficiency. Dipropyl maleate (B1232345), an important ester in various synthetic pathways, requires accurate purity assessment to ensure the reliability and reproducibility of its applications. This guide provides a comprehensive comparison of Gas Chromatography-Flame Ionization Detection (GC-FID) with other analytical techniques for determining the purity of dipropyl maleate, supported by detailed experimental protocols and representative data.
Introduction to Purity Concerns in this compound
This compound is typically synthesized through the esterification of maleic anhydride (B1165640) with n-propanol. This process can result in several impurities that need to be monitored and controlled. Common impurities include:
-
Residual n-propanol: Unreacted starting material.
-
Maleic anhydride: Unreacted starting material.
-
Dipropyl fumarate: The trans-isomer of this compound, which can form during synthesis.[1]
-
Monopropyl maleate: A partially esterified intermediate.[1]
-
Other related esters: From reactions with other alcohols present as impurities in the n-propanol feedstock.
Accurate quantification of these impurities is crucial for quality control and process optimization.[1]
Comparison of Analytical Methods for Purity Determination
While GC-FID is a robust and widely used method for purity assessment of volatile compounds like this compound, other techniques offer alternative or complementary information.
| Analytical Method | Principle | Advantages | Disadvantages | Typical Purity Range Determined |
| GC-FID | Separation based on boiling point and polarity on a capillary column, with detection by flame ionization. | High resolution, high sensitivity for organic compounds, robust, and cost-effective.[1] | Destructive to the sample, requires volatilization, may require derivatization for non-volatile impurities. | 95-99.9% |
| GC-MS | Separation by GC with mass spectrometry for detection and identification. | Provides structural information for impurity identification, high sensitivity.[1] | More expensive than GC-FID, can be more complex to operate. | 95-99.9% |
| Quantitative NMR (qNMR) | Purity is determined by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard. | Highly accurate and precise, non-destructive, provides structural confirmation. | Lower sensitivity than GC, requires a high-purity internal standard, can be affected by peak overlap. | >98% |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary and mobile phase. | Suitable for non-volatile or thermally labile impurities, versatile with different detectors (e.g., UV, ELSD). | May have lower resolution for volatile isomers compared to GC, requires chromophores for UV detection. | Dependent on impurity profile |
Note: The quantitative data presented is representative and based on the analysis of structurally similar dialkyl maleates. Actual results may vary based on the specific sample and analytical conditions.
Experimental Protocols
Purity Determination by GC-FID
This protocol provides a standard method for the routine quality control of this compound, offering excellent separation of the main component from its common impurities.
Chromatographic Conditions:
| Parameter | Value |
| Instrument | Gas Chromatograph with Flame Ionization Detector (GC-FID) |
| Column | Polar Capillary Column (e.g., DB-WAX, CP-Wax 52 CB) |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250°C |
| Detector Temperature | 270°C |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Temperature Program | Initial: 60°C, hold for 2 minutesRamp: 10°C/min to 220°CHold: 5 minutes at 220°C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.[1]
-
Dissolve and dilute to the mark with a suitable solvent such as acetone.[1]
-
Vortex the solution to ensure homogeneity.
Data Analysis:
The purity of this compound is typically calculated using the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all peaks in the chromatogram.
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
Alternative Method: Purity Determination by Quantitative NMR (qNMR)
qNMR is an excellent method for obtaining an absolute purity value without the need for a reference standard of the analyte itself.
Instrumentation and Parameters:
| Parameter | Value |
| Spectrometer | 400 MHz or higher NMR spectrometer |
| Solvent | Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent |
| Internal Standard | Certified reference material with a known purity (e.g., maleic acid, dimethyl sulfone) |
| Pulse Program | Standard 90° pulse sequence |
| Relaxation Delay (d1) | At least 5 times the longest T1 relaxation time of the signals of interest |
| Number of Scans | 16 or as required to achieve a good signal-to-noise ratio |
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample and the internal standard into a clean, dry vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
Data Analysis:
The purity is calculated using the following formula, comparing the integral of a well-resolved proton signal from this compound to a signal from the internal standard.
Purity (%) = (I_sample / I_std) x (N_std / N_sample) x (MW_sample / MW_std) x (m_std / m_sample) x P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Visualizations
Caption: Experimental workflow for purity determination of this compound using GC-FID.
Caption: Decision tree for selecting an analytical method for this compound analysis.
References
A Comparative Analysis for Researchers: Dipropyl Maleate vs. Diethyl Maleate
In the landscape of chemical biology and drug development, the selection of appropriate research tools is paramount. This guide provides a detailed comparative analysis of dipropyl maleate (B1232345) and diethyl maleate, two alpha,beta-unsaturated carbonyl compounds. While structurally similar, the variation in their ester alkyl chains—propyl versus ethyl—can significantly influence their physicochemical properties, reactivity, and biological effects. This document aims to furnish researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their experimental designs.
Physicochemical Properties: A Quantitative Comparison
The fundamental characteristics of a molecule dictate its behavior in both chemical and biological systems. The following table summarizes the key physicochemical properties of dipropyl maleate and diethyl maleate.
| Property | This compound | Diethyl Maleate |
| Molecular Formula | C₁₀H₁₆O₄[1] | C₈H₁₂O₄[2][3][4] |
| Molecular Weight | 200.23 g/mol [1][5][6] | 172.18 g/mol [4] |
| Boiling Point | ~258 °C[1] | 225 °C[4] |
| Melting Point | Not available | -10 °C |
| Density | ~1.025 g/cm³[1] | ~1.066 g/cm³ |
| Flash Point | 119.6 °C[1] | 93 °C |
| Vapor Pressure | 0.0138 mmHg at 25°C[1] | 1.0 mmHg at 14°C |
| Solubility | Insoluble in water[7] | Slightly soluble in water; soluble in ethanol (B145695) and ether[3] |
| LogP (Predicted) | 2.3 | 1.3 |
Chemical Reactivity: A Focus on Michael Addition
The primary mode of chemical and biological reactivity for both dipropyl and diethyl maleate is the Michael addition reaction. This is due to the electrophilic nature of the carbon-carbon double bond, which is activated by the two electron-withdrawing ester groups.
Diethyl maleate is a well-established Michael acceptor, readily reacting with nucleophiles such as thiols.[3] This reactivity is the basis for its primary biological effect: the depletion of intracellular glutathione (B108866).
This compound , while less studied, is also expected to be a competent Michael acceptor. However, the larger propyl groups may exert slightly more steric hindrance compared to the ethyl groups of diethyl maleate. This could potentially lead to a slower reaction rate with bulky nucleophiles. In the absence of direct comparative experimental data, it is reasonable to hypothesize that diethyl maleate may exhibit faster kinetics in Michael addition reactions.
Biological Effects: Glutathione Depletion and Nrf2 Activation
The biological activities of these maleates are intrinsically linked to their reactivity. The depletion of glutathione (GSH), a key cellular antioxidant, is a hallmark of exposure to these compounds. This, in turn, can trigger a variety of downstream cellular responses, most notably the activation of the Nrf2 signaling pathway.
Diethyl maleate (DEM) is a widely used agent to experimentally deplete intracellular GSH.[8][9][10] By forming a conjugate with GSH, DEM effectively removes it from the cellular antioxidant pool, leading to oxidative stress. This oxidative stress is a trigger for the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular antioxidant responses.[11][12][13] DEM has been shown to activate Nrf2, leading to the transcription of a suite of cytoprotective genes.[11][12][13]
This compound's biological effects have not been as thoroughly investigated.[7] However, based on its structural similarity to diethyl maleate, it is highly probable that it also depletes cellular glutathione and activates the Nrf2 pathway. The longer alkyl chains of this compound increase its lipophilicity, which may enhance its ability to cross cellular membranes, potentially leading to more rapid or potent effects at lower concentrations. Conversely, the increased steric bulk could hinder its interaction with glutathione S-transferases, the enzymes that often catalyze the conjugation of such compounds to GSH. Further experimental validation is required to elucidate the precise activity of this compound. A safety data sheet for this compound indicates that it may cause respiratory irritation and that prolonged or repeated exposure may cause allergic reactions in sensitive individuals.[7]
Experimental Protocols
To aid researchers in the investigation of these compounds, detailed methodologies for key experiments are provided below.
Glutathione Depletion Assay (Colorimetric)
This protocol outlines a common method for quantifying cellular glutathione levels following treatment with this compound or diethyl maleate.
-
Cell Culture and Treatment: Plate cells at a suitable density in a 96-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or diethyl maleate for the desired time period.
-
Cell Lysis: After treatment, wash the cells with phosphate-buffered saline (PBS). Lyse the cells using a suitable lysis buffer (e.g., a buffer containing 0.1% Triton X-100 and 0.1 M phosphate (B84403) buffer, pH 7.4).
-
GSH Measurement:
-
Add the cell lysate to a new 96-well plate.
-
Add a solution of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) and glutathione reductase in a phosphate buffer.
-
Initiate the reaction by adding β-NADPH.
-
Measure the absorbance at 405 nm or 412 nm at multiple time points using a microplate reader.
-
-
Data Analysis: Calculate the rate of change in absorbance. Determine the GSH concentration in each sample by comparing the rates to a standard curve generated with known concentrations of GSH.
Nrf2 Activation Assay (Luciferase Reporter)
This protocol describes a method to quantify the activation of the Nrf2 signaling pathway.
-
Cell Line and Transfection: Utilize a cell line (e.g., HEK293T or HepG2) stably or transiently transfected with a luciferase reporter construct containing an Antioxidant Response Element (ARE) in its promoter.
-
Cell Culture and Treatment: Plate the transfected cells in a 96-well plate and allow them to adhere. Treat the cells with this compound or diethyl maleate at various concentrations.
-
Cell Lysis: After the desired treatment duration, wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay:
-
Add the cell lysate to a white-walled 96-well plate.
-
Add the luciferase assay reagent, which contains luciferin.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration of the cell lysate. Express the Nrf2 activation as a fold change relative to the vehicle-treated control cells.
Visualizing the Mechanisms
To further clarify the biological processes discussed, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Glutathione depletion by maleate compounds leads to Nrf2 activation.
Caption: General experimental workflow for cellular assays.
References
- 1. This compound [chembk.com]
- 2. Diethyl maleate - Wikipedia [en.wikipedia.org]
- 3. CAS 141-05-9: Diethyl maleate | CymitQuimica [cymitquimica.com]
- 4. Diethyl Maleate | C8H12O4 | CID 5271566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C10H16O4 | CID 5271567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [precision.fda.gov]
- 7. capotchem.cn [capotchem.cn]
- 8. Cellular glutathione depletion by diethyl maleate or buthionine sulfoximine: no effect of glutathione depletion on the oxygen enhancement ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toxic consequence of the abrupt depletion of glutathione in cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Genetic damage, but limited evidence of oxidative stress markers in diethyl maleate-induced glutathione depleted mouse lymphoma L5178Y (TK(+/-)) cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nrf2 activator Diethyl Maleate attenuates ROS mediated NLRP3 inflammasome activation in murine microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nuclear trapping of inactive FOXO1 by the Nrf2 activator diethyl maleate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nrf2 transcriptionally activates the mafG gene through an antioxidant response element - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of dipropyl maleate and dibutyl maleate properties.
An Objective Comparison of Dipropyl Maleate (B1232345) and Dibutyl Maleate for Researchers and Drug Development Professionals
In the landscape of chemical synthesis and material science, the selection of appropriate reagents is paramount to achieving desired product characteristics and performance. This guide provides a detailed comparison of dipropyl maleate and dibutyl maleate, two chemically similar yet distinct diesters of maleic acid. The following sections present a comprehensive overview of their physicochemical properties, spectroscopic data, and a representative experimental workflow for their application in polymer synthesis. This information is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Physicochemical Properties: A Comparative Analysis
A summary of the key physicochemical properties of this compound and dibutyl maleate is presented in the table below. These properties are fundamental to understanding the behavior of these compounds in various experimental and industrial settings.
| Property | This compound | Dibutyl Maleate |
| Molecular Formula | C10H16O4[1][2][3] | C12H20O4[4] |
| Molecular Weight | 200.23 g/mol [1][2] | 228.29 g/mol [4] |
| Boiling Point | 258.4°C at 760 mmHg[3] | 280.6°C[5] |
| Density | 1.031 g/cm³[3] | 0.988 g/mL at 25 °C[4] |
| Flash Point | 119.6°C[1][3] | 138°C[5] |
| Appearance | - | Colorless, transparent oily liquid[6] |
| Refractive Index | 1.448[3] | 1.444 (25℃)[6] |
| Solubility | - | Insoluble in water; soluble in ethanol.[5] |
| CAS Number | 2432-63-5[3] | 105-76-0[7] |
Spectroscopic Data Comparison
Spectroscopic analysis is crucial for the identification and purity assessment of chemical compounds. Below is a comparison of the ¹H NMR spectral data for dibutyl maleate.
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| Dibutyl Maleate | 6.27 | Singlet | Olefinic Protons (=CH)[8] |
| 4.19 | Triplet | Methylene Protons (-O-CH₂)[8] | |
| 1.68 | Quintet | Methylene Protons (-CH₂)[8] | |
| 1.42 | Sextet | Methylene Protons (-CH₂)[8] | |
| 0.95 | Triplet | Methyl Protons (-CH₃)[8] |
Experimental Protocols
While specific comparative performance data between dipropyl and dibutyl maleate is not extensively published, a general experimental protocol for their use as a comonomer in emulsion polymerization is outlined below. This process is a common application for maleate esters in the production of paints and adhesives.[6][9]
Objective: To synthesize a vinyl acetate-maleate copolymer via emulsion polymerization.
Materials:
-
Vinyl acetate (B1210297) (monomer)
-
This compound or Dibutyl maleate (comonomer)
-
Potassium persulfate (initiator)
-
Sodium bicarbonate (buffer)
-
Anionic surfactant (e.g., sodium lauryl sulfate)
-
Deionized water
Procedure:
-
Preparation of the Aqueous Phase: In a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, deionized water, surfactant, and buffer are combined and purged with nitrogen for 30 minutes to remove dissolved oxygen.
-
Monomer Emulsion Preparation: In a separate beaker, the vinyl acetate and the maleate comonomer (either dipropyl or dibutyl maleate) are mixed with a portion of the surfactant solution to form a pre-emulsion.
-
Initiation: The aqueous phase in the reactor is heated to the desired reaction temperature (typically 60-80°C). A portion of the initiator (potassium persulfate) dissolved in deionized water is then added to the reactor.
-
Polymerization: The monomer pre-emulsion is fed into the reactor over a period of 2-4 hours. The remaining initiator solution is fed concurrently.
-
Completion: After the feeds are complete, the reaction is allowed to continue for an additional 1-2 hours to ensure high monomer conversion.
-
Cooling and Characterization: The resulting latex is cooled to room temperature. The final product can be characterized for properties such as solid content, particle size, viscosity, and film-forming properties.
Application and Performance Insights
Both this compound and dibutyl maleate are utilized as plasticizers and comonomers in the synthesis of polymers.[6][9] Dibutyl maleate is extensively used as an internal plasticizer in copolymers with monomers like vinyl chloride and vinyl acetate, finding application in coatings, films, adhesives, and rubbers.[6] The incorporation of dibutyl maleate can impart softness, lucency, and high transparency to PVC products.[6] It is also a key intermediate in the production of sulfosuccinate (B1259242) surfactants used in detergents and paints.[6][10]
The choice between dipropyl and dibutyl maleate will often depend on the desired final properties of the polymer. The longer butyl chains in dibutyl maleate generally lead to greater plasticizing efficiency and lower volatility compared to the propyl chains in this compound. This can result in more flexible and durable materials.
Visualizing the Synthesis Workflow
The following diagrams illustrate the general synthesis process for dialkyl maleates and a typical workflow for their application in emulsion polymerization.
Caption: Synthesis of Dipropyl/Dibutyl Maleate.
Caption: Emulsion Polymerization Workflow.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C10H16O4 | CID 5271567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 2432-63-5 [chemnet.com]
- 4. DIBUTYL MALEATE - Ataman Kimya [atamanchemicals.com]
- 5. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 6. atamankimya.com [atamankimya.com]
- 7. Dibutyl Maleate – Essential Compound for Organic Synthesis [penpet.com]
- 8. benchchem.com [benchchem.com]
- 9. Maleates – Nayakem [nayakem.com]
- 10. Dibutyl Maleate (DBM) - Chemical Supplier Distributor ChemCeed [chemceed.com]
Validating the Identity of Dipropyl Maleate with Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, unequivocally confirming the identity of chemical compounds is a cornerstone of rigorous scientific practice. This guide provides a comprehensive comparison of mass spectrometry data for dipropyl maleate (B1232345) against its isomers, offering a clear protocol for its unambiguous identification.
Dipropyl maleate, a key intermediate in various chemical syntheses, can be challenging to distinguish from its geometric isomer, dipropyl fumarate (B1241708), and other structurally similar compounds. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), stands as a powerful analytical technique for this purpose. This guide presents the expected mass spectral fragmentation patterns and a detailed experimental protocol to validate the identity of this compound.
Comparative Mass Spectral Data
The primary means of distinguishing this compound from its isomers via electron ionization mass spectrometry (EI-MS) lies in the differential fragmentation patterns that arise from their distinct molecular structures. The relative abundances of key fragment ions can serve as a diagnostic fingerprint.
| Compound | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) and their Relative Intensities |
| This compound | 200.23 | Predicted based on related dialkyl maleates:159 [M-C₃H₅O]⁺, 116 [M-2C₃H₆]⁺ or [M-C₄H₄O₃]⁺, 99 [C₄H₃O₃]⁺, 43 [C₃H₇]⁺ |
| Diisopropyl Maleate | 200.23 | 99 (High), 43 (Very High), 100 (Moderate)[1] |
| Diisopropyl Fumarate | 200.23 | 141 (High), 99 (Moderate), 117 (Moderate)[2] |
| Diethyl Maleate | 172.18 | 127 [M-OC₂H₅]⁺, 99 [M-COOC₂H₅]⁺, 71 , 45 , 29 |
Note: The fragmentation data for this compound is predicted based on the observed patterns in closely related dialkyl maleates and general principles of mass spectral fragmentation. The most abundant ions for diisopropyl maleate and diisopropyl fumarate are highlighted based on available data.
Experimental Protocol for GC-MS Analysis
A robust GC-MS method is crucial for the separation and subsequent identification of this compound. The following protocol is a general guideline that can be adapted to specific instrumentation.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the this compound sample in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.
-
Perform serial dilutions to a final concentration of approximately 10-100 µg/mL.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Solvent Delay: 3 minutes.
3. Data Analysis:
-
The retention time of the this compound peak should be consistent across analyses.
-
The acquired mass spectrum should be compared to a reference spectrum if available, or the fragmentation pattern should be analyzed and compared with the expected fragmentation and the data from its isomers as presented in the table above.
Fragmentation Pathway of this compound
The electron ionization of this compound leads to a molecular ion ([M]⁺•) which then undergoes a series of fragmentation reactions. The proposed major fragmentation pathways are illustrated below.
References
A Comparative Guide to the Mass Spectra of Dialkyl Maleates: Interpreting the Fragmentation of Dipropyl Maleate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed interpretation of the mass spectrum of dipropyl maleate (B1232345), presenting a comparative analysis with diethyl maleate to elucidate common fragmentation patterns. The information herein is supported by experimental data and protocols to assist researchers in identifying and characterizing these and similar compounds.
Introduction
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds. When a molecule is introduced into a mass spectrometer, it is ionized, typically by electron impact (EI), which causes it to fragment. The resulting charged fragments are detected and plotted as a function of their mass-to-charge ratio (m/z), creating a mass spectrum. The fragmentation pattern is unique to the molecule's structure and provides valuable information for its identification.
This guide focuses on the interpretation of the mass spectrum of dipropyl maleate, a dialkyl ester of maleic acid. To provide a clearer understanding of its fragmentation, we will compare its mass spectrum with that of diethyl maleate, a lower homologous ester.
Data Presentation: Comparison of Mass Spectra
The mass spectra of this compound and diethyl maleate exhibit characteristic fragmentation patterns for esters. The key fragments and their relative abundances are summarized in the table below.
| m/z | This compound (Proposed) | Diethyl Maleate | Interpretation of Fragment |
| 200 | Present, low abundance | - | Molecular Ion [M]⁺ |
| 172 | - | Present, low abundance | Molecular Ion [M]⁺ |
| 159 | Present | - | [M - C₃H₅]⁺ (Loss of an allyl radical) |
| 157 | Present | - | [M - C₃H₇]⁺ (Loss of a propyl radical) |
| 143 | Present | - | [M - OC₃H₇]⁺ (Loss of a propoxy radical) |
| 127 | - | Present | [M - OC₂H₅]⁺ (Loss of an ethoxy radical) |
| 117 | Present | Present | [M - COOC₃H₇]⁺ or [M - COOC₂H₅]⁺ (Loss of the larger ester group) |
| 99 | Present | Present | [C₄H₃O₃]⁺ (Maleic anhydride (B1165640) radical cation) |
| 87 | Present | - | [C₄H₇O₂]⁺ (Propyl ester fragment) |
| 73 | - | Present | [C₃H₅O₂]⁺ (Ethyl ester fragment) |
| 55 | Present | Present | [C₃H₃O]⁺ |
| 43 | Present | - | [C₃H₇]⁺ (Propyl cation) |
| 41 | Present | Present | [C₃H₅]⁺ (Allyl cation) |
| 29 | - | Present | [C₂H₅]⁺ (Ethyl cation) |
| 27 | Present | Present | [C₂H₃]⁺ |
Note: The data for this compound is based on typical ester fragmentation patterns and requires experimental verification for precise relative abundances.
Interpretation of Fragmentation Patterns
The fragmentation of dialkyl maleates under electron ionization follows several key pathways:
-
Molecular Ion Peak: The peak with the highest m/z value corresponds to the molecular ion (M⁺). For this compound, this is expected at m/z 200, and for diethyl maleate, it is observed at m/z 172.[1] The intensity of the molecular ion peak is often low for esters due to their facile fragmentation.
-
Alpha-Cleavage: This is a common fragmentation for esters, involving the cleavage of the C-O bond adjacent to the carbonyl group. This results in the loss of an alkoxy radical (-OR).
-
For this compound, the loss of a propoxy radical (•OC₃H₇, 59 Da) leads to a fragment at m/z 141.
-
For diethyl maleate, the loss of an ethoxy radical (•OC₂H₅, 45 Da) results in a prominent peak at m/z 127.
-
-
McLafferty Rearrangement: This is a characteristic rearrangement for esters with alkyl chains of at least three carbons. It involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule.
-
In this compound, this rearrangement can lead to the formation of a radical cation at m/z 158 (loss of propene, C₃H₆, 42 Da).
-
-
Loss of the Alkyl Group: Cleavage of the alkyl chain from the ester group can occur.
-
This compound can lose a propyl radical (•C₃H₇, 43 Da) to form a fragment at m/z 157.
-
Diethyl maleate can lose an ethyl radical (•C₂H₅, 29 Da) to form a fragment at m/z 143.
-
-
Formation of Acylium Ions: Cleavage of the bond between the carbonyl carbon and the double bond can lead to the formation of acylium ions.
-
A significant fragment is often observed at m/z 99, corresponding to the maleic anhydride radical cation.
-
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Ester Analysis
A common method for analyzing volatile esters like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
Dissolve a small amount of the ester sample (e.g., 1 mg) in a suitable volatile solvent (e.g., 1 mL of dichloromethane (B109758) or hexane).
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph (GC):
-
Injection Port: Set to a temperature of 250°C.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp up to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 500.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Transfer Line Temperature: 280°C.
-
3. Data Acquisition and Analysis:
-
Inject a 1 µL aliquot of the prepared sample into the GC-MS system.
-
Acquire the mass spectrum of the eluting peak corresponding to the ester.
-
Process the data using the instrument's software to identify the m/z values and relative abundances of the fragments.
Mandatory Visualization
The following diagrams illustrate the key fragmentation pathways for dipropyl and diethyl maleate.
Caption: Fragmentation pathway of this compound.
References
Navigating the Nuances of High-Purity Dipropyl Maleate: A Guide to Certificate of Analysis Requirements
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. In the synthesis of active pharmaceutical ingredients (APIs) and other critical applications, even minute impurities can lead to significant downstream consequences, affecting reaction yields, product stability, and patient safety. Dipropyl maleate (B1232345), a key intermediate in various organic syntheses, is no exception. A thorough understanding of its Certificate of Analysis (CoA) is crucial for ensuring the quality and consistency of this important building block. This guide provides a comparative overview of the CoA requirements for high-purity dipropyl maleate versus standard grades, supported by experimental data and detailed protocols.
Decoding the Certificate of Analysis: A Comparative Look
The Certificate of Analysis is a formal document that provides a batch-specific summary of the quality control testing performed on a chemical product. For this compound, the stringency of these specifications directly correlates with its intended use. High-purity grades, essential for pharmaceutical and other sensitive applications, undergo more rigorous testing and have tighter acceptance criteria compared to standard or technical grades.
The following table summarizes the key parameters typically found on a CoA for high-purity this compound and offers a comparison with the expected values for a standard grade product. This data is representative and compiled from typical specifications for high-purity esters used in regulated industries.
| Parameter | Test Method | High-Purity Grade (>99.5%) Specification | Standard Grade (~98%) Specification | Significance in Drug Development |
| Appearance | Visual Inspection | Clear, colorless liquid | Clear, colorless to pale yellow liquid | Off-colors can indicate the presence of degradation products or other contaminants. |
| Assay (Purity) | Gas Chromatography (GC) | ≥ 99.5% | ≥ 98.0% | The concentration of the active reagent directly impacts reaction stoichiometry and yield. |
| Identity | FTIR Spectroscopy | Conforms to reference spectrum | Conforms to reference spectrum | Confirms the molecular structure of the compound. |
| Water Content | Karl Fischer Titration | ≤ 0.05% | ≤ 0.2% | Excess water can interfere with moisture-sensitive reactions and promote hydrolysis of the ester. |
| Acidity (as Maleic Acid) | Titration | ≤ 0.02% | ≤ 0.1% | Residual acidic impurities can catalyze unwanted side reactions or degrade the final product. |
| Dipropyl Fumarate | Gas Chromatography (GC) | ≤ 0.1% | ≤ 0.5% | This geometric isomer can have different reactivity and may lead to impurities in the final API. |
| Mono-propyl Maleate | Gas Chromatography (GC) | ≤ 0.1% | ≤ 0.5% | An intermediate in the esterification process, its presence indicates an incomplete reaction. |
| Residual Propanol | Gas Chromatography (GC) | ≤ 0.1% | ≤ 0.5% | Residual solvent from the synthesis process that must be controlled according to regulatory guidelines. |
| Maleic Anhydride | Gas Chromatography (GC) | Not Detected | ≤ 0.2% | A reactive starting material that can lead to the formation of undesirable byproducts. |
| Heavy Metals | ICP-MS | ≤ 10 ppm | Not typically specified | Critical for pharmaceutical applications to ensure patient safety. |
Rigorous Analysis: The Cornerstone of Quality
The determination of purity and the quantification of impurities in this compound are primarily accomplished through gas chromatography (GC), a powerful analytical technique for separating and analyzing volatile compounds.[1]
Experimental Protocol: Purity Determination of this compound by Gas Chromatography (GC-FID)
This protocol outlines a standard method for assessing the purity of this compound and quantifying key impurities.
1. Instrumentation:
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).
-
Capillary Column: A polar stationary phase column (e.g., DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for optimal separation of this compound from its isomers and related impurities.
2. Reagents and Materials:
-
This compound sample
-
High-purity solvent for sample dilution (e.g., Acetone or Dichloromethane)
-
Reference standards for this compound and potential impurities (dipropyl fumarate, mono-propyl maleate, propanol, maleic anhydride)
3. Chromatographic Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 270°C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 220°C
-
Hold: 5 minutes at 220°C
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
4. Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the chosen solvent. Mix thoroughly.
5. Analysis:
-
Inject the prepared sample into the GC system.
-
Record the chromatogram and integrate the peak areas.
6. Calculation of Purity: The purity of this compound is calculated using the area percent method:
Purity (%) = (Area of this compound Peak / Total Area of all Peaks) x 100
Impurities are identified by comparing their retention times with those of the reference standards. Their concentrations are also calculated using the area percent method.
The Path to Purity: A Quality Control Workflow
Ensuring the high purity of this compound requires a stringent quality control workflow, from the initial raw materials to the final packaged product. The following diagram illustrates the key stages in this process.
This workflow highlights the critical control points that ensure the final product meets the stringent requirements for high-purity applications. Each step, from the initial inspection of raw materials to the final comprehensive analysis, is designed to identify and mitigate potential sources of contamination and ensure batch-to-batch consistency.
References
A Comparative Guide to the Reactivity of Dialkyl Maleates in Michael Additions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of various dialkyl maleates as Michael acceptors in conjugate addition reactions. By examining the structural factors that influence reaction kinetics and presenting supporting experimental data, this document aims to inform the selection of appropriate reagents for chemical synthesis and drug development applications.
Core Principles: Steric Hindrance as the Deciding Factor
The Michael addition is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction involving the 1,4-conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor).[1] In the case of dialkyl maleates, the electrophilicity of the carbon-carbon double bond is activated by two electron-withdrawing ester groups, making them competent Michael acceptors.
While the electronic influence of different alkyl ester groups (methyl, ethyl, butyl) is largely comparable, the primary factor differentiating their reactivity is steric hindrance .[2] The size of the alkyl groups directly impacts the ability of a nucleophile to approach the electrophilic β-carbon of the double bond. Consequently, dialkyl maleates with smaller, less sterically demanding alkyl groups are generally expected to exhibit higher reactivity in Michael addition reactions.[2]
The anticipated order of reactivity based on steric hindrance is as follows:
Dimethyl maleate (B1232345) > Diethyl maleate > Dibutyl maleate > Di-tert-butyl maleate
This relationship can be visualized as a logical flow where increasing steric bulk leads to a decrease in reaction rate.
References
Cross-Sensitization Potential of Maleic Acid Esters: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-sensitization potential among different maleic acid esters, supported by available experimental data. Detailed methodologies for key toxicological assays are presented to aid in the design and interpretation of future studies in dermal sensitization.
Maleic acid esters are widely used in various industrial and consumer products, including polymers, adhesives, and cosmetics.[1] However, their potential to act as skin sensitizers and elicit allergic contact dermatitis (ACD) is a significant concern.[1][2] Furthermore, the structural similarity among these esters raises the possibility of cross-sensitization, where sensitization to one maleate (B1232345) can lead to allergic reactions upon exposure to another. Understanding these cross-sensitization patterns is critical for risk assessment and the development of safer alternatives.
Comparative Analysis of Sensitization Potential
The sensitizing potential of a chemical is often quantified using the murine Local Lymph Node Assay (LLNA), which determines the concentration required to induce a threefold increase in lymphocyte proliferation (EC3 value). A lower EC3 value indicates a greater sensitizing potency. Human patch testing provides direct evidence of sensitization in humans.
Table 1: Comparative Sensitization Potential of Maleic Acid Esters
| Maleic Acid Ester | Test Type | Species | Vehicle | Result | Sensitization Potency | Citation |
| Diesters | ||||||
| Dimethyl maleate | GPMT (non-GLP) | Guinea Pig | Ethanol | Positive (slight to moderate erythema in all animals) | Sensitizer | [3] |
| Diethyl maleate | LLNA | Mouse | Acetone/Olive Oil | EC3: 2.0% | Moderate | [3] |
| LLNA | Mouse | Not Specified | EC3: 5.8% | Moderate | [3] | |
| GPMT | Guinea Pig | Corn Oil/Acetone | Positive (95% of animals reacted) | Sensitizer | [3] | |
| Dibutyl maleate | GPMT (non-GLP) | Guinea Pig | Corn Oil | Positive (80% of animals reacted) | Sensitizer | [3] |
| Human Patch Test | Human | Acetone | Positive in 10/11 workers | Sensitizer | [3] | |
| Diisopropyl maleate | GHS Classification | - | - | H317: May cause an allergic skin reaction | Sensitizer | [4] |
| Diethylhexyl maleate | GPMT (non-guideline) | Guinea Pig | - | Negative | Not Sensitizing in this study | [2] |
| Dioctyl maleate / Diethylhexyl maleate mixture | GPMT | Guinea Pig | Corn Oil | Negative | Not Sensitizing | [2] |
| Monoesters | ||||||
| Mono(2-ethylhexyl) maleate | GPMT | Guinea Pig | PEG 300 | Positive (erythema in 60-80% of animals) | Sensitizer | [2] |
| Monohexyl maleate | In silico (DEREK) | - | - | Predicted EC3: 0.52% | Strong (predicted) | [2] |
| Mono(2-ethylhexyl) maleate | In silico (DEREK) | - | - | Predicted EC3: 0.56% | Strong (predicted) | [2] |
| Monoisooctyl maleate | In silico (DEREK) | - | - | Predicted EC3: 0.58% | Strong (predicted) | [2] |
| Monooctyl maleate | In silico (DEREK) | - | - | Predicted EC3: 0.60% | Strong (predicted) | [2] |
| Monoisodecyl maleate | In silico (DEREK) | - | - | Predicted EC3: 0.66% | Strong (predicted) | [2] |
| Monolauryl maleate | In silico (DEREK) | - | - | Predicted EC3: 0.71-0.82% | Strong (predicted) | [2] |
| Monoalkyl (C16-18) hydrogen maleate | In silico (DEREK) | - | - | Predicted EC3: 0.89-0.97% | Strong (predicted) | [2] |
| Monostearyl maleate | In silico (DEREK) | - | - | Predicted EC3: 0.97% | Strong (predicted) | [2] |
Cross-Sensitization with Structurally Related Compounds
Significant cross-sensitization has been observed between maleic acid esters and the structurally related compound dimethyl fumarate (B1241708) (DMF), which is a known potent sensitizer. This suggests a common structural motif is recognized by the immune system.
Table 2: Cross-Reactivity Between Dimethyl Fumarate (DMF) and Maleic Acid Esters in DMF-Sensitized Patients
| Compound | Number of DMF-Sensitized Patients Tested | Number of Positive Reactions | Percentage of Positive Reactions (%) | Citation |
| Diethyl maleate (DEM) | 37 | 21 | 56.8 | [5][6] |
| Dimethyl maleate (DMM) | 9 | 9 | 100 | [5][6] |
| Diethyl fumarate (DEF) | 37 | 33 | 89.2 | [5] |
| Ethyl acrylate (B77674) (EA) | 37 | 13 | 35.1 | [5] |
| Methyl acrylate (MA) | 37 | 7 | 18.9 | [5] |
The 100% positive reaction rate to dimethyl maleate in DMF-sensitized patients strongly suggests a high potential for cross-sensitization between these two compounds.[5][6]
Experimental Protocols
Detailed methodologies for the principal assays used to assess skin sensitization are provided below.
Murine Local Lymph Node Assay (LLNA)
The LLNA is the current standard for assessing skin sensitization potential and measures the proliferation of lymphocytes in the draining lymph nodes following topical application of a test substance.
-
Test System: CBA/J or CBA/Ca mice.
-
Procedure:
-
Induction: A minimum of three concentrations of the test substance, plus a vehicle control and a positive control, are prepared. 25 µL of the test substance is applied to the dorsal surface of each ear of the mice for three consecutive days.
-
Proliferation Measurement: Five days after the first application, mice are injected intravenously with 3H-methyl thymidine (B127349).
-
Sample Collection: Five hours after injection, the draining auricular lymph nodes are excised, and a single-cell suspension is prepared.
-
Data Analysis: The incorporation of 3H-methyl thymidine is measured by β-scintillation counting. The Stimulation Index (SI) is calculated for each group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI ≥ 3 is considered a positive result. The EC3 value is calculated from the dose-response curve.[4]
-
Guinea Pig Maximization Test (GPMT)
The GPMT is a widely used method to identify potential skin sensitizers, involving both intradermal and topical induction phases.
-
Test System: Albino guinea pigs.
-
Procedure:
-
Induction Phase 1 (Intradermal): On day 0, three pairs of intradermal injections are made in the scapular region of each animal:
-
Freund's Complete Adjuvant (FCA) emulsified with water (1:1).
-
The test substance in a suitable vehicle.
-
The test substance in FCA and water emulsion.
-
-
Induction Phase 2 (Topical): On day 7, the test substance is applied topically to the injection sites under an occlusive patch for 48 hours.
-
Challenge Phase: On day 21, a non-irritating concentration of the test substance is applied topically to a naive site on the flank under an occlusive patch for 24 hours.
-
Evaluation: The challenge sites are observed for erythema and edema at 48 and 72 hours after patch application. The incidence and severity of the reactions in the test group are compared to a control group.[7][8]
-
Human Repeat Insult Patch Test (HRIPT)
The HRIPT is used to evaluate the sensitization potential of a substance in human volunteers.
-
Test System: A panel of 50-200 healthy adult volunteers.
-
Procedure:
-
Induction Phase: The test substance is applied to the same skin site (typically the back) under an occlusive or semi-occlusive patch for nine 24-hour periods over three weeks. The site is evaluated for any reaction before each new application.
-
Rest Period: A 10-21 day rest period follows the induction phase, during which no applications are made.
-
Challenge Phase: A single 24-hour patch with the test substance is applied to a naive skin site.
-
Evaluation: The challenge site is scored for any skin reaction (erythema, edema, papules, vesicles) at 24, 48, 72, and sometimes 96 hours after patch removal. A reaction at the challenge site that is more pronounced than any irritation seen during the induction phase is indicative of sensitization.[5][9]
-
Visualizations
The following diagrams illustrate the key biological pathways and experimental workflows discussed in this guide.
References
- 1. benchchem.com [benchchem.com]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. benchchem.com [benchchem.com]
- 5. Interpretation of murine local lymph node assay (LLNA) data for skin sensitization: Overload effects, danger signals and chemistry-based read-across - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Guinea pig maximisation test - Wikipedia [en.wikipedia.org]
- 8. ec.europa.eu [ec.europa.eu]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
A Comparative Guide to Stability-Indicating HPLC Methods for Maleate-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the analysis of various maleate-containing pharmaceutical compounds. The stability of a drug product, its ability to remain within established limits to ensure its identity, strength, quality, and purity, is a critical attribute. Stability-indicating methods are essential for resolving the active pharmaceutical ingredient (API) from its degradation products, thus providing an accurate measure of the API's stability.
This document outlines and compares the experimental conditions and validation parameters of published HPLC methods for several maleate (B1232345) salts of active pharmaceutical ingredients, supported by experimental data from the cited literature.
Comparative Analysis of Chromatographic Conditions
The selection of appropriate chromatographic conditions is paramount for achieving adequate separation between the parent drug and its degradation products. The following table summarizes the key chromatographic parameters used in validated stability-indicating HPLC methods for different maleate-containing compounds.
Table 1: Comparison of HPLC Chromatographic Conditions
| Compound | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| Asenapine Maleate | Not Specified | Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate (pH 2.7) (55:45 v/v) | Not Specified | Not Specified | [1] |
| Chlorpheniramine (B86927) Maleate | C18 | 0.1% Orthophosphoric Acid : Acetonitrile (45:55 v/v) | 1.0 | Not Specified | [2] |
| Enalapril (B1671234) Maleate | Hypersil MOS, 5µ (250 mm x 4.6 mm) | Buffer Solution : Acetonitrile (40:60 v/v) | 1.5 | 215 | [3][4] |
| Enalapril Maleate | Octadecyl silica | 20 mM Phosphate Buffer (pH 2) : Methanol : THF : TEA (66:25:9:0.1 v/v) | Not Specified | 215 | [5] |
| Enalapril Maleate & Amlodipine Besylate | C18 (ODS UG column, 250mm × 4.5 mm) | Acetate buffer : Methanol : Acetonitrile (60:20:20 v/v, pH 5) | 0.8 | 232 | [6] |
| Flupirtine Maleate | C18 (Agilent BDS, 250 mm × 4.6 mm, 5µ) | Methanol : Water (80:20 v/v) containing 0.2% v/v Triethylamine (pH 3.1) | 1.0 | 254 | [7][8] |
| Indacaterol Maleate | Phenomenex C18 (250mm x 4.6ID, 5µ) | Methanol : Phosphate Buffer (pH 6.8) (75:25 v/v) | 1.0 | 260 | [9] |
| Prochlorperazine Maleate | Zorbax Bonus-RP | Acetonitrile : 0.1% Formic acid (30:70 v/v) | 1.0 | 258 | [10] |
Performance Comparison of Validated Methods
Method validation is crucial to ensure that the analytical procedure is suitable for its intended purpose. The following table compares the validation parameters of the stability-indicating HPLC methods for various maleate-containing compounds, as per the International Council for Harmonisation (ICH) guidelines.
Table 2: Comparison of Method Validation Parameters
| Compound | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| Asenapine Maleate | 25 - 75 | >0.999 | 50%, 100%, 150% levels | <2.0 | [1] |
| Enalapril Maleate & Amlodipine Besylate | 0.5 - 8.0 (Enalapril) | >0.999 | 98.6% - 101.6% | <1.0 | [6][11] |
| Flupirtine Maleate | 20 - 120 | Not Specified | Not Specified | <1.5 | [7][8] |
| Indacaterol Maleate | 10 - 50 | 0.9993 | 99.97 - 100.4 | <2.0 | [9] |
Forced Degradation Studies Summary
Forced degradation studies are undertaken to demonstrate the specificity of the stability-indicating method. These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.
Table 3: Summary of Forced Degradation Conditions and Observations
| Compound | Acid Hydrolysis | Base Hydrolysis | Oxidative Degradation | Thermal Degradation | Photolytic Degradation | Reference |
| Asenapine Maleate | 0.1 N HCl | 0.1 N NaOH | 3% H₂O₂ | 60°C | UV light | [1] |
| Enalapril Maleate | 0.1 N HCl at 80°C | 0.1 N NaOH at 80°C | H₂O₂ at room temp. | 50°C for 60 days | In 0.1N HCl, water, and 0.1N NaOH at 40°C | [12][13] |
| Flupirtine Maleate | 1 M HCl at RT for 24h | 0.01 M NaOH | 0.3% H₂O₂ at RT for 24h | Not Specified | Not Specified | [7][8] |
| Indacaterol Maleate | Susceptible | Susceptible | Susceptible | Susceptible | Susceptible | [9] |
| Pafuramidine Maleate | 0.1 M HCl at RT and 60°C | 0.1 M NaOH at RT | 3% H₂O₂ at RT | Solid state in stability chamber | Solid state exposed to light | [14] |
Experimental Protocols
General Protocol for Stability-Indicating HPLC Method Development and Validation
-
API and Reagent Preparation:
-
Prepare a stock solution of the maleate-containing API in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
-
Prepare all mobile phase components, buffers, and stress-inducing reagents (e.g., HCl, NaOH, H₂O₂) using HPLC-grade or analytical-grade chemicals.
-
-
Chromatographic System and Conditions:
-
Utilize an HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (typically a UV-Vis or photodiode array detector).
-
Select an appropriate stationary phase (e.g., C18, C8) and column dimensions.
-
Optimize the mobile phase composition (organic modifier, buffer, pH), flow rate, and column temperature to achieve optimal separation between the API and its degradation products.
-
-
Forced Degradation Studies:
-
Acid Hydrolysis: Treat the drug solution with an appropriate concentration of acid (e.g., 0.1 N to 1 N HCl) and heat if necessary. Neutralize the samples before injection.[14]
-
Base Hydrolysis: Treat the drug solution with an appropriate concentration of base (e.g., 0.1 N to 1 N NaOH) and heat if necessary. Neutralize the samples before injection.[14]
-
Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% to 30% H₂O₂).
-
Thermal Degradation: Expose the solid drug substance or a solution to elevated temperatures (e.g., 60-80°C).
-
Photolytic Degradation: Expose the solid drug substance or a solution to UV and/or visible light.
-
-
Method Validation (as per ICH Q2(R1) Guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products, impurities, and excipients. This is primarily established through forced degradation studies.
-
Linearity: Analyze a series of dilutions of the standard solution over a defined concentration range. Plot the detector response versus concentration and determine the correlation coefficient (r²).[1]
-
Accuracy: Perform recovery studies at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the working concentration).[1]
-
Precision:
-
Repeatability (Intra-day precision): Analyze multiple replicates of the same sample on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the same sample on different days, by different analysts, or with different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: Introduce small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results.
-
Mandatory Visualizations
Caption: Experimental workflow for developing a stability-indicating HPLC method.
Caption: Logical relationship of HPLC method validation parameters.
Conclusion
The development of a robust and reliable stability-indicating HPLC method is critical for the quality control of maleate-containing drug substances and products. The presented data highlights that while general principles of reverse-phase HPLC are applicable, the specific chromatographic conditions must be tailored to the individual properties of the maleate compound and its potential degradation products. The methods summarized in this guide have been successfully validated according to ICH guidelines, demonstrating their suitability for stability testing. Researchers can use this comparative information as a starting point for developing and validating their own stability-indicating methods for novel or existing maleate-containing compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability indicating rp hplc method development and validation for simultaneous estimation of levodropropazine and chlorpheniramine maleate in bulk and their pharmaceutical dosage forms | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. japtronline.com [japtronline.com]
- 11. Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in a Fixed-dose Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Study of forced degradation behavior of enalapril maleate by LC and LC-MS and development of a validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Dipropyl Maleate: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including dipropyl maleate (B1232345). This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to safely manage and dispose of dipropyl maleate, minimizing risks and adhering to regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is crucial to handle this compound with care. According to its Safety Data Sheet (SDS), this compound may cause respiratory irritation.[1] It is also classified as toxic to aquatic life with long-lasting effects.[2] Therefore, preventing its release into the environment is paramount.
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. If there is a risk of inhalation, use a respirator with a suitable cartridge.[1] Work in a well-ventilated area, such as a chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound, like most laboratory chemicals, is regulated and cannot be poured down the drain or thrown in regular trash.[3][4] The recommended method of disposal is through a licensed professional waste disposal service or via chemical incineration.[1]
1. Waste Identification and Segregation:
-
Treat all unwanted this compound, including contaminated materials, as hazardous waste.[5]
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Segregate organic solvent waste from aqueous waste.[6][7]
2. Container Selection and Labeling:
-
Use a compatible, leak-proof container for collecting this compound waste. The original container is often the best choice.[5] Plastic containers are generally preferred for hazardous waste when compatible.[3]
-
The container must be in good condition and have a secure, screw-on cap.[8]
-
Label the waste container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[3][9] Include the date when the first waste was added.
3. Waste Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9]
-
Ensure the container is kept closed except when adding waste.[8][10]
-
Utilize secondary containment, such as a chemical-resistant tray, to capture any potential leaks.[8]
4. Arranging for Disposal:
-
Contact your institution's EHS or a licensed professional waste disposal company to arrange for pickup.[1][10]
-
Complete any required waste disposal forms accurately and completely.[3]
-
Do not accumulate more than 55 gallons of hazardous waste in your laboratory.[8]
5. Disposal of Empty Containers:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent.[11]
-
The rinsate must be collected and disposed of as hazardous waste.[11]
-
After triple-rinsing, the container labels should be defaced, and the container can then be disposed of as regular trash or recycled, depending on institutional policies.[5]
Hazard Data for this compound
For quick reference, the following table summarizes the key hazards associated with this compound.
| Hazard Type | Description | Source |
| Health Hazards | May cause respiratory irritation. | [1] |
| Causes skin and serious eye irritation. | [12] | |
| Environmental Hazards | Toxic to aquatic life with long-lasting effects. | [2] |
| Physical Hazards | Highly flammable. | [1] |
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols that generate this compound waste. The disposal procedures outlined above are based on standard laboratory chemical waste management practices and information from safety data sheets.
This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. capotchem.cn [capotchem.cn]
- 2. This compound | C10H16O4 | CID 5271567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. acs.org [acs.org]
- 5. vumc.org [vumc.org]
- 6. acewaste.com.au [acewaste.com.au]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. assets.thermofisher.com [assets.thermofisher.com]
Essential Safety and Operational Guide for Handling Dipropyl Maleate
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of Dipropyl maleate (B1232345). Adherence to these protocols is essential for ensuring laboratory safety and minimizing exposure risk. Dipropyl maleate is classified as a skin, eye, and respiratory irritant and is a potential skin sensitizer.
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling / Weighing (in a ventilated enclosure) | Safety glasses with side shields | Butyl rubber gloves (double gloving recommended) | Laboratory coat | Not generally required if handled in a certified chemical fume hood |
| High-Volume Handling / Transfers | Chemical splash goggles | Butyl rubber gloves (double gloving recommended) | Chemical-resistant apron over a laboratory coat | Air-purifying respirator with organic vapor cartridges if not in a fume hood |
| Risk of Splash | Face shield worn over chemical splash goggles | Butyl rubber gloves (double gloving recommended) | Chemical-resistant apron over a laboratory coat | Not generally required if handled in a certified chemical fume hood |
Quantitative Data for Glove Selection
Due to the absence of specific permeation data for this compound, data for a structurally similar ester, Diethyl maleate, is provided as a conservative estimate. Nitrile gloves are not recommended for handling this compound due to their poor resistance to esters.
| Glove Material | Chemical Class | Breakthrough Time (minutes) | Recommendation |
| Butyl Rubber | Esters (general) | > 480 | Excellent |
| Neoprene | Esters (general) | > 480 | Excellent |
| Viton™ | Esters (general) | > 480 | Excellent |
| Nitrile | Esters (general) | < 15 | Not Recommended |
Note: Breakthrough times can be influenced by factors such as glove thickness, temperature, and the concentration of the chemical. Always inspect gloves for any signs of degradation before use and replace them immediately if contamination is suspected.
Operational Plan for Handling this compound
This step-by-step protocol is designed to minimize exposure during the handling of this compound.
Preparation and Pre-Handling Check:
-
Verify Engineering Controls: Ensure a certified chemical fume hood is available and functioning correctly.
-
Emergency Equipment: Verify that an emergency eyewash station and safety shower are accessible and unobstructed.
-
Assemble Materials: Assemble all necessary materials and equipment before handling the chemical.
-
Inspect PPE: Inspect all PPE for integrity (e.g., no holes or cracks in gloves).
Weighing and Transfer:
-
Work in a Fume Hood: All weighing and transfers of this compound must be conducted within a chemical fume hood.[1]
-
Use Disposable Tools: Use a disposable weighing boat or paper. For transfers, use a funnel to minimize the risk of spills.[1]
-
Keep Containers Closed: Keep containers of this compound closed when not in use.[1]
Post-Handling Procedures:
-
Decontaminate Work Area: Decontaminate the work area with an appropriate solvent (e.g., isopropanol) followed by soap and water.[1]
-
Proper PPE Removal: Properly doff PPE to avoid skin contact. Remove gloves using a technique that prevents the outer contaminated surface from touching the skin.[1]
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1]
Disposal Plan
This compound is a non-halogenated organic compound and should be disposed of as hazardous chemical waste.
Waste Collection:
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, properly labeled, and sealed waste container.[1]
-
Solid Waste: All solid waste contaminated with this compound (e.g., gloves, paper towels) must be collected in a separate, clearly labeled hazardous waste container.[1]
-
Avoid Mixing: Do not mix this compound waste with other incompatible waste streams.[1]
Labeling and Storage:
-
Labeling: Label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and volume.
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
Final Disposal:
-
Contact EHS: Arrange for pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[1]
-
Prohibited Disposal: Do not dispose of this compound down the drain.[1]
Emergency Spill Protocol Workflow
The following diagram outlines the logical workflow for responding to a this compound spill.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
